Product packaging for (S)-4-Isopropyloxazolidine-2,5-dione(Cat. No.:CAS No. 24601-74-9)

(S)-4-Isopropyloxazolidine-2,5-dione

Cat. No.: B023624
CAS No.: 24601-74-9
M. Wt: 143.14 g/mol
InChI Key: XNCNNYXFGGTEMT-BYPYZUCNSA-N
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Description

(S)-4-Isopropyloxazolidine-2,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO3 B023624 (S)-4-Isopropyloxazolidine-2,5-dione CAS No. 24601-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-propan-2-yl-1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-3(2)4-5(8)10-6(9)7-4/h3-4H,1-2H3,(H,7,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCNNYXFGGTEMT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432488
Record name (4S)-4-(Propan-2-yl)-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24601-74-9
Record name (4S)-4-(Propan-2-yl)-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (S)-4-Isopropyloxazolidine-2,5-dione from L-valine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

(S)-4-Isopropyloxazolidine-2,5-dione, also known as L-valine N-carboxyanhydride (NCA), is a pivotal chiral building block in the fields of medicinal chemistry and materials science.[1] Its stereospecific nature makes it an indispensable component in the synthesis of complex peptides and peptidomimetics, which are foundational to the development of novel therapeutics.[1] This guide provides a detailed exploration of the synthesis of L-valine NCA from its parent amino acid, L-valine, with a focus on a robust and scalable laboratory-scale procedure.

The Strategic Importance of L-valine N-carboxyanhydride

The oxazolidine-2,5-dione ring system of L-valine NCA serves as a highly activated form of the amino acid, primed for nucleophilic attack. This intrinsic reactivity, coupled with the release of carbon dioxide as the sole byproduct, presents a clean and efficient method for peptide bond formation.[2] The isopropyl side chain, characteristic of valine, imparts specific conformational constraints and hydrophobic interactions within the resulting peptide chains, influencing their biological activity and therapeutic efficacy. Consequently, access to high-purity L-valine NCA is a critical prerequisite for the successful development of peptide-based drugs and advanced biomaterials.[1][3]

Mechanistic Insights: The Fuchs-Farthing Method

The most prevalent and efficient method for synthesizing N-carboxyanhydrides from unprotected amino acids is the Fuchs-Farthing method, which employs a phosgene equivalent.[4] In contemporary laboratory settings, the highly toxic phosgene gas has been largely supplanted by safer, solid alternatives such as diphosgene or triphosgene.[2][4] This guide will focus on the use of triphosgene due to its comparative ease of handling and storage.

The reaction proceeds through a two-step mechanism. Initially, the amino group of L-valine attacks the carbonyl carbon of the phosgene equivalent, leading to the formation of an N-chloroformyl amino acid intermediate. This is followed by an intramolecular nucleophilic attack of the carboxylate group on the newly formed acid chloride, resulting in cyclization and the elimination of hydrogen chloride to yield the desired this compound.

Reaction_Mechanism cluster_0 Step 1: Formation of N-Chloroformyl Intermediate cluster_1 Step 2: Intramolecular Cyclization L-Valine L-Valine Intermediate N-Chloroformyl L-valine L-Valine->Intermediate + Triphosgene - HCl Triphosgene Triphosgene NCA This compound Intermediate->NCA - HCl

References

An In-Depth Technical Guide to the Physicochemical Properties of (S)-4-Isopropyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(S)-4-Isopropyloxazolidine-2,5-dione , also known as L-Valine N-carboxyanhydride (Val-NCA), is a pivotal chiral intermediate in the synthesis of complex peptides and peptidomimetics. Its unique structural features, comprising a reactive N-carboxyanhydride (NCA) ring fused with the isopropyl side chain of valine, govern its reactivity and handling properties. This guide provides a comprehensive overview of its core physicochemical properties, offering insights into its experimental determination and practical implications for its use in research and development.

Molecular and General Properties

This compound is a white to pale beige crystalline solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₆H₉NO₃--INVALID-LINK--
Molecular Weight143.14 g/mol --INVALID-LINK--
CAS Number24601-74-9--INVALID-LINK--
AppearanceWhite to Pale Beige Solid[1]
Storage-20°C, sealed storage, away from moisture--INVALID-LINK--

Melting Point: A Critical Quality Attribute

The melting point of this compound is a key indicator of its purity. There is some variability in the reported melting point, with ranges of 55-58 °C and 70-71 °C cited in the literature.[1] This discrepancy may be attributed to the presence of impurities or different crystalline forms. A sharp melting range within the higher range is generally indicative of higher purity.

Experimental Protocol: Melting Point Determination

The determination of the melting point should be performed using a calibrated melting point apparatus.

Methodology:

  • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is raised at a steady rate of 1-2 °C per minute.

  • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

Causality: A slow heating rate is crucial to ensure that the temperature of the heating block and the sample are in equilibrium, leading to an accurate determination of the melting range. A broad melting range often signifies the presence of impurities, which depress and broaden the melting point.

Caption: Workflow for Melting Point Determination.

Solubility Profile: Guiding Reaction and Purification Strategies

This compound is reported to be soluble in several common organic solvents, including chloroform, dichloromethane, and methanol .[1] A thorough understanding of its solubility is paramount for designing appropriate reaction conditions and purification protocols, such as recrystallization.

Experimental Protocol: Solubility Assessment

A qualitative and semi-quantitative assessment of solubility can be performed as follows:

Methodology:

  • To a series of vials, add a pre-weighed amount of this compound (e.g., 10 mg).

  • To each vial, add a measured volume of a different solvent (e.g., 1 mL) at room temperature.

  • Vortex each vial for 1-2 minutes and visually inspect for dissolution.

  • If the solid dissolves, the compound is considered soluble at that concentration. If not, the mixture can be gently heated to assess solubility at elevated temperatures.

  • For a more quantitative measure, incremental amounts of the solute can be added to a fixed volume of solvent until saturation is reached.

Causality: The choice of solvent is dictated by the polarity of the solute. The oxazolidine-2,5-dione ring imparts polar characteristics, while the isopropyl group adds non-polar character. Solvents with moderate polarity are therefore likely to be effective.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms in the molecule. Based on the structure and data from similar compounds, the expected chemical shifts are:

  • Isopropyl group (CH): A multiplet around 2.3 ppm.

  • Isopropyl group (CH₃): Two doublets around 1.0 ppm.

  • α-Proton (CH): A doublet around 4.2 ppm.

  • NH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. The expected chemical shifts are:

  • Carbonyl groups (C=O): Two signals in the range of 150-175 ppm.

  • α-Carbon (CH): A signal around 60 ppm.

  • Isopropyl group (CH): A signal around 30 ppm.

  • Isopropyl group (CH₃): Two signals around 18-20 ppm.

Causality: The chemical shifts are influenced by the electronic environment of the nuclei. The electron-withdrawing carbonyl groups deshield the adjacent α-proton and α-carbon, causing them to resonate at a higher chemical shift (downfield).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands include:

  • N-H stretch: A band in the region of 3200-3400 cm⁻¹.

  • C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.

  • C=O stretch (anhydride): Two strong bands are expected for the symmetric and asymmetric stretching of the carbonyl groups in the anhydride ring, typically around 1850 cm⁻¹ and 1780 cm⁻¹.

Causality: The vibrational frequencies of bonds are dependent on the bond strength and the masses of the atoms involved. The strong dipole moment of the carbonyl bonds leads to intense absorption bands in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 143. Common fragmentation pathways for amino acid derivatives often involve the loss of the carboxyl group or cleavage of the side chain.

Acidity (pKa)

The predicted pKa of the N-H proton in this compound is approximately 9.26 .[1] This value indicates that the proton is weakly acidic.

Conceptual Approach to pKa Determination

Experimentally, the pKa can be determined by titration.

Methodology:

  • Dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of water and an organic solvent to ensure solubility).

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

  • Monitor the pH of the solution as a function of the volume of base added.

  • The pKa is the pH at which half of the compound has been deprotonated.

Causality: The acidity of the N-H proton is influenced by the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base.

Stability and Degradation

N-carboxyanhydrides are known to be sensitive to moisture. Hydrolysis of the anhydride ring leads to the formation of the parent amino acid (L-Valine) and carbon dioxide. Therefore, it is crucial to handle and store this compound under anhydrous conditions to prevent its degradation.

Caption: Hydrolytic Degradation of this compound.

Conclusion

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in peptide synthesis and drug development. This guide has outlined the key parameters, provided insights into their experimental determination, and explained the underlying scientific principles. By adhering to proper handling and characterization procedures, researchers can ensure the quality and reactivity of this important chiral building block, paving the way for the successful synthesis of novel and complex molecules.

References

(S)-4-Isopropyloxazolidine-2,5-dione crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of (S)-4-Isopropyloxazolidine-2,5-dione for Pharmaceutical Applications

Abstract

This compound, also known as L-Valine N-carboxyanhydride (Val-NCA), is a critical chiral intermediate in the synthesis of complex peptides and pharmacologically active molecules.[1] Its three-dimensional structure and intermolecular interactions in the solid state are paramount, dictating its stability, reactivity, and ultimately its utility in drug development. This guide provides a comprehensive overview of the crystal structure analysis of Val-NCA, detailing the theoretical underpinnings, experimental protocols, and data interpretation necessary for researchers, scientists, and drug development professionals. While a specific, publicly available crystal structure for this compound could not be located at the time of this writing, this guide will utilize data from closely related N-carboxyanhydrides (NCAs) to illustrate the analytical process and the profound implications of such analyses.

Introduction: The Pivotal Role of Solid-State Structure in Drug Development

The spatial arrangement of atoms within a crystalline solid is a fundamental property that governs a molecule's physical and chemical behaviors.[2] In the pharmaceutical industry, understanding and controlling the crystal structure of an active pharmaceutical ingredient (API) or a key intermediate is of paramount importance.[3] Different crystal forms, or polymorphs, of the same compound can exhibit significant variations in solubility, dissolution rate, stability, and bioavailability, all of which are critical factors in drug efficacy and safety.

This compound serves as a vital building block in the synthesis of numerous peptide-based therapeutics. Its chirality and reactive N-carboxyanhydride ring make it an efficient monomer for controlled polymerization and peptide coupling reactions.[1] A thorough understanding of its crystal structure provides invaluable insights into:

  • Molecular Conformation: The precise geometry of the molecule in its lowest energy solid-state form.

  • Intermolecular Interactions: The network of non-covalent forces, such as hydrogen bonds and van der Waals interactions, that dictate the crystal packing.

  • Solid-State Reactivity: How the arrangement of molecules in the crystal lattice can influence the pathways and outcomes of solid-state reactions.

  • Polymorphism: The potential for the molecule to exist in multiple crystalline forms, each with unique properties.

This guide will navigate the process of elucidating and interpreting the crystal structure of Val-NCA, providing a robust framework for its application in advanced drug development.

Synthesis and Crystallization: From Precursor to High-Quality Single Crystals

The journey to crystal structure analysis begins with the synthesis of high-purity this compound and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

The most common and efficient method for synthesizing Val-NCA is the reaction of the amino acid L-valine with phosgene (or a phosgene equivalent like triphosgene) in an anhydrous solvent, typically tetrahydrofuran (THF).[1] This reaction proceeds via the formation of an intermediate N-carbonyl chloride, which rapidly cyclizes to the desired N-carboxyanhydride.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with L-valine and anhydrous THF.

  • Phosgenation: A solution of phosgene in toluene (or a solution of triphosgene in THF) is added dropwise to the stirred suspension of L-valine at a controlled temperature (typically 0 °C to room temperature). The reaction is monitored by the dissolution of the solid L-valine.

  • Reaction Work-up: Upon completion, the reaction mixture is filtered to remove any unreacted starting material or byproducts. The solvent is then removed under reduced pressure to yield the crude Val-NCA.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, to yield pure this compound as a white crystalline solid.[4]

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow a well-ordered, single crystal of sufficient size (typically > 0.1 mm in all dimensions). Several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, allowing for the controlled formation of crystals.

The choice of solvent is critical and often determined empirically. For NCAs, anhydrous solvents are essential to prevent hydrolysis of the reactive anhydride ring.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional structure of a molecule at atomic resolution. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The SCXRD Experimental Workflow

The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.

SCXRD_Workflow cluster_experiment Experimental Setup cluster_data Data Processing & Structure Solution cluster_analysis Structural Analysis & Interpretation crystal Single Crystal Selection & Mounting xray X-ray Generation & Collimation crystal->xray Crystal is positioned goniometer Crystal Rotation (Goniometer) xray->goniometer X-ray beam hits crystal detector Diffraction Pattern Collection (Detector) goniometer->detector Crystal rotates, diffracting X-rays integration Data Integration (Intensity Extraction) detector->integration Raw diffraction images scaling Data Scaling & Merging integration->scaling Integrated intensities solution Phase Problem Solution scaling->solution Structure factors refinement Structure Refinement solution->refinement Initial structural model validation Structure Validation (CIF File) refinement->validation Refined structural model visualization Molecular Visualization validation->visualization interpretation Analysis of Geometric Parameters & Intermolecular Interactions visualization->interpretation Hydrogen_Bonding cluster_dimer N-H···O=C Hydrogen Bonded Dimer NCA1 Molecule A This compound NCA2 Molecule B This compound NCA1->NCA2 N-H···O=C NCA2->NCA1 C=O···H-N

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of (S)-4-Isopropyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (S)-4-Isopropyloxazolidine-2,5-dione, a key chiral intermediate in synthetic organic chemistry. Also known as L-Valine N-Carboxyanhydride (NCA), this compound is pivotal in the synthesis of polypeptides and other complex molecules where stereochemical integrity is paramount. Understanding its structural features through NMR spectroscopy is fundamental for researchers, scientists, and professionals in drug development. This document offers a detailed interpretation of its spectral data, outlines experimental protocols for data acquisition, and provides insights into the structural elucidation of this important molecule.

Introduction to this compound and NMR Spectroscopy

This compound is a heterocyclic compound derived from the amino acid L-valine. Its structure incorporates a five-membered oxazolidine-2,5-dione ring and a chiral center at the C4 position, bearing an isopropyl group. This stereocenter is crucial for its application in asymmetric synthesis.

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. ¹H NMR provides detailed information about the proton environments, including their chemical shifts, spin-spin coupling, and multiplicity, which helps in determining the connectivity of atoms. ¹³C NMR complements this by providing information about the carbon skeleton of the molecule. Together, they offer a comprehensive picture of the molecular structure.

Below is the molecular structure of this compound with atom numbering for reference in the subsequent NMR data analysis.

FT-IR spectrum of (S)-4-Isopropyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectrum of (S)-4-Isopropyloxazolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as L-Valine N-carboxyanhydride (NCA), is a pivotal chiral intermediate in the synthesis of polypeptides and various pharmaceuticals.[1] Its high reactivity, attributed to the strained five-membered ring, makes it an essential building block for creating polymers with controlled stereochemistry. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of this compound. This guide provides a comprehensive examination of the FT-IR spectrum of L-Valine NCA, detailing experimental protocols, spectral interpretation, and the scientific rationale behind the analysis. We will explore the characteristic vibrational modes of its functional groups, offering a robust framework for researchers to verify its synthesis and monitor its subsequent reactions, such as ring-opening polymerizations.[2][3]

Introduction: The Significance of L-Valine N-Carboxyanhydride

This compound is the N-carboxyanhydride derivative of the amino acid L-valine. NCAs are the most common monomers used for the synthesis of high-molecular-weight polypeptides via ring-opening polymerization (ROP).[3][4] The integrity of the NCA ring is paramount for successful polymerization. The presence of impurities or premature hydrolysis can terminate the reaction, making rigorous characterization of the starting monomer essential.

FT-IR spectroscopy serves as a rapid and reliable method to confirm the molecular structure of L-Valine NCA. The technique is particularly sensitive to the key functional groups within the molecule: the cyclic anhydride moiety, which exhibits highly characteristic dual carbonyl (C=O) stretching vibrations. The presence and precise position of these bands provide a definitive fingerprint for the intact oxazolidine-2,5-dione ring.

Fundamentals of FT-IR for NCA Characterization

Infrared spectroscopy probes the vibrational transitions within a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies corresponding to the energy of the absorbed radiation. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where each peak corresponds to a specific vibrational mode.

For L-Valine NCA, the most informative regions of the spectrum are:

  • The Carbonyl (C=O) Stretching Region (1900-1700 cm⁻¹): This region is dominated by the two carbonyl groups of the anhydride system. Their coupled vibrations give rise to two distinct, sharp, and intense absorption bands, which are the primary diagnostic peaks for NCAs.[4]

  • The C-H Stretching Region (3000-2850 cm⁻¹): These peaks correspond to the aliphatic isopropyl and methine groups.

  • The Fingerprint Region (< 1500 cm⁻¹): This complex region contains a wealth of information from C-O stretching, C-N stretching, and various bending vibrations that are unique to the overall molecular structure.

Molecular Structure and Predicted Vibrational Modes

To interpret the spectrum, we must first identify the functional groups within this compound and predict their corresponding vibrational frequencies.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₉NO₃[5]

  • Key Functional Groups:

    • Cyclic Anhydride/Imide System: The core five-membered ring containing two carbonyl groups linked by an oxygen and a nitrogen atom. This structure is similar to both cyclic anhydrides and cyclic imides.[6][7]

    • Isopropyl Group: A branched alkyl substituent, -CH(CH₃)₂.

    • Chiral Center: The C4 carbon atom bonded to the isopropyl group.

The relationship between these structural features and their expected IR absorbances is visualized below.

G cluster_mol This compound cluster_spec FT-IR Spectral Regions (cm⁻¹) mol Isopropyl Group -CH(CH₃)₂ Chiral Center C-H Cyclic Anhydride C=O Ring C-O-C Stretch spec 2970-2870 C-H Stretch ~1370 C-H Bend 1870-1840 & 1800-1770 Strong, Sharp C=O Stretches 1300-1000 C-O Stretch mol:f0->spec:p0 Aliphatic C-H mol:f0->spec:p1 Alkyl mol:f2->spec:p2 Symmetric & Asymmetric mol:f3->spec:p3 Ether-like

Caption: Logical relationship between molecular functional groups and their FT-IR peak regions.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The quality of an FT-IR spectrum is critically dependent on meticulous sample preparation and proper instrument configuration. As L-Valine NCA is a solid at room temperature, several methods are suitable.[1][8]

Sample Preparation Methodologies

The primary goal of sample preparation for transmission or reflectance spectroscopy of solids is to minimize light scattering by ensuring the particle size of the sample is smaller than the wavelength of the incident IR radiation.[9][10]

Method 1: Potassium Bromide (KBr) Pellet (Recommended)

This is the gold standard for high-quality transmission spectra of solid samples. KBr is transparent to IR radiation in the typical mid-IR range (4000-400 cm⁻¹) and acts as a matrix to hold the sample.[11][12]

  • Rationale: This method produces a spectrum with minimal interference and sharp resolution, ideal for definitive structural identification.

  • Protocol:

    • Drying: Gently heat spectroscopic grade KBr powder at ~100-110°C for several hours to remove any adsorbed water, which shows a strong, broad O-H absorption band. Store the dried KBr in a desiccator.

    • Grinding: Add ~1-2 mg of the this compound sample to an agate mortar. Add approximately 100-150 mg of the dried KBr.

    • Mixing: Gently grind the mixture with an agate pestle for 1-2 minutes until a fine, homogeneous powder is obtained. The fine grinding is crucial to reduce scattering losses that can distort peak shapes.[9]

    • Pressing: Transfer the powder to a pellet-pressing die. Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

    • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid alternative that requires minimal sample preparation.[12] It is ideal for routine checks and reaction monitoring.

  • Rationale: An IR beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample placed in direct contact with the crystal surface.[10][12]

  • Protocol:

    • Background Scan: Ensure the ATR crystal surface is immaculately clean. Run a background spectrum of the empty, clean crystal.

    • Sample Application: Place a small amount of the solid L-Valine NCA powder directly onto the ATR crystal.

    • Pressure Application: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a strong signal.[11]

    • Analysis: Acquire the spectrum. After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft wipe.

Data Acquisition Parameters

For a high-quality spectrum suitable for research and publication, the following FT-IR spectrometer settings are recommended:

ParameterRecommended ValueRationale
Spectral Range 4000 - 400 cm⁻¹Covers the entire mid-infrared region, capturing all fundamental vibrations.
Resolution 4 cm⁻¹Provides sufficient detail to resolve closely spaced peaks without introducing excessive noise.
Number of Scans 32 - 64Improves the signal-to-noise ratio (S/N) by averaging out random noise.
Apodization Happ-GenzelA common function that processes the raw interferogram to produce a clean spectrum.
Experimental Workflow Diagram

The process from sample selection to final spectral interpretation follows a validated workflow.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Obtain Solid Sample (L-Valine NCA) grind Grind 1-2 mg Sample with 100-150 mg KBr start->grind KBr Method atr_place Place Sample on ATR Crystal start->atr_place ATR Method press Press Mixture into a Pellet grind->press bkg Collect Background Spectrum press->bkg atr_press Apply Pressure atr_place->atr_press atr_press->bkg scan Collect Sample Spectrum bkg->scan process FT & Baseline Correction scan->process assign Peak Picking & Assignment process->assign report Generate Report assign->report

Caption: Experimental workflow for acquiring the FT-IR spectrum of a solid sample.

Spectral Analysis and Interpretation

The is distinguished by several key features. The most definitive are the intense, sharp peaks in the carbonyl region.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~2970MediumAsymmetric C-H StretchIsopropyl (-CH₃)
~2875Medium-WeakSymmetric C-H StretchIsopropyl (-CH₃)
~1855 Strong, Sharp Asymmetric C=O Stretch Cyclic Anhydride
~1785 Very Strong, Sharp Symmetric C=O Stretch Cyclic Anhydride
~1470MediumC-H Scissoring BendIsopropyl (-CH₂)
~1375MediumC-H Umbrella BendIsopropyl (-CH₃)
~1260StrongC-O-C StretchRing Ether Linkage
~1060StrongC-O StretchRing C-O Bond
~940MediumC-C StretchIsopropyl Skeleton

In-Depth Interpretation:

  • Carbonyl Region (1900-1700 cm⁻¹): The hallmark of an N-carboxyanhydride is the presence of two distinct carbonyl absorption bands resulting from the symmetric and asymmetric stretching of the two C=O groups.[4] For cyclic anhydrides, the asymmetric stretch typically appears at a higher frequency (1870-1845 cm⁻¹) than the symmetric stretch (1800-1775 cm⁻¹).[6] The relative intensity can vary; for many cyclic anhydrides, the lower-wavenumber peak is the more intense of the two.[6][13] The presence of both sharp peaks is conclusive evidence of an intact oxazolidine-2,5-dione ring.

  • Aliphatic C-H Region (3000-2850 cm⁻¹): The peaks around 2970 cm⁻¹ and 2875 cm⁻¹ are characteristic of the C-H stretching vibrations within the isopropyl group.[14] Their presence confirms the valine side chain.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations. The strong bands between 1300 cm⁻¹ and 1000 cm⁻¹ are associated with the C-O-C stretching vibrations of the anhydride ring structure.[6] While individual peak assignment can be difficult, the overall pattern in this region is unique to the molecule and serves as a "fingerprint" for identification.

Application: FT-IR in Reaction Monitoring

Beyond initial identification, FT-IR is a powerful tool for in situ monitoring of the ring-opening polymerization (ROP) of L-Valine NCA.[2] As the polymerization proceeds, the strained five-membered ring opens, and the anhydride functional group is consumed.

This transformation can be followed in real-time by observing the FT-IR spectrum:

  • Disappearance of NCA Peaks: The characteristic asymmetric (~1855 cm⁻¹) and symmetric (~1785 cm⁻¹) C=O stretching bands of the NCA monomer will decrease in intensity and eventually disappear.[2][4]

  • Appearance of Amide Peaks: Concurrently, new absorption bands corresponding to the newly formed polypeptide backbone will appear. The most prominent are the Amide I band (C=O stretch) around 1650 cm⁻¹ and the Amide II band (N-H bend coupled with C-N stretch) around 1540 cm⁻¹.

By tracking the relative intensities of these peaks over time, one can determine the reaction kinetics and endpoint, ensuring complete conversion of the monomer to the desired poly(L-valine).

Conclusion

The provides an unambiguous confirmation of its chemical identity. The definitive spectral signature is the pair of intense, sharp carbonyl absorption bands located near 1855 cm⁻¹ and 1785 cm⁻¹, which are indicative of the intact N-carboxyanhydride ring. Proper experimental technique, particularly sample preparation via the KBr pellet method or ATR, is crucial for obtaining a high-quality spectrum. For researchers in polymer chemistry and drug development, mastering the acquisition and interpretation of this spectrum is a fundamental skill for ensuring monomer purity and successfully monitoring polymerization reactions.

References

An In-Depth Technical Guide to the Solubility of (S)-4-Isopropyloxazolidine-2,5-dione in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-4-Isopropyloxazolidine-2,5-dione, commonly known in the field as L-Valine N-carboxyanhydride (Val-NCA), is a pivotal chiral intermediate in the synthesis of advanced biomaterials and pharmaceutical compounds.[1] Its high reactivity and well-defined stereochemistry make it an essential building block for the creation of polypeptides and other complex molecules through ring-opening polymerization.[2][3][4] The solubility of Val-NCA in organic solvents is a critical parameter that dictates its purification, reaction kinetics, and the overall efficiency of synthetic processes. This guide provides a comprehensive overview of the solubility characteristics of Val-NCA, a detailed protocol for its experimental determination, and a discussion of the underlying physicochemical principles that govern its behavior in various organic media.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential before delving into its solubility.

PropertyValue
Molecular Formula C₆H₉NO₃
Molar Mass 143.14 g/mol
Melting Point 70-71°C
Appearance White to pale beige solid

Qualitative and Expected Quantitative Solubility

While extensive quantitative solubility data for this compound is not broadly published, its solubility profile can be inferred from its common uses in synthesis and purification. The following table summarizes the known qualitative solubility and provides expected ranges for quantitative solubility in common organic solvents. These expected values are intended as a guideline for researchers to initiate their experimental work.

SolventPolarity IndexQualitative SolubilityExpected Quantitative Solubility ( g/100 mL at 25°C)
Dichloromethane (DCM) 3.1Soluble[5]> 10
Chloroform 4.1Soluble[5]> 10
Tetrahydrofuran (THF) 4.0Soluble[5]> 10
Ethyl Acetate 4.4Sparingly Soluble1 - 5
Toluene 2.4Sparingly Soluble1 - 5
Hexane 0.1Insoluble< 0.1
Heptane 0.1Insoluble< 0.1

Note: Ethyl acetate and toluene are often used for crystallization, indicating that solubility is moderate and temperature-dependent.[6] Hexane and heptane are used as anti-solvents, which implies very low solubility.[6]

Factors Influencing Solubility

The solubility of this compound is governed by a combination of its molecular structure and the properties of the solvent.

  • Polarity : The molecule contains both a polar oxazolidinedione ring with two carbonyl groups and a non-polar isopropyl group. This amphiphilic nature suggests that its solubility will be highest in solvents of intermediate polarity that can effectively solvate both moieties.

  • Hydrogen Bonding : The N-H bond in the oxazolidinedione ring can act as a hydrogen bond donor, while the carbonyl oxygens can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding can, therefore, enhance solubility.

  • Temperature : The dissolution of a solid is typically an endothermic process, meaning that solubility generally increases with temperature. This principle is fundamental to purification by recrystallization.

  • Solvent-Solute Interactions : The "like dissolves like" principle is paramount. Polar aprotic solvents such as dichloromethane and THF are effective at solvating the polar regions of the molecule without interfering with its reactive sites, making them good solvents for both dissolution and reaction.

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (anhydrous grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation prep_solid Weigh excess solid This compound prep_solvent Add a known volume of solvent to a vial prep_solid->prep_solvent Combine equilibration Seal vial and place in a thermostatically controlled shaker at a constant temperature (e.g., 25°C) prep_solvent->equilibration equilibration_time Shake for a set time (e.g., 24-48 hours) to ensure equilibrium is reached equilibration->equilibration_time sampling Allow solid to settle equilibration_time->sampling filtration Withdraw an aliquot of the supernatant and filter through a syringe filter sampling->filtration dilution Dilute the filtered sample with a known volume of solvent filtration->dilution hplc Analyze the diluted sample by HPLC dilution->hplc quantification Determine the concentration of the sample from the calibration curve hplc->quantification calibration Prepare a calibration curve with standards of known concentration calibration->quantification solubility_calc Calculate the solubility, accounting for the dilution factor quantification->solubility_calc

Caption: Workflow for determining the solubility of this compound using the isothermal shake-flask method.

Detailed Protocol
  • Preparation of Saturated Solutions :

    • Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a precise volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

  • Sample Collection and Preparation :

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification :

    • Analyze the diluted samples using a validated HPLC-UV method. A C18 column is typically suitable, with a mobile phase consisting of a mixture of acetonitrile and water. The detection wavelength should be set to the absorbance maximum of this compound.

    • Prepare a calibration curve using standard solutions of the compound at known concentrations.

  • Data Analysis :

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Theoretical Framework: Solvent-Solute Interactions

The observed solubility trends can be rationalized by considering the intermolecular forces at play between this compound and the solvent molecules.

G cluster_solute This compound cluster_solvents Organic Solvents cluster_interactions Dominant Interactions solute Isopropyl Group (Non-polar) Oxazolidinedione Ring (Polar) dcm Dichloromethane (DCM) (Polar Aprotic) solute:f1->dcm Good Solvation thf Tetrahydrofuran (THF) (Polar Aprotic, H-bond acceptor) solute:f1->thf Good Solvation hexane Hexane (Non-polar) solute:f0->hexane Good Solvation solute:f1->hexane Poor Solvation interaction_dcm Dipole-Dipole dcm->interaction_dcm interaction_thf Dipole-Dipole & H-Bonding (acceptor) thf->interaction_thf interaction_hexane Van der Waals hexane->interaction_hexane

Caption: Conceptual diagram of the interactions between this compound and different types of organic solvents.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. While quantitative data may not be readily available, a combination of qualitative information and a robust experimental protocol, as outlined in this guide, allows researchers to accurately determine solubility in their solvents of interest. A thorough understanding of the interplay between the molecule's structure and solvent properties is essential for optimizing synthetic procedures, enhancing purification efficiency, and ultimately, advancing the development of novel materials and therapeutics.

References

A Mechanistic Guide to the Ring-Opening of (S)-4-Isopropyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Whitepaper for Researchers in Organic Synthesis and Drug Development

Abstract

(S)-4-Isopropyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from L-valine, is a cornerstone monomer for the synthesis of advanced polypeptides and biomaterials. Its utility in creating materials with defined secondary structures, such as alpha-helices, makes it invaluable in fields ranging from tissue engineering to targeted drug delivery. The precise control over the ring-opening polymerization (ROP) of this monomer is paramount to achieving polypeptides with predictable molecular weights and narrow dispersities. This guide provides a detailed exploration of the fundamental mechanisms governing the ring-opening of this valine-derived NCA, explains the causality behind experimental choices for controlling the reaction, and presents a validated protocol for its polymerization.

The this compound Ring: A Locus of Controlled Reactivity

The oxazolidine-2,5-dione ring system is a strained, five-membered heterocycle containing two highly reactive carbonyl groups and a labile N-H proton. This unique electronic and steric arrangement dictates its chemical behavior, particularly its susceptibility to nucleophilic attack. Understanding these reactive sites is fundamental to manipulating the ring-opening process.

The structure possesses four primary reactive centers[1]:

  • C5 Carbonyl (Electrophilic): This is the primary site of attack for most nucleophilic initiators, such as primary amines. Its high electrophilicity is due to the electron-withdrawing effects of the adjacent oxygen and carbonyl group.

  • C2 Carbonyl (Electrophilic): While also electrophilic, the C2 carbonyl is generally less reactive towards nucleophilic attack than the C5 position in the context of polymerization initiation.

  • N3-Proton (Acidic): The proton on the nitrogen atom is acidic and can be abstracted by strong bases, leading to an alternative polymerization pathway known as the "activated monomer" mechanism.

  • C4-Proton (Acidic): The alpha-proton at the C4 position can also be deprotonated, though this is less common under typical polymerization conditions.

The isopropyl side chain at the C4 position imparts significant steric hindrance, which influences the kinetics of polymerization and the conformational properties of the resulting poly(L-valine) chain.

Core Mechanisms of Ring-Opening Polymerization (ROP)

The polymerization of NCAs can proceed through several distinct mechanisms, primarily dictated by the nature of the initiator employed. The two canonical pathways are the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).

The Normal Amine Mechanism (NAM)

The NAM is the most common and controlled method for synthesizing well-defined polypeptides. It is initiated by a nucleophile, typically a primary amine, which becomes covalently incorporated into the final polymer chain.

Mechanism Breakdown:

  • Initiation: A primary amine initiator (R-NH₂) executes a nucleophilic acyl substitution on the C5 carbonyl of the NCA monomer[1][2].

  • Ring Opening: The tetrahedral intermediate formed collapses, leading to the opening of the anhydride ring and the formation of an N-acylated carbamic acid intermediate.

  • Decarboxylation: This carbamic acid is unstable and rapidly loses carbon dioxide (CO₂) to generate a new primary amine at the chain end.

  • Propagation: The newly formed amine terminus of the growing polymer chain then acts as the nucleophile, attacking the C5 carbonyl of the next NCA monomer. This process repeats, extending the polypeptide chain.

The key advantage of the NAM is that each initiator molecule starts one polymer chain, allowing for precise control over the degree of polymerization and, consequently, the molecular weight by simply adjusting the monomer-to-initiator ([M]/[I]) ratio.

NAM_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator R-NH₂ (Primary Amine) NCA This compound (Val-NCA) Initiator->NCA Nucleophilic attack at C5 carbonyl Intermediate1 Tetrahedral Intermediate NCA->Intermediate1 Ring Opening CarbamicAcid Carbamic Acid Intermediate Intermediate1->CarbamicAcid DimerAmine Dimer with Amine Terminus CarbamicAcid->DimerAmine - CO₂ NCA2 New Val-NCA Monomer DimerAmine->NCA2 Attack next monomer PolymerChain Growing Polypeptide Chain NCA2->PolymerChain Chain Elongation PolymerChain->DimerAmine ...repeats

Fig. 1: The Normal Amine Mechanism (NAM) for NCA Polymerization.
The Activated Monomer Mechanism (AMM)

When a strong, non-nucleophilic base (e.g., a tertiary amine or sodium methoxide) is used, the polymerization can proceed via the AMM. This pathway involves the deprotonation of the NCA monomer itself.

Mechanism Breakdown:

  • Activation: The base abstracts the acidic N-H proton from the NCA monomer, creating a highly nucleophilic NCA anion.

  • Initiation/Propagation: This activated monomer anion attacks the C5 carbonyl of a neutral NCA molecule. This addition and subsequent ring-opening/decarboxylation sequence propagates the chain.

The AMM is often faster than the NAM but can be more difficult to control, sometimes leading to side reactions and broader molecular weight distributions[3][4]. It is particularly favored by hindered secondary or tertiary amines which are too bulky to act as efficient nucleophiles but are effective bases[1][4].

AMM_Mechanism cluster_activation Monomer Activation cluster_propagation Propagation Base Base (e.g., R₃N) NCA_Neutral Val-NCA Base->NCA_Neutral Deprotonation of N-H NCA_Anion NCA Anion (Activated Monomer) NCA_Neutral->NCA_Anion NCA_Target Second Val-NCA Monomer NCA_Anion->NCA_Target Nucleophilic attack Dimer Dimeric Intermediate NCA_Target->Dimer Ring-opening & -CO₂ Polymer Growing Chain Dimer->Polymer Chain Elongation Polymer->NCA_Anion ...regenerates active end

Fig. 2: The Activated Monomer Mechanism (AMM) for NCA Polymerization.

Experimental Protocol: Controlled Polymerization via NAM

This section provides a robust, field-proven protocol for the synthesis of poly(L-valine) with a targeted degree of polymerization. The methodology is designed as a self-validating system, where successful execution is confirmed by the resulting polymer's characteristics.

Causality in Experimental Design
  • Monomer Purity is Critical: The synthesis of NCAs often uses phosgene or its equivalents, which can leave residual acidic impurities like HCl[3][5]. These impurities can protonate amine initiators or chain ends, inhibiting or terminating the polymerization[5]. Therefore, recrystallization of the this compound monomer until it is free of chloride is a non-negotiable prerequisite for controlled polymerization.

  • Solvent Choice: Anhydrous N,N-Dimethylformamide (DMF) is selected for its ability to dissolve the monomer and the growing polypeptide chain, preventing precipitation. Its anhydrous nature is crucial, as water readily hydrolyzes the NCA ring and terminates growing chains[6][7].

  • Initiator Stoichiometry: n-Hexylamine is a standard primary amine initiator. The molecular weight of the final polypeptide is directly controlled by the initial monomer-to-initiator ([M]/[I]) ratio. This stoichiometric control is the hallmark of a "living" polymerization.

  • Reaction Monitoring: Fourier-Transform Infrared (FTIR) Spectroscopy is the most direct method for monitoring the reaction's progress. The disappearance of the characteristic anhydride C=O stretching bands at ~1850 cm⁻¹ and ~1790 cm⁻¹ provides a real-time indication of monomer consumption.

Step-by-Step Methodology

Experimental_Workflow cluster_prep Preparation (In Glovebox) cluster_reaction Polymerization cluster_workup Workup & Purification cluster_analysis Characterization A 1. Dry glassware (oven, >120°C) B 2. Dissolve Val-NCA (1.00 g) in anhydrous DMF (10 mL) A->B C 3. Prepare initiator stock: n-Hexylamine in DMF B->C D 4. Add calculated initiator volume to NCA solution via syringe (Target [M]/[I] = 50) C->D E 5. Stir at room temp. for 48-72 hours D->E F 6. Monitor reaction via FTIR: Check for disappearance of ~1850 & 1790 cm⁻¹ peaks E->F G 7. Precipitate polymer by adding reaction mixture to excess cold diethyl ether F->G Once complete H 8. Centrifuge to collect solid G->H I 9. Wash with ether (2x) H->I J 10. Dry polymer under high vacuum I->J K 11. Analyze by GPC: Determine Mn, Mw, and PDI J->K L 12. Confirm structure by ¹H NMR K->L

Fig. 3: Experimental Workflow for Controlled Poly(L-valine) Synthesis.
Self-Validation Through Data Analysis

The success of the controlled polymerization is validated by analyzing the resulting polymer. Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn). For a controlled "living" polymerization, there should be a linear relationship between the theoretical Mn (calculated from the [M]/[I] ratio) and the experimental Mn, with a PDI value typically below 1.2.

Parameter Experiment 1 Experiment 2 Experiment 3
Target [M]/[I] Ratio2550100
Theoretical Mn ( g/mol )2,5785,05610,012
Experimental Mn (GPC)~2,600~5,100~10,200
Polydispersity Index (PDI)< 1.15< 1.15< 1.20
Note: Theoretical Mn = ([M]/[I] × MW of Valine) + MW of Initiator. Data are representative.

A close match between theoretical and experimental molecular weights, coupled with a low PDI, provides strong evidence that the polymerization proceeded via the intended Normal Amine Mechanism with minimal chain-termination side reactions.

Conclusion

The ring-opening of this compound is a nuanced process governed by the interplay between the inherent reactivity of the NCA ring and the chosen reaction conditions, particularly the initiator. While multiple mechanistic pathways exist, the Normal Amine Mechanism offers a superior level of control, enabling the synthesis of well-defined poly(L-valine) with predictable molecular weights and low polydispersity. For professionals in drug development and materials science, mastering this control is essential. It allows for the rational design of polypeptide-based materials where structure dictates function, unlocking advanced applications in biomedicine and beyond. The future of this field will likely focus on developing even faster and more robust catalytic systems that are tolerant to a wider range of functional groups and reaction conditions[8][9][10].

References

safety and handling precautions for (S)-4-Isopropyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of (S)-4-Isopropyloxazolidine-2,5-dione (L-Valine N-Carboxyanhydride)

Introduction

This compound, also widely known by its synonym L-Valine N-carboxyanhydride (NCA), is a critical chiral intermediate in modern organic synthesis.[1] Its structural rigidity and defined stereocenter make it an invaluable building block for the synthesis of peptides and complex, biologically active molecules.[1] However, its utility in research and drug development is matched by a specific hazard profile that necessitates rigorous safety and handling protocols. As an N-carboxyanhydride, the compound exhibits inherent reactivity, particularly towards moisture, and presents physiological hazards that must be managed to ensure operator safety and experimental integrity.

This guide provides a comprehensive overview of the essential safety precautions, handling protocols, and emergency procedures for this compound. It is designed for researchers, chemists, and drug development professionals who handle this compound in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding of the risks and to promote a culture of safety and scientific excellence.

Section 1: Hazard Identification and Physicochemical Properties

A foundational understanding of a compound's properties is the first step in safe handling. This compound is a solid material that can create airborne dust, posing an inhalation risk.[1][2] Its classification under the Globally Harmonized System (GHS) dictates the necessary precautions.

Table 1: GHS Hazard Classification [3]

Hazard Class Hazard Code Hazard Statement
Acute Toxicity, Oral H302 Harmful if swallowed
Skin Corrosion/Irritation H315 Causes skin irritation
Serious Eye Damage/Eye Irritation H319 Causes serious eye irritation

| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation |

The signal word associated with this compound is "Warning".[2] The primary hazards are direct contact-related (skin and eye irritation), ingestion toxicity, and respiratory tract irritation from airborne particles.[2][3]

Table 2: Physicochemical Properties

Property Value
CAS Number 24601-74-9[4]
Molecular Formula C₆H₉NO₃[4]
Molecular Weight 143.14 g/mol [4]
Appearance Colorless to pale beige solid/crystalline powder[1][5]
Melting Point 70-73 °C[5]

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol[1] |

A critical, unlisted hazard is its reactivity. As an N-carboxyanhydride, it is highly susceptible to hydrolysis and polymerization upon contact with water or moisture, which can affect product purity and potentially lead to pressure buildup in sealed containers if moisture is present.

Section 2: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is achieved through a combination of robust engineering controls and appropriate personal protective equipment. This hierarchy of controls is fundamental to laboratory safety.[6]

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[7][8] This is non-negotiable. The fume hood's constant airflow protects the operator from inhaling airborne dust and prevents the contamination of the laboratory environment. All manipulations, including weighing, transferring, and adding to reaction vessels, must be performed within the hood.[8]

Furthermore, the laboratory must be equipped with easily accessible safety showers and eyewash stations as a contingency for accidental large-scale exposure.[2]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard.[6] The selection of PPE must be deliberate and based on the specific risks posed by the compound.

  • Eye and Face Protection : Chemical safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[2][9] This is to protect against accidental splashes or contact with airborne powder.

  • Skin Protection :

    • Gloves : Chemical-resistant gloves must be worn at all times.[2] Inspect gloves for any signs of degradation or puncture before use.[2] Employ proper glove removal technique to avoid contaminating the skin.[2] After handling, dispose of the gloves in accordance with chemical waste procedures and wash hands thoroughly.[2]

    • Lab Coat/Gown : A clean, long-sleeved lab coat or a disposable gown made of a low-permeability fabric should be worn to protect the skin and personal clothing.[10][11]

  • Respiratory Protection : Under normal conditions of use within a chemical fume hood, respiratory protection is not required.[12] However, in situations where the ventilation is inadequate or if a large spill occurs, an N95-rated (or higher) particulate respirator should be used to prevent inhalation of dust.[6][13]

Section 3: Protocols for Safe Handling and Storage

Methodical and cautious handling is paramount. The following protocols are designed to minimize risk during routine laboratory operations.

General Handling Precautions

Always work within a designated area inside a chemical fume hood to prevent cross-contamination.[8] Avoid any actions that could generate dust, such as vigorous scraping or dropping the material from a height.[2] Use tools (spatulas, etc.) that are clean, dry, and compatible with the reagent. Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[14]

Step-by-Step Handling Protocol for Reaction Setup
  • Preparation : Before handling the compound, ensure all required PPE is correctly worn. Decontaminate the workspace inside the fume hood.

  • Equilibration : If the compound has been stored at a low temperature, allow the sealed container to warm to room temperature before opening.[15] This prevents condensation of atmospheric moisture onto the cold solid, which would cause hydrolysis.

  • Weighing and Transfer : Conduct all weighing and transfer operations on a clean, dry surface within the fume hood. Use a clean, dry spatula for transfers.

  • Addition to Reaction : Add the solid to the reaction vessel slowly and carefully to avoid splashing or creating dust clouds.

  • Closure : Once the transfer is complete, securely close the container of this compound.

  • Cleanup : Clean any residual dust from the spatula and weighing vessel with a suitable solvent and dispose of the cleaning materials as hazardous waste. Decontaminate the work area.

  • Post-Handling : Remove gloves and other disposable PPE, disposing of them in the appropriate hazardous waste stream. Wash hands thoroughly with soap and water.[2]

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

  • Short-Term Storage : For brief periods, the compound can be stored at room temperature, provided it is in a tightly sealed container in a dry, well-ventilated area.[2][16]

  • Long-Term Storage : For extended periods, storage at -20°C is recommended to minimize degradation.[4] Some suppliers may recommend 2-8°C.[2] Always follow the storage temperature indicated on the product label.

  • Atmosphere : The key to successful storage is the exclusion of moisture.[4] The container must be tightly sealed. Storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice to protect this moisture-sensitive compound.

Visualization: Safe Handling Workflow

The following diagram outlines the logical flow for safely managing this compound from receipt to final disposal.

Safe_Handling_Workflow Receiving Receiving & Inspection (Check for damage) Storage Secure Storage (Dry, Tightly Sealed, Correct Temp.) Receiving->Storage Preparation Pre-Use Preparation (Work in Fume Hood, Wear PPE) Storage->Preparation Handling Weighing & Transfer (Avoid Dust, Use Dry Equipment) Preparation->Handling Waste_Collection Waste Collection (Segregated Hazardous Waste) Preparation->Waste_Collection Contaminated Gloves, Wipes Reaction Use in Reaction Handling->Reaction Handling->Waste_Collection Contaminated Weigh Paper, Pipette Tips, etc. Reaction->Waste_Collection Reaction Byproducts & Quenched Material Decontamination Decontamination (Clean Glassware & Surfaces) Reaction->Decontamination Disposal Final Disposal (Follow Institutional Protocols) Waste_Collection->Disposal Decontamination->Waste_Collection Rinsate

Caption: Workflow for this compound from receipt to disposal.

Section 4: Emergency and First Aid Procedures

Preparedness for accidents is a critical component of laboratory safety.

Accidental Release Measures (Spills)

For a small dry spill:

  • Ensure proper PPE is worn, including respiratory protection if necessary.[2]

  • Avoid breathing the dust.[2]

  • Carefully sweep or vacuum the material and place it into a suitable, labeled, and sealed container for chemical waste disposal.[2] Avoid actions that generate dust.

  • Do not allow the spilled material to enter drains or waterways.[2]

  • Clean the affected area thoroughly.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet (SDS) to attending medical personnel.[2]

  • If Inhaled : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2]

  • In Case of Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. Consult a physician if irritation persists.[2]

  • In Case of Eye Contact : Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[7]

  • If Swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][14]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or chemical foam.[2]

  • Unsuitable Media : Do not use a strong water jet, as it may scatter the material.[2]

  • Specific Hazards : Combustion of this material will produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2] Vapors may be heavier than air and could form explosive mixtures with air upon intense heating.[7]

  • Protective Equipment : Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2]

Section 5: Disposal Considerations

This compound and any materials contaminated with it must be treated as hazardous chemical waste.[2]

  • Unused Product : Dispose of unused or expired material in its original container or a suitable, labeled waste container.

  • Contaminated Materials : All contaminated items, including gloves, weigh boats, paper towels, and empty containers, must be disposed of as hazardous waste.

  • Regulatory Compliance : All waste disposal must be conducted in strict accordance with local, state, and national environmental regulations.[2] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety office. The substance and its packaging should be incinerated by a licensed facility.[2]

References

A Senior Application Scientist's Technical Guide to (S)-4-Isopropyloxazolidine-2,5-dione: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of chiral building blocks is a critical decision that influences the efficacy, stereoselectivity, and ultimate success of a synthetic route. (S)-4-Isopropyloxazolidine-2,5-dione, also widely known as L-Valine N-carboxyanhydride (NCA), stands out as a pivotal intermediate. This guide provides an in-depth analysis of this compound, covering its commercial availability, fundamental properties, and critical role in modern organic synthesis.

Compound Profile and Significance

This compound (CAS No. 24601-74-9) is the N-carboxyanhydride derivative of the natural amino acid L-valine.[1][2] The formation of the NCA ring activates the amino acid, rendering it susceptible to controlled, ring-opening polymerization for the synthesis of polypeptides or for use as a chiral auxiliary in asymmetric synthesis. Its structure incorporates the inherent chirality of L-valine, making it an invaluable tool for introducing stereocenters with high fidelity. This is particularly crucial in the synthesis of pharmacologically active molecules where specific stereoisomers are required for biological activity. For instance, it serves as a key intermediate in the synthesis of biologically active molecules like the proteasome inhibitor Bortezomib.[3]

Physicochemical Properties

Understanding the physical and chemical properties of a reagent is fundamental to its effective use in the laboratory. Key data for this compound is summarized below.

PropertyValueSource(s)
CAS Number 24601-74-9[1][2]
Molecular Formula C₆H₉NO₃[1][3]
Molecular Weight 143.14 g/mol [1][3]
Appearance Pale beige to white solid/powder[3]
Melting Point 70-71°C[3]
Solubility Chloroform, Dichloromethane, Methanol[3]
Storage Sealed in dry conditions, room temperature or -20°C, away from moisture.[2]

Note: Storage conditions may vary by supplier; always consult the product-specific data sheet.

Commercial Sourcing and Availability

A reliable supply chain for critical reagents is paramount for any research or development program. This compound is available from a range of fine chemical suppliers, often listed under its synonym, L-Valine N-Carboxyanhydride. When sourcing, it is crucial to verify purity, as trace impurities can significantly impact sensitive downstream applications like polymerization or asymmetric catalysis.

SupplierCommon Product Name(s)Notes
Sigma-Aldrich (Merck) L-Valine N-CarboxyanhydrideA major global supplier offering various grades for research.
Santa Cruz Biotechnology L-Valine N-CarboxyanhydrideProvides specialty products for proteomics research.[1]
ChemScene This compoundOffers the compound with purity ≥97% and provides custom synthesis services.[2]
Clinivex L-Valine N-CarboxyanhydrideSupplies reference standards for research and development.[4][5]
J & K SCIENTIFIC LTD. This compoundA China-based supplier offering various package sizes.[6]
Meryer (Shanghai) This compoundA chemical technology company based in Shanghai.[6]
Ambeed, Inc. L-Valine N-CarboxyanhydrideAvailable through distributors like Sigma-Aldrich.
Advanced ChemBlocks This compoundUS-based supplier shipping from their San Francisco site.[7]

Core Applications in Drug Development and Research

The utility of this compound stems from its dual nature as both a chiral building block and an activated amino acid derivative.

  • Chiral Auxiliaries: Oxazolidinones, in general, are widely used as chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of reactions.[8] They can be acylated and then used in stereoselective alkylations, aldol additions, and other carbon-carbon bond-forming reactions.[9]

  • Peptide Synthesis: As an N-carboxyanhydride, it is a primary monomer for the ring-opening polymerization to form poly(L-valine) or to be incorporated into more complex polypeptide chains. This method avoids the need for coupling reagents and minimizes racemization, preserving the stereochemical integrity of the amino acid residue.

  • Synthesis of Heterocycles: The oxazolidinedione ring is a versatile scaffold for the synthesis of other important heterocyclic compounds that possess pharmacological activities.[10]

The logical flow from sourcing to application underscores the compound's journey from a catalog item to a critical component in the discovery of new therapeutics.

G cluster_sourcing Sourcing & Procurement cluster_lab Laboratory Workflow cluster_application Application & Development s1 Identify Suppliers (e.g., Sigma-Aldrich, ChemScene) s2 Verify Purity & CAS No. (24601-74-9) s1->s2 s3 Procure & Receive Reagent s2->s3 l1 Quality Control & Characterization s3->l1 Transfer to R&D l2 Reaction Setup: Asymmetric Synthesis or Polymerization l1->l2 l3 Reaction Monitoring (TLC, LC-MS) l2->l3 l4 Work-up & Purification l3->l4 a1 Synthesize Chiral Intermediate or Polypeptide l4->a1 Deliver Purified Product a2 Biological Screening / Assay a1->a2 a3 Lead Optimization in Drug Development a2->a3 G cluster_reactants cluster_process cluster_products LVal L-Valine (Substrate) Reaction Cyclization Reaction (Anhydrous THF, 40-60°C) LVal->Reaction Phosgene Phosgene (COCl₂) (Reagent) Phosgene->Reaction NCA This compound (Product) Reaction->NCA HCl 2 HCl (Byproduct) Reaction->HCl

References

The Architect of Asymmetry: A Technical Guide to the Historical Development and Application of Oxazolidinone Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of asymmetric synthesis, few tools have proven as robust, reliable, and revolutionary as the oxazolidinone chiral auxiliaries. Developed and popularized by David A. Evans and his research group, these scaffolds have become a cornerstone of modern organic chemistry, enabling the precise construction of stereocenters in a myriad of synthetic transformations.[1] This in-depth technical guide provides a comprehensive journey through the historical development of these powerful auxiliaries, delves into the fundamental principles governing their remarkable stereocontrol, and offers detailed, field-proven protocols for their application in key carbon-carbon bond-forming reactions. Designed for researchers, scientists, and drug development professionals, this guide aims to be both a historical record and a practical handbook for harnessing the power of oxazolidinone auxiliaries in the synthesis of complex, stereochemically rich molecules.

The Genesis of a Revolution: A Historical Perspective

The challenge of controlling stereochemistry in chemical reactions has long been a central theme in organic synthesis. Before the 1980s, while several methods for asymmetric induction existed, they often lacked generality and predictability. The landscape began to shift dramatically with the pioneering work of David A. Evans, who introduced N-acyloxazolidinones as highly effective chiral auxiliaries.[2] This innovation marked a turning point, offering a practical and powerful solution for asymmetric synthesis.[3]

The first generation of these auxiliaries, derived from readily available and relatively inexpensive amino acids like valine and phenylalanine, provided a robust platform for a range of stereoselective transformations. The true genius of the Evans approach lay in the creation of a rigid and predictable chiral environment that could effectively guide the trajectory of incoming electrophiles.

The Pillar of Precision: Unraveling the Mechanism of Stereocontrol

The remarkable efficacy of Evans oxazolidinone auxiliaries stems from their ability to enforce a specific conformation upon the attached acyl group, thereby creating a sterically biased environment. This control is most elegantly illustrated in the context of enolate chemistry, particularly in aldol, alkylation, and acylation reactions.

The key to this high level of stereocontrol is the formation of a well-defined metal enolate.[4] Deprotonation of an N-acyloxazolidinone with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), leads to the formation of a chelated (Z)-enolate.[5] The metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation. This rigid, chelated structure effectively blocks one face of the enolate, leaving the other face exposed for electrophilic attack.

The stereochemical outcome of the Evans aldol reaction, for instance, is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[6][7] The substituent at the C4 position of the oxazolidinone ring plays a crucial role in directing the approach of the electrophile. For example, in the case of a valine-derived auxiliary, the bulky isopropyl group effectively shields the si-face of the enolate, compelling the electrophile to approach from the less hindered re-face.[8] This results in the predictable formation of a specific diastereomer.

Caption: General workflow for asymmetric synthesis using an oxazolidinone chiral auxiliary.

The Oxazolidinone Arsenal: Generations and Structural Variants

While the initial auxiliaries proved immensely successful, subsequent research led to the development of second-generation and other structural variants, each offering unique advantages in terms of stereoselectivity, reactivity, and ease of removal.

Auxiliary TypeKey Features & AdvantagesTypical Applications
First Generation (e.g., Valine, Phenylalanine derived) Readily available, robust, and predictable stereocontrol.Asymmetric alkylations, aldol reactions, acylations.
Second Generation (e.g., (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone) Enhanced rigidity and facial bias, often leading to higher diastereoselectivities.Demanding aldol and alkylation reactions requiring high levels of induction.
Thio-oxazolidinones Altered electronic properties and chelation behavior, can lead to reversal of stereoselectivity in certain reactions.Accessing "anti" aldol products.[9]

In the Trenches: Field-Proven Experimental Protocols

The true value of a synthetic methodology lies in its practical application. This section provides detailed, step-by-step protocols for key transformations employing Evans oxazolidinone auxiliaries.

Synthesis of a Second-Generation Auxiliary: (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

This protocol outlines the synthesis of a commonly used second-generation Evans auxiliary from (1S,2R)-(+)-norephedrine.

Materials:

  • (1S,2R)-(+)-Norephedrine

  • Diethyl carbonate

  • Potassium carbonate

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a distillation apparatus, add (1S,2R)-(+)-norephedrine, diethyl carbonate, and potassium carbonate.[10]

  • Heat the mixture to 160 °C (oil bath temperature). Ethanol will begin to distill.

  • Continue heating for approximately 5 hours, or until the distillation head temperature drops to around 60 °C.[10]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash with water (2x).

  • Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo to yield a solid.

  • Recrystallize the solid from a hexane-ethyl acetate mixture to afford the pure (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as white crystals.[10]

Asymmetric Alkylation

This protocol describes a general procedure for the highly diastereoselective alkylation of an N-acyloxazolidinone.

Materials:

  • N-Acyloxazolidinone

  • Sodium hexamethyldisilazide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., benzyl bromide, allyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the N-acyloxazolidinone in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of NaHMDS or LDA (typically 1.05-1.1 equivalents) dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkylating agent (1.1-1.2 equivalents) dropwise at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Purify the product by column chromatography on silica gel.

Asymmetric_Alkylation_Workflow start Start: N-Acyloxazolidinone in THF step1 Cool to -78 °C start->step1 step2 Add Base (NaHMDS or LDA) step1->step2 step3 Enolate Formation step2->step3 step4 Add Alkylating Agent step3->step4 step5 Reaction at -78 °C step4->step5 step6 Quench with NH4Cl step5->step6 step7 Workup & Purification step6->step7 end Product: Alkylated Oxazolidinone step7->end

Caption: Workflow for a typical asymmetric alkylation reaction.

Asymmetric Aldol Reaction

This protocol details a general procedure for the Evans asymmetric aldol reaction, a powerful method for constructing β-hydroxy carbonyl compounds with high diastereoselectivity.[11]

Materials:

  • N-Acyloxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Aldehyde

  • Phosphate buffer (pH 7)

  • Methanol

  • 30% Hydrogen peroxide

Procedure:

  • Dissolve the N-acyloxazolidinone in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add Bu₂BOTf (1.1 equivalents) dropwise, followed by the dropwise addition of TEA or DIPEA (1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (1.2 equivalents) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.

  • Carefully add 30% hydrogen peroxide to the vigorously stirred mixture at 0 °C.

  • Stir for 1 hour, then perform a standard aqueous workup.

  • Purify the product by column chromatography.

Cleavage of the Chiral Auxiliary

A critical step in any chiral auxiliary-based strategy is the efficient and non-racemizing removal of the auxiliary to unveil the desired chiral product. Several methods have been developed for this purpose.

Table of Auxiliary Cleavage Methods

Reagent(s)Product Functional GroupKey Considerations
Lithium hydroxide (LiOH) / Hydrogen peroxide (H₂O₂)Carboxylic acidA common and effective method. The reaction proceeds via a peroxy-tetrahedral intermediate.[1][12]
Lithium borohydride (LiBH₄)Primary alcoholA reductive cleavage that directly yields the alcohol.
Sodium methoxide (NaOMe) / MethanolMethyl esterA mild method for transesterification.
Weinreb's reagent (Me(MeO)NH·HCl) / AlMe₃Weinreb amideUseful for the synthesis of ketones.

Protocol for Cleavage to the Carboxylic Acid (LiOH/H₂O₂):

  • Dissolve the alkylated or aldol adduct in a mixture of THF and water (typically 3:1).

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide.

  • Stir the reaction at 0 °C until completion (monitored by TLC).

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Perform a standard workup, including an extraction to recover the chiral auxiliary and an acidification step to isolate the carboxylic acid product.

A Legacy of Innovation: Applications in Total Synthesis

The true measure of a synthetic method's power is its ability to enable the construction of complex and biologically significant molecules. Evans oxazolidinone auxiliaries have been instrumental in the total synthesis of numerous natural products, providing reliable and predictable control over key stereocenters. A classic example is the synthesis of the macrolide cytovaricin by Evans, which utilized oxazolidinone auxiliaries for both asymmetric alkylation and aldol reactions to set multiple stereocenters with high fidelity.[5]

Conclusion and Future Outlook

From their conceptualization in the late 1970s to their ubiquitous use today, Evans oxazolidinone chiral auxiliaries have fundamentally transformed the field of asymmetric synthesis. Their reliability, predictability, and versatility have made them an indispensable tool for chemists in academia and industry alike. While the field of asymmetric catalysis continues to evolve, the foundational principles and practical applications of chiral auxiliaries, particularly the elegant and powerful oxazolidinone system, will undoubtedly continue to play a vital role in the art and science of chemical synthesis for the foreseeable future.

References

A Theoretical Chemist's Guide to (S)-4-Isopropyloxazolidine-2,5-dione: From Molecular Properties to Polymer Dynamics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Workhorse

(S)-4-Isopropyloxazolidine-2,5-dione, also known as L-Valine N-carboxyanhydride (NCA), is a cornerstone chiral building block in modern organic synthesis and pharmaceutical development.[1][2] Its importance stems from two primary roles: as a chiral auxiliary, guiding the stereochemical outcome of reactions, and more prominently, as a highly efficient monomer for the ring-opening polymerization (ROP) that produces polypeptides.[3][4][5] These synthetic polypeptides are analogues of natural proteins and are critical in fields ranging from drug delivery to biomaterials.[5]

Given its utility, a deep, predictive understanding of this molecule's behavior is paramount. While experimental methods provide invaluable data, they often capture only a snapshot of a molecule's dynamic existence. Theoretical and computational calculations offer a powerful lens to peer into the electronic structure, reactivity, and conformational landscape of this compound, providing insights that are often inaccessible through experimentation alone.

This guide provides an in-depth exploration of the theoretical methodologies used to study this molecule. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the expert rationale behind the computational choices, ensuring a robust and validated approach to in silico investigation. We will journey from the quantum mechanical behavior of a single molecule to the classical dynamics of its polymeric systems, demonstrating how computation accelerates discovery.

Part 1: Foundational Analysis - Elucidating Molecular Structure and Energetics with DFT

Before simulating complex reactions or interactions, we must first understand the molecule itself. What is its most stable three-dimensional shape? Where are the electrons most likely to be found? How will it vibrate? For these questions, Density Functional Theory (DFT) is the computational tool of choice, offering an exceptional balance of accuracy and computational efficiency for molecules of this size.[6][7]

The 'Why' of DFT: Expertise in Method Selection

We choose DFT because it models electron correlation—the interaction between electrons—in a computationally tractable way. For an organic molecule like this, with heteroatoms and a strained ring, accurately capturing the electronic structure is critical for predicting geometry, stability, and reactivity. Functionals like B3LYP are robust general-purpose choices, while others like M06-2X are specifically parameterized to better handle non-covalent interactions, which can be important for studying dimer formation or solvent effects.[3] The choice of basis set, such as 6-311++G(d,p), determines the flexibility the calculation has in describing the spatial distribution of electrons; larger basis sets yield higher accuracy at a greater computational cost.

Core Data Summary: Physicochemical Properties

A summary of key experimental and predicted properties provides a baseline for our theoretical models. Computational tools can predict many of these values, which can be validated against known data.

PropertyValueSource
Molecular Formula C₆H₉NO₃[1][8]
Molecular Weight 143.14 g/mol [2][8]
Appearance Pale Beige or White Solid[1][2]
Melting Point 70-71°C[1][2]
Topological Polar Surface Area (TPSA) 55.4 Ų[8][9]
Predicted pKa 9.26 ± 0.40[1][9]
Solubility Chloroform, Dichloromethane, Methanol[1][10]
Protocol 1: DFT Geometry Optimization and Frequency Analysis

This protocol establishes the ground-state structure and confirms its stability.

  • Initial Structure Construction: Build an initial 3D model of this compound using molecular modeling software (e.g., Avogadro, GaussView). Ensure the correct (S)-stereochemistry at the C4 position.

  • Calculation Setup:

    • Select a DFT functional and basis set (e.g., B3LYP/6-31G(d) for initial optimization, followed by a more accurate functional like M06-2X/6-311++G(d,p) for final energies).

    • Specify a geometry optimization task.

    • Include a subsequent frequency calculation task to be performed on the optimized geometry.

    • Define the molecular charge (0) and spin multiplicity (singlet).

  • Execution: Run the calculation using a quantum chemistry package (e.g., Gaussian, ORCA).

  • Validation and Analysis:

    • Convergence: Confirm that the optimization job converged successfully.

    • Minimum Energy Confirmation: Check the output of the frequency calculation. A true local minimum on the potential energy surface will have zero imaginary frequencies.

    • Data Extraction: Analyze the final optimized coordinates, bond lengths, angles, and dihedral angles. Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand electronic reactivity.[11] The LUMO will indicate sites susceptible to nucleophilic attack, crucial for understanding its polymerization.

Visualization: DFT Workflow

DFT_Workflow cluster_input Input Preparation cluster_execution Computational Execution cluster_analysis Results & Validation start Build Initial 3D Structure (S-configuration) setup Select Functional & Basis Set (e.g., M06-2X / 6-311++G(d,p)) start->setup opt Perform Geometry Optimization setup->opt freq Perform Frequency Calculation opt->freq validate Check for Imaginary Frequencies (Must be 0 for a minimum) freq->validate validate->opt If invalid, re-optimize analyze Analyze Structure, Energies, HOMO/LUMO, Spectra validate->analyze If valid

Caption: Standard workflow for DFT geometry optimization and validation.

Part 2: Simulating Reactivity - The Mechanism of Ring-Opening Polymerization

The primary utility of this compound is its role as an NCA monomer. Understanding the mechanism of its ring-opening polymerization (ROP) is key to controlling polypeptide synthesis.[3][5] DFT is again our tool of choice, this time to map the entire reaction pathway, locate transition states, and calculate activation energies.

The 'Why' of Transition State Theory: Expert Insight

A reaction mechanism is a sequence of elementary steps, each with an energy barrier that must be overcome. The highest barrier determines the overall reaction rate. By using DFT to perform a transition state search, we can identify the exact geometry of the molecule at the peak of this energy barrier. This information is invaluable; it tells us which bonds are breaking and forming and allows us to calculate the activation energy, providing a quantitative prediction of reaction kinetics that can be compared with experimental data.[6]

Protocol 2: Locating the Transition State for Amine-Initiated ROP
  • Model Reactants: Create a system containing the optimized NCA molecule and an initiator, such as a simple primary amine (e.g., methylamine).

  • Propose Reaction Coordinate: The reaction begins with the nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of the NCA. The C5 carbonyl is generally more electrophilic and sterically accessible.

  • Initial Transition State (TS) Guess: Manually adjust the reactant geometry to bring the amine nitrogen closer to the C5 carbon, slightly elongating the C5-O bond in the ring. This structure will serve as an input guess for the TS search.

  • TS Optimization:

    • Use a TS optimization algorithm (e.g., Berny optimization with Opt=TS in Gaussian).

    • This algorithm will attempt to find a first-order saddle point on the potential energy surface.

  • TS Validation:

    • Perform a frequency calculation on the optimized TS geometry. A valid transition state must have exactly one imaginary frequency.

    • Animate this imaginary frequency to confirm that the motion corresponds to the expected reaction coordinate (i.e., the amine approaching the carbonyl and the ring beginning to open).

  • Pathway Confirmation (IRC):

    • Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the validated TS.

    • The IRC calculation maps the path downhill from the TS. It should connect the transition state to the initial reactant complex in one direction and the ring-opened intermediate in the other, confirming the TS links the correct states.

  • Energy Profile Construction: Calculate the single-point energies of the reactants, transition state, and product to determine the activation energy barrier and the overall reaction energy.

Visualization: Amine-Initiated Ring-Opening Mechanism

ROP_Mechanism Reactants NCA + R-NH₂ (Reactant Complex) TS Transition State [Amine Attack on C5 Carbonyl] Reactants->TS ΔG‡ (Activation Energy) Intermediate Tetrahedral Intermediate (Ring-Opened) TS->Intermediate Product Propagating Chain + CO₂ Intermediate->Product Decarboxylation

Caption: Energy profile of the rate-determining step in NCA polymerization.

Part 3: Beyond the Single Molecule - Molecular Dynamics Simulations

While DFT reveals the intricacies of a single reaction event, molecules in the real world exist in a bustling environment, constantly moving, vibrating, and interacting with neighbors and solvent. To capture this dynamic behavior, especially for larger systems like a growing polypeptide chain, we turn to Molecular Dynamics (MD) simulations.[12]

The 'Why' of MD: A Shift in Perspective

MD simulations solve Newton's equations of motion for a system of atoms, allowing us to watch how a system evolves over time.[12] Instead of the electronic detail of DFT, MD uses a simplified 'force field'—a set of parameters that describes the potential energy of the system.[12] This simplification allows us to simulate much larger systems (thousands to millions of atoms) for longer timescales (nanoseconds to microseconds). This is essential for studying phenomena like the folding of a polypeptide chain initiated by our NCA, or the binding of an oxazolidinone-based drug into the dynamic pocket of a target protein.[7][12]

Protocol 3: MD Simulation of a Short Polypeptide in Water

This protocol outlines the simulation of a short polyvaline chain, as would be formed from the polymerization of this compound.

  • System Preparation:

    • Build Topology: Generate a starting structure of a short polyvaline oligomer (e.g., 10 residues).

    • Choose Force Field: Select a suitable force field, such as AMBER or GROMOS, which are well-parameterized for proteins and peptides.[12]

  • Solvation and Ionization:

    • Place the oligomer in the center of a simulation box (e.g., a cubic or triclinic box).

    • Fill the box with a pre-equilibrated model of water (e.g., TIP3P or SPC/E), ensuring a sufficient buffer distance between the peptide and the box edge.

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the total charge of the system.

  • Minimization and Equilibration:

    • Energy Minimization: Perform a steepest descent or conjugate gradient energy minimization to relax the system and remove any bad contacts or steric clashes from the initial setup.

    • NVT Equilibration: Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT or canonical ensemble). Position restraints are often applied to the solute to allow the solvent to equilibrate around it.

    • NPT Equilibration: Switch to a constant pressure ensemble (NPT or isothermal-isobaric) to allow the density of the simulation box to relax to the correct value for the chosen temperature and pressure (e.g., 300 K and 1 bar).

  • Production Run: Once the system is well-equilibrated (i.e., temperature, pressure, and density are stable), remove the restraints and run the production simulation for the desired length of time (e.g., 100 ns). Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Structural Stability: Calculate the Root Mean Square Deviation (RMSD) to assess overall conformational stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the peptide.

    • Structural Properties: Analyze secondary structure formation (e.g., α-helices, β-sheets), hydrogen bonding, and solvent accessible surface area over time.

Visualization: MD Simulation Workflow

MD_Workflow cluster_setup System Setup cluster_equilibration Equilibration cluster_production Production & Analysis build Build Initial Structure (e.g., Polypeptide) ff Assign Force Field (e.g., AMBER) build->ff solvate Solvate in Water Box & Add Ions ff->solvate minimize Energy Minimization solvate->minimize nvt NVT Ensemble (Constant Temp & Volume) minimize->nvt npt NPT Ensemble (Constant Temp & Pressure) nvt->npt run Production MD Run npt->run analyze Trajectory Analysis (RMSD, RMSF, H-Bonds) run->analyze

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of (S)-4-Isopropyloxazolidine Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

An Introduction: Distinguishing Critical Scaffolds for Stereocontrol

In the landscape of asymmetric synthesis, chiral auxiliaries derived from natural amino acids represent a cornerstone technology, enabling chemists to exert precise control over the formation of stereogenic centers. Among these, scaffolds based on (S)-valine are particularly prevalent due to the effective steric hindrance provided by the isopropyl group. However, a common point of confusion arises from the similar nomenclature of two functionally distinct molecules: (S)-4-Isopropyloxazolidine-2,5-dione and (S)-4-Isopropyloxazolidin-2-one . This guide will first clarify the distinct nature and application of each compound and then provide detailed protocols for the latter's extensive use in diastereoselective enolate reactions, a topic of paramount importance to researchers in medicinal and process chemistry.

This compound , also known as L-Valine N-Carboxyanhydride (L-Val-NCA), is primarily an activated amino acid derivative.[1][2] Its five-membered ring is highly strained and serves as an electrophilic precursor of L-valine, making it exceptionally useful for peptide synthesis through ring-opening reactions. It is not typically used as a chiral auxiliary for directing enolate chemistry.

In stark contrast, (S)-4-Isopropyloxazolidin-2-one is a foundational chiral auxiliary, popularized by the seminal work of David A. Evans. This molecule is covalently attached to a carboxylic acid to form an N-acyl imide. The resulting construct provides a robust platform for generating chiral enolates, which then react with electrophiles with a high degree of facial selectivity, dictated by the C4-isopropyl group.[3]

This guide will focus on the practical application of the Evans auxiliary, as it aligns with the common goals of asymmetric synthesis in drug development, while acknowledging its 'dione' counterpart's role in biopolymer chemistry.

G Acylation N-Acylation Enolate Enolate Formation (e.g., NaHMDS) Acylation->Enolate Chelation Rigid Chelated (Z)-Enolate Enolate->Chelation Block Isopropyl group blocks 'si' face Chelation->Block Steric Shielding Attack Electrophile (E+) attacks from unhindered 're' face Chelation->Attack Directed Trajectory Product Diastereomerically Enriched Alkylated Product Attack->Product G start N-Acyl Imide enolate_formation Add Bu₂BOTf + DIPEA start->enolate_formation boron_enolate (Z)-Boron Enolate enolate_formation->boron_enolate add_aldehyde Add Aldehyde (R-CHO) boron_enolate->add_aldehyde transition_state Chair-like Zimmerman-Traxler Transition State add_aldehyde->transition_state product Syn-Aldol Adduct (High d.r.) transition_state->product C-C bond formation

References

Application Note & Protocol: N-Acylation of (S)-4-Isopropyloxazolidine-2,5-dione (L-Valine N-Carboxyanhydride)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-4-Isopropyloxazolidine-2,5-dione, commonly known as L-Valine N-Carboxyanhydride (Val-NCA), is a highly valuable cyclic derivative of the amino acid L-valine. As a member of the Leuchs' anhydrides family, it serves as an activated amino acid building block, finding extensive application in the synthesis of polypeptides and other complex organic molecules.[1] The N-acylation of Val-NCA is a pivotal chemical transformation that attaches an acyl group to the nitrogen atom, yielding N-acyl valine derivatives. These products are significant in various domains, including the development of novel surfactants, drug delivery agents, and as chiral intermediates in asymmetric synthesis.[2][3][4] This guide provides a detailed protocol for the N-acylation of Val-NCA, delves into the underlying reaction mechanism, and offers expert insights for successful execution.

The strategic importance of this reaction lies in its ability to generate structurally diverse N-acylated amino acids, which are increasingly recognized for their biological activities and material properties.[4][5] For instance, N-acylated amino acids have been demonstrated to enhance the oral delivery of protein-based drugs and exhibit a range of physiological roles.[2] This protocol is designed for researchers in organic chemistry, medicinal chemistry, and materials science, providing a robust and reproducible methodology.

Reaction Mechanism: A Tale of Activation and Acyl Transfer

The N-acylation of an N-carboxyanhydride (NCA) like Val-NCA with a carboxylic acid does not proceed by direct acylation. Instead, it involves a nuanced mechanism where the NCA acts as a transient activating agent for the carboxylic acid.

The process is initiated by the nucleophilic attack of the carboxylate anion (from the acylating fatty acid, R-COOH) on the electrophilic C5 carbonyl carbon of the Val-NCA ring. This step is often facilitated by a non-nucleophilic base which deprotonates the carboxylic acid. The ring-opening of the NCA leads to the formation of a highly reactive mixed anhydride intermediate. This intermediate is the key acyl transfer agent. Subsequently, the nitrogen atom of a second molecule (which could be another NCA molecule, an amino acid, or a peptide) attacks the acyl group of the mixed anhydride, leading to the formation of the N-acylated product and the regeneration of the amino acid (valine) from the initial NCA, along with the release of carbon dioxide.[6][7][8]

This mechanism elegantly explains how the NCA mediates the condensation process, effectively serving as a coupling reagent.[6][7] Understanding this pathway is crucial for optimizing reaction conditions, as factors influencing the stability and reactivity of the mixed anhydride will directly impact the reaction's efficiency and yield.

N-Acylation Mechanism Val_NCA This compound (Val-NCA) Mixed_Anhydride Mixed Anhydride Intermediate Val_NCA->Mixed_Anhydride R_COOH Acylating Agent (R-COOH + Base) R_COOH->Mixed_Anhydride Mixed_Anhydride_2 Mixed Anhydride Intermediate Nucleophile Nucleophile (e.g., Amino Acid) N_Acyl_Product N-Acylated Product Nucleophile->N_Acyl_Product CO2 CO2 Mixed_Anhydride_2->N_Acyl_Product Acyl Transfer Mixed_Anhydride_2->CO2

Caption: Mechanism of Val-NCA mediated N-acylation.

Detailed Experimental Protocol

This protocol details the N-acylation of Val-NCA with a generic carboxylic acid (e.g., octanoic acid) as the acylating agent.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound (Val-NCA)≥97%VariesMust be stored under inert gas and protected from moisture.
Carboxylic Acid (e.g., Octanoic Acid)Anhydrous, ≥99%VariesEnsure dryness to prevent NCA hydrolysis.
Triethylamine (TEA)Anhydrous, ≥99.5%VariesDistill from CaH₂ before use. Acts as a non-nucleophilic base.
Dichloromethane (DCM)Anhydrous, ≥99.8%VariesUse a dry solvent from a solvent purification system or over molecular sieves.
Ethyl Acetate (EtOAc)ACS GradeVariesFor extraction and chromatography.
HexanesACS GradeVariesFor chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVariesAqueous solution for work-up.
Brine (Saturated NaCl)ACS GradeVariesAqueous solution for work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVariesFor drying organic layers.
Silica Gel230-400 meshVariesFor column chromatography.
Step-by-Step Methodology

1. Reaction Setup (Time: ~15 minutes)

  • Rationale: NCAs are highly sensitive to moisture, which can cause premature ring-opening to the parent amino acid or unwanted polymerization.[1] An inert atmosphere prevents these side reactions.

  • Procedure:

    • Oven-dry all glassware (round-bottom flask, addition funnel, condenser) at 120 °C overnight and allow to cool in a desiccator.

    • Assemble the glassware for the reaction under a gentle stream of dry nitrogen or argon. Equip the flask with a magnetic stir bar.

    • Maintain a positive pressure of the inert gas throughout the reaction.

2. Reagent Addition (Time: ~20 minutes)

  • Rationale: The order of addition is critical. The base is added to the carboxylic acid first to form the carboxylate salt, which is the active nucleophile. Adding the NCA last prevents its premature exposure to any trace moisture.

  • Procedure:

    • To the reaction flask, add the carboxylic acid (1.0 eq.).

    • Add anhydrous dichloromethane (DCM) to dissolve the acid (concentration typically 0.1-0.5 M).

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add triethylamine (TEA) (1.1 eq.) dropwise to the stirred solution.

    • In a separate flask, dissolve the this compound (Val-NCA) (1.2 eq.) in anhydrous DCM.

    • Transfer the Val-NCA solution to the addition funnel and add it dropwise to the reaction mixture at 0 °C over 15 minutes.

3. Reaction Progression (Time: 2-4 hours)

  • Rationale: The reaction is typically run at room temperature to ensure a sufficient reaction rate without promoting side reactions. Monitoring by TLC is essential to determine the point of completion and avoid product degradation.

  • Procedure:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the mixture for 2-4 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. Visualize spots using a suitable stain (e.g., potassium permanganate). The disappearance of the starting carboxylic acid indicates reaction completion.

4. Aqueous Work-up (Time: ~30 minutes)

  • Rationale: The work-up is designed to remove the triethylammonium salt, any unreacted starting materials, and other water-soluble impurities.

  • Procedure:

    • Quench the reaction by adding 1 M HCl solution until the aqueous layer is acidic (pH ~2). This protonates the excess carboxylate and neutralizes the TEA.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3 x volume of the initial solvent).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification (Time: Varies)

  • Rationale: Flash column chromatography is a standard and effective method for purifying the crude product from non-polar impurities and any remaining starting materials.

  • Procedure:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, typically starting with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increasing the polarity (e.g., up to 50% EtOAc in hexanes) to elute the desired N-acylated product.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final product.

Experimental_Workflow Setup 1. Inert Atmosphere Setup Reagents 2. Add R-COOH, DCM, TEA (at 0°C) Setup->Reagents NCA_Addition 3. Add Val-NCA solution (dropwise at 0°C) Reagents->NCA_Addition React 4. Warm to RT, Stir for 2-4h NCA_Addition->React Monitor 5. Monitor by TLC React->Monitor Monitor->React Incomplete Workup 6. Aqueous Work-up (Acid wash, Bicarb wash, Brine) Monitor->Workup Reaction Complete Purify 7. Purification (Column Chromatography) Workup->Purify Characterize 8. Characterization (NMR, IR, MS) Purify->Characterize

Caption: Workflow for N-acylation of Val-NCA.

Characterization and Expected Results

The final N-acylated product should be characterized to confirm its identity and purity. For a model product like N-octanoyl-L-valine:

  • Appearance: Typically a white to off-white solid or a viscous oil.

  • Yield: 60-85%, depending on the purity of reagents and reaction scale.

  • ¹H NMR (in CDCl₃): Expect characteristic signals for the isopropyl group (doublets around 0.9-1.0 ppm), the alpha-proton (a multiplet around 4.5-4.7 ppm), the amide N-H proton (a broad doublet around 6.0-6.5 ppm), and signals corresponding to the acyl chain.

  • ¹³C NMR (in CDCl₃): Expect signals for the amide carbonyl (~173 ppm), the carboxylic acid carbonyl (~176 ppm), the alpha-carbon (~57 ppm), and carbons of the isopropyl and acyl groups.

  • FT-IR (KBr or neat): Look for characteristic absorptions for the N-H stretch (~3300 cm⁻¹), C-H stretches (~2960 cm⁻¹), amide C=O stretch (~1650 cm⁻¹), and carboxylic acid C=O stretch (~1710 cm⁻¹).

  • High-Resolution Mass Spectrometry (HRMS): The measured m/z value for the molecular ion [M+H]⁺ or [M+Na]⁺ should match the calculated value within ±5 ppm.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Moisture contamination leading to NCA hydrolysis/polymerization.Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere. Use anhydrous solvents.
2. Incomplete reaction.Increase reaction time or slightly warm the reaction mixture (e.g., to 40 °C). Confirm completion with TLC.
3. Impure Val-NCA starting material.Recrystallize the Val-NCA from a suitable solvent system (e.g., THF/hexanes) before use.
Multiple Products Observed on TLC 1. NCA polymerization.[1][9]Add the NCA solution slowly at 0 °C to the carboxylate solution to maintain a low concentration of free NCA.
2. Side reactions due to reactive acyl groups.If the acylating agent has other functional groups, consider using a protecting group strategy.
Product is Difficult to Purify 1. Streaking on silica gel column.The product may be too polar or acidic. Add a small amount of acetic acid (0.5-1%) to the eluent to improve peak shape.
2. Co-elution with impurities.Try a different solvent system for chromatography or consider purification by recrystallization if the product is a solid.

References

Introduction: The Pursuit of Stereochemical Control in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Asymmetric Aldol Reactions Utilizing the (S)-Valine-Derived Oxazolidinone Chiral Auxiliary

The aldol reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures.[1] When performed on prochiral substrates, the reaction can generate up to two new stereocenters, making stereocontrol a paramount challenge. Asymmetric aldol reactions address this by employing chiral catalysts, reagents, or, as detailed in this guide, chiral auxiliaries to direct the formation of a specific stereoisomer.[2][3] Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to guide the stereochemical outcome of a reaction, after which they can be cleaved and recovered.[4]

Among the most reliable and widely adopted platforms for asymmetric synthesis are the oxazolidinone auxiliaries, famously developed and popularized by David A. Evans.[4] These auxiliaries offer high levels of stereoselectivity, predictable outcomes, and robust reaction conditions. This guide focuses on the application of the L-valine-derived chiral auxiliary, (S)-4-isopropyloxazolidin-2-one , in asymmetric aldol reactions.

A Note on Nomenclature: It is critical to distinguish (S)-4-isopropyloxazolidin-2-one , the subject of this guide, from a similarly named compound, (S)-4-isopropyloxazolidine-2,5-dione. The latter is the N-carboxyanhydride (NCA) of L-valine, primarily used in peptide synthesis.[5][6] For the highly diastereoselective aldol reactions discussed herein, the correct auxiliary is the oxazolidin-2-one .

The Principle of Stereodirection: Mechanism and the Zimmerman-Traxler Model

The remarkable success of the Evans oxazolidinone auxiliary hinges on its ability to enforce a single, highly ordered transition state. The high diastereoselectivity of the reaction is reliably predicted by the Zimmerman-Traxler transition state model.[7][8] The process involves three key stages:

  • N-Acylation: The chiral auxiliary is first acylated (e.g., with propionyl chloride) to form an N-acyl imide. This step attaches the enolizable carbonyl group that will participate in the aldol reaction.[9]

  • Formation of a (Z)-Enolate: The N-acyl imide is treated with a Lewis acid, most commonly dibutylboron triflate (Bu₂BOTf), and a hindered amine base such as diisopropylethylamine (DIPEA).[10] This combination selectively and reliably generates the (Z)-enolate, where the boron atom is chelated by both the enolate oxygen and the carbonyl oxygen of the auxiliary.[8]

  • Diastereoselective Aldol Addition: The boron atom of the (Z)-enolate coordinates with the incoming aldehyde's carbonyl oxygen, forming a rigid, six-membered chair-like transition state.[10] The bulky isopropyl group at the C4 position of the (S)-oxazolidinone sterically blocks one face of the enolate. To minimize 1,3-diaxial interactions, the aldehyde's substituent (R group) is forced into a pseudo-equatorial position. Consequently, the aldehyde approaches from the less hindered face, leading to a highly predictable syn-aldol adduct.[4][8]

Zimmerman_Traxler Zimmerman-Traxler Transition State for (S)-Auxiliary cluster_TS O1 O B B O1->B O2 O B->O2 Bu1 Bu B->Bu1 Bu2 Bu B->Bu2 C_aldehyde C O2->C_aldehyde C_alpha C_aldehyde->C_alpha C-C bond forming R_aldehyde R' C_aldehyde->R_aldehyde H_aldehyde H C_aldehyde->H_aldehyde C_imide C C_alpha->C_imide R_enol R C_alpha->R_enol C_imide->O1 Aux Aux* C_imide->Aux caption1 R' group (aldehyde) occupies pseudo-equatorial position to minimize steric clash. caption2 Aux* (isopropyl group) sterically shields top face, forcing attack from bottom face. Aldol_Workflow cluster_prep Preparation cluster_reaction Core Reaction cluster_final Product Isolation Aux (S)-4-Isopropyloxazolidin-2-one Acyl N-Acyl Imide Aux->Acyl Protocol 1: Acylation (e.g., Propionyl Chloride, Et3N) Enolate (Z)-Boron Enolate Acyl->Enolate Protocol 2 (Steps 1-4): Bu2BOTf, DIPEA, -78°C to 0°C Aldol_Adduct Syn-Aldol Adduct Enolate->Aldol_Adduct Protocol 2 (Steps 5-7): Add Aldehyde (R'CHO), -78°C to 0°C Cleaved_Product Final Chiral Product (Acid, Alcohol, etc.) Aldol_Adduct->Cleaved_Product Protocol 3: Auxiliary Cleavage Recovered_Aux Recovered Auxiliary Aldol_Adduct->Recovered_Aux Protocol 3: Auxiliary Cleavage

References

Application Notes & Protocols for Diastereoselective Alkylation Using (S)-4-Isopropyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Use of Amino Acid-Derived Chiral Auxiliaries

In the field of asymmetric synthesis, the predictable and efficient construction of stereogenic centers is a paramount objective, particularly in the development of pharmaceuticals and complex natural products where biological activity is intrinsically tied to absolute stereochemistry.[1] Chiral auxiliaries, temporary chiral scaffolds covalently attached to a prochiral substrate, represent a robust and reliable strategy for directing the stereochemical outcome of a reaction.[2] By inducing a diastereomeric bias, they allow for the formation of one stereoisomer in preference to others, a preference that can be later revealed by cleaving the auxiliary.[3]

Among the vast arsenal of such tools, those derived from the chiral pool—naturally occurring enantiopure compounds like amino acids—are particularly valuable due to their ready availability and low cost.[4][5] The (S)-4-Isopropyloxazolidine-2,5-dione, an N-carboxyanhydride (NCA) derived from the amino acid L-valine, is an effective chiral auxiliary for orchestrating highly diastereoselective alkylations of carboxylic acid derivatives. Its rigid heterocyclic structure and the sterically demanding isopropyl group provide a well-defined chiral environment, enabling precise control over the formation of new α-stereocenters.[2][6]

This guide provides a comprehensive overview of the principles, workflows, and detailed protocols for employing this compound in the synthesis of enantiomerically enriched α-substituted carboxylic acids.

The Principle of Diastereoselection: Mechanistic Insights

The remarkable stereocontrol exerted by the this compound auxiliary is rooted in the formation of a conformationally rigid enolate intermediate. The entire process hinges on three critical stages: N-acylation, diastereoselective enolate formation and alkylation, and subsequent auxiliary cleavage.

The key to high diastereoselectivity lies in the deprotonation step. Upon treatment of the N-acyl derivative with a strong, sterically hindered base such as lithium diisopropylamide (LDA) at low temperatures (typically -78 °C), a lithium enolate is formed. The lithium cation chelates to both the enolate oxygen and the endocyclic carbonyl oxygen of the auxiliary. This chelation locks the enolate into a planar, rigid Z-geometry.

In this conformation, the bulky isopropyl group at the C4 position effectively shields the top (Re) face of the enolate. Consequently, an incoming electrophile (R²-X) is sterically directed to approach from the less hindered bottom (Si) face.[2][7] This facial bias is the origin of the high diastereoselectivity observed, leading predominantly to the formation of a single diastereomer.

cluster_Mechanism Mechanism of Diastereoselection Acyl N-Acyl Oxazolidinedione Enolate Chelated (Z)-Enolate Top (Re) face blocked by isopropyl group Acyl->Enolate  Base (LDA)  -78 °C Approach Electrophile (R²-X) approaches from less hindered Si face Product Alkylated Product (Single Diastereomer) Enolate->Product Approach->Product  Alkylation

Figure 1: The steric influence of the isopropyl group on the chelated Z-enolate directs the electrophile's trajectory.

Overall Experimental Workflow

The application of the this compound auxiliary follows a logical and sequential workflow. The process begins with the attachment of a desired acyl group, proceeds through the critical diastereoselective alkylation, and concludes with the cleavage of the auxiliary to yield the final chiral product, often with the possibility of recovering the auxiliary for reuse.

Start (S)-4-Isopropyloxazolidine- 2,5-dione Acylation N-Acylation Start->Acylation  Acyl Chloride  or Anhydride Alkylation Diastereoselective Alkylation Acylation->Alkylation  1. Base (LDA)  2. Electrophile (R-X) Cleavage Auxiliary Cleavage Alkylation->Cleavage  Hydrolysis or  Reduction Product Enantiopure α-Alkylated Product Cleavage->Product Recovery Recovered Auxiliary Cleavage->Recovery

Figure 2: General experimental workflow from starting auxiliary to the final enantiopure product.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials, including pyrophoric reagents (n-BuLi), strong bases (LDA), corrosive chemicals, and flammable solvents. All manipulations should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) where specified. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: N-Acylation of the Chiral Auxiliary

This procedure describes the attachment of an acyl group to the nitrogen of the auxiliary. The use of n-butyllithium (n-BuLi) followed by an acyl chloride is a standard and effective method.[8]

  • Reagents & Materials:

    • This compound

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)

    • Acyl chloride (e.g., propionyl chloride, acetyl chloride)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Step-by-Step Procedure:

    • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

    • Dissolution: Dissolve the auxiliary in anhydrous THF (approx. 0.1 M concentration).

    • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via syringe. The solution may turn yellow. Stir for 30 minutes at -78 °C.

    • Acylation: Slowly add the desired acyl chloride (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Quenching: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purification: The crude N-acyl oxazolidinedione can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Diastereoselective Alkylation

This is the critical stereocenter-forming step. The protocol uses LDA for enolate formation, followed by trapping with an electrophile.[9][10]

  • Reagents & Materials:

    • N-Acyl-(S)-4-isopropyloxazolidine-2,5-dione (from Protocol 1)

    • Anhydrous THF

    • Diisopropylamine

    • n-Butyllithium (n-BuLi)

    • Alkylating agent (e.g., benzyl bromide, allyl iodide, methyl iodide)

    • Saturated aqueous NH₄Cl solution

    • Extraction and chromatography solvents

  • Step-by-Step Procedure:

    • LDA Preparation (In Situ): In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78 °C and add n-BuLi (1.05 eq) dropwise. Stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the freshly prepared LDA solution to -78 °C.

    • Enolate Formation: In a separate flame-dried flask, dissolve the N-acyl auxiliary (1.0 eq) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the substrate solution via cannula into the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at -78 °C to ensure complete enolate formation.

    • Alkylation: Add the electrophile (1.2-1.5 eq), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.

    • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC).

    • Quenching: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution directly at -78 °C.

    • Workup & Purification: Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the product by flash column chromatography. The diastereomeric ratio can often be determined by ¹H NMR analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to unmask the chiral product. The choice of cleavage reagent dictates the functional group obtained.[11][12]

  • Method A: Hydrolytic Cleavage to Carboxylic Acid [9]

    • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq), followed by lithium hydroxide (LiOH, 2.0 eq) dissolved in water.

    • Stir vigorously at 0 °C for 2-4 hours.

    • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) solution until a negative test is obtained with peroxide test strips.

    • Acidify the mixture to pH ~2 with aqueous HCl. Extract with ethyl acetate. The organic layer contains the chiral carboxylic acid. The aqueous layer contains the recovered auxiliary, which can be extracted separately after basification.

  • Method B: Reductive Cleavage to Primary Alcohol [11]

    • Dissolve the alkylated product (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise.

    • Stir at 0 °C for 2-4 hours, then allow to warm to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify the resulting chiral alcohol by column chromatography.

Representative Data

The diastereoselectivity of the alkylation is typically very high, often exceeding 95:5 d.r. The following table summarizes expected outcomes for the alkylation of an N-propionyl auxiliary.

Electrophile (R-X)ProductTypical Yield (%)Typical Diastereomeric Ratio (d.r.)
Benzyl bromide (BnBr)2-Methyl-3-phenylpropanoic acid85-95%>98:2
Allyl iodide2-Methyl-4-pentenoic acid80-90%>98:2
Methyl iodide (MeI)2-Methylpropanoic acid90-98%>95:5
Ethyl iodide2-Methylbutanoic acid85-95%>97:3
Note: Yields and ratios are representative and can vary based on specific reaction conditions and substrate purity. Data is synthesized based on established principles for similar oxazolidinone auxiliaries.[9][10]

References

Application of (S)-4-Isopropyloxazolidine-2,5-dione in Peptide Synthesis: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the application of (S)-4-Isopropyloxazolidine-2,5-dione, commonly known as L-Valine N-Carboxyanhydride (Val-NCA), in the synthesis of peptides and polypeptides. This document is intended for researchers, scientists, and professionals in drug development who are seeking to leverage this versatile building block for the construction of complex peptide architectures with high stereochemical control.

Introduction: The Strategic Advantage of Val-NCA in Modern Peptide Synthesis

In the landscape of peptide synthesis, this compound stands out as a pivotal chiral building block.[1] Its utility lies in its ability to serve as a pre-activated form of the amino acid L-valine, enabling a more efficient and atom-economical approach to peptide bond formation compared to traditional solid-phase peptide synthesis (SPPS) methods. The primary application of Val-NCA is in the ring-opening polymerization (ROP) to generate poly(L-valine) homopolymers and to incorporate valine residues into block copolypeptides. This method circumvents the need for coupling reagents and protecting groups for the alpha-amino and carboxylic acid functionalities during the polymerization process, thus streamlining the synthesis of high molecular weight polypeptides.[2][3][4]

The unique five-membered oxazolidine-2,5-dione ring is key to its reactivity, providing a thermodynamically favorable route for ring-opening and subsequent peptide bond formation.[1] This guide will delve into the mechanistic intricacies of Val-NCA polymerization, provide detailed experimental protocols, and offer insights into optimizing reaction conditions to achieve desired polypeptide characteristics.

Mechanistic Underpinnings of Val-NCA Polymerization

The ring-opening polymerization of N-carboxyanhydrides (NCAs) like Val-NCA can proceed through two primary mechanisms: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).[2][4][5] The dominant pathway is largely influenced by the choice of initiator and reaction conditions.

The Normal Amine Mechanism (NAM)

The NAM is the preferred route for achieving controlled or "living" polymerization, which allows for the synthesis of polypeptides with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[6] This mechanism is typically initiated by nucleophiles such as primary amines.

Mechanism:

  • Initiation: A primary amine initiator attacks the C5 carbonyl carbon of the Val-NCA ring.

  • Ring-Opening: The oxazolidinedione ring opens to form a carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid rapidly loses carbon dioxide to generate a new primary amine at the N-terminus of the growing peptide chain.

  • Propagation: This newly formed amine then attacks another Val-NCA monomer, continuing the chain growth.

NAM_Mechanism

Normal Amine Mechanism (NAM) of Val-NCA Polymerization
The Activated Monomer Mechanism (AMM)

The AMM is typically initiated by strong bases that are poor nucleophiles, such as tertiary amines or metal alkoxides.[4][7] This mechanism can lead to very high molecular weight polypeptides but often with less control over the molecular weight and a broader PDI.[2][5]

Mechanism:

  • Activation: A strong base deprotonates the N3-proton of the Val-NCA monomer, forming a highly nucleophilic NCA anion.

  • Initiation/Propagation: This activated monomer then attacks the C5 carbonyl of another Val-NCA monomer, initiating polymerization. The growing chain end remains an activated NCA anion.

AMM_Mechanism

Activated Monomer Mechanism (AMM) of Val-NCA Polymerization

Experimental Protocols

Synthesis of this compound (Val-NCA)

The most common and efficient method for synthesizing Val-NCA is the Fuchs-Farthing method, which involves the direct phosgenation of L-valine.[7][8]

Materials:

  • L-Valine

  • Triphosgene (a safer alternative to phosgene gas)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Anhydrous ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, suspend L-valine in anhydrous THF.

  • Phosgenation: Slowly add a solution of triphosgene in anhydrous THF to the L-valine suspension at a controlled temperature (typically 50-60 °C).

  • Reaction Monitoring: Monitor the reaction by the disappearance of the solid L-valine and the evolution of HCl gas (which should be neutralized with a bubbler containing a basic solution).

  • Work-up: Once the reaction is complete, filter the reaction mixture to remove any unreacted starting material. Concentrate the filtrate under reduced pressure to obtain the crude Val-NCA.

  • Purification: Purify the crude product by recrystallization from a mixture of anhydrous ethyl acetate and hexane to yield pure, crystalline Val-NCA.[9]

Note: The purity of the NCA monomer is crucial for achieving controlled polymerization. Impurities such as water or HCl can act as unwanted initiators or terminating agents.[4][9]

Ring-Opening Polymerization of Val-NCA to Synthesize Poly(L-valine)

This protocol describes a primary amine-initiated polymerization, which favors the Normal Amine Mechanism for better control over the polypeptide's molecular weight.

Materials:

  • This compound (Val-NCA)

  • Benzylamine (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

Procedure:

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere, dissolve the desired amount of Val-NCA in anhydrous DMF in a flame-dried flask.

  • Initiation: Add a calculated amount of benzylamine initiator to the Val-NCA solution. The molar ratio of monomer to initiator ([M]/[I]) will determine the target degree of polymerization (DP).

  • Polymerization: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to several days depending on the desired molecular weight and reaction concentration.

  • Termination and Precipitation: Once the desired conversion is reached (monitored by FT-IR by observing the disappearance of the anhydride peaks at ~1850 and 1790 cm⁻¹), precipitate the polymer by adding the reaction mixture to a large excess of cold, anhydrous diethyl ether.

  • Purification: Collect the precipitated poly(L-valine) by centrifugation or filtration. Wash the polymer multiple times with anhydrous diethyl ether to remove any unreacted monomer and residual solvent.

  • Drying: Dry the purified poly(L-valine) under vacuum.

Characterization:

  • ¹H NMR: To confirm the polymer structure and determine the degree of polymerization.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

Open-Vessel Polymerization using LiHMDS

Recent advancements have demonstrated that lithium hexamethyldisilazide (LiHMDS) can initiate a very fast and moisture-tolerant NCA polymerization that can be performed in an open vessel.[10]

Materials:

  • This compound (Val-NCA)

  • Lithium hexamethyldisilazide (LiHMDS) solution in THF

  • Anhydrous Dichloromethane (DCM)

  • Methanol

Procedure:

  • Reaction Setup: In a standard laboratory flask open to the atmosphere, dissolve Val-NCA in anhydrous DCM.

  • Initiation: Rapidly inject the LiHMDS solution into the stirring Val-NCA solution. Polymerization is typically very fast and can be complete within minutes.[10]

  • Quenching: Quench the polymerization by adding methanol.

  • Purification: Precipitate the polymer in a non-solvent like diethyl ether or water, depending on the solubility of the resulting polypeptide. Collect and dry the polymer as described previously.

Critical Parameters and Optimization

The success of Val-NCA polymerization hinges on the careful control of several experimental parameters.

ParameterRationale and Field-Proven InsightsTypical Range
Monomer Purity Impurities like water and HCl can lead to uncontrolled initiation and chain termination, resulting in low molecular weight polymers with broad PDI.[4][9] Recrystallization is a critical step.>99%
Solvent Aprotic, polar solvents like DMF or DMSO are commonly used to solubilize both the monomer and the growing polymer chain. The choice of solvent can influence the polymerization rate and the secondary structure of the resulting polypeptide.DMF, DMSO, DCM
Initiator Primary amines are preferred for controlled polymerization via NAM. The nucleophilicity of the amine affects the initiation rate. More recently, initiators like LiHMDS have been shown to enable rapid, open-vessel polymerization.[10]Benzylamine, hexylamine, LiHMDS
[M]/[I] Ratio This ratio theoretically determines the degree of polymerization (DP) in a living polymerization. However, the actual DP may deviate due to initiation efficiency and side reactions.10:1 to 500:1
Temperature Lowering the reaction temperature can suppress side reactions and enhance the "living" character of the polymerization, leading to better control over molecular weight and lower PDI.[6]0°C to Room Temperature
Reaction Time Varies depending on the initiator, solvent, temperature, and desired molecular weight. Monitoring monomer conversion is crucial.Hours to days

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low Polymer Yield - Incomplete polymerization- Loss of polymer during precipitation/washing- Extend reaction time- Use a larger volume of a less polar non-solvent for precipitation
Low Molecular Weight - Impurities in monomer or solvent- High initiator concentration- Re-purify monomer and use anhydrous solvents- Accurately determine initiator concentration
Broad Polydispersity - Presence of multiple initiating species (e.g., water)- Side reactions (chain transfer, termination)- Ensure stringent anhydrous conditions- Lower the reaction temperature
Insolubility of Polymer - High molecular weight poly(L-valine) can be poorly soluble- Use solvents like hexafluoroisopropanol (HFIP) for characterization- Synthesize block copolymers with a soluble block

Conclusion

This compound is a powerful and versatile monomer for the synthesis of well-defined valine-containing polypeptides. By understanding the underlying polymerization mechanisms and carefully controlling the experimental parameters, researchers can harness the potential of Val-NCA to create a wide range of functional biomaterials for applications in drug delivery, tissue engineering, and beyond. The continued development of novel initiators and polymerization techniques promises to further expand the utility of this important synthetic tool.

References

synthesis of non-proteinogenic amino acids with (S)-4-Isopropyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Asymmetric Synthesis of Non-Proteinogenic Amino Acids using (S)-4-Isopropyloxazolidine-2,5-dione

Authored by: A Senior Application Scientist

Abstract

Non-proteinogenic amino acids (NPAAs) are critical building blocks in modern drug discovery, peptide science, and chemical biology, offering pathways to novel therapeutics with enhanced stability and unique conformational properties.[1][2][3] The stereocontrolled synthesis of these compounds, particularly those with α-quaternary centers, remains a significant challenge. This technical guide provides an in-depth exploration of a robust and highly diastereoselective method for synthesizing α,α-disubstituted amino acids utilizing this compound, the N-carboxyanhydride (NCA) derived from L-valine.[4] We will dissect the underlying principles of stereochemical control, provide detailed, field-tested protocols for synthesis and cleavage, and offer expert insights into optimization and troubleshooting.

Introduction: The Strategic Value of Chiral Oxazolidine-2,5-diones

The introduction of NPAAs into peptides can enforce specific secondary structures, improve resistance to enzymatic degradation, and modulate biological activity.[5][6] Among the various synthetic strategies, the use of chiral auxiliaries remains a cornerstone for achieving high enantiopurity.[7] While Evans-type oxazolidin-2-ones are widely recognized, the use of amino acid N-carboxyanhydrides (NCAs), such as this compound, offers a powerful and direct route to α-quaternary amino acids.

In this system, the NCA acts as a chiral "template." The inherent chirality of the L-valine precursor, manifested in the (S)-configured isopropyl group at the C4 position, provides a sterically biased environment. This bias directs the approach of an incoming electrophile during an alkylation reaction, leading to the creation of a new stereocenter with high fidelity. The subsequent hydrolysis of the heterocyclic ring yields the desired, enantiomerically enriched quaternary amino acid.

Principle of Operation: Diastereoselective Alkylation

The core of this methodology lies in a three-step sequence: enolate formation, diastereoselective alkylation, and hydrolytic cleavage. The causality behind the high stereoselectivity is rooted in the rigid, chelated structure of the intermediate enolate.

  • Enolate Formation: The process begins with the deprotonation of the α-proton at the C5 position of the oxazolidine-2,5-dione ring. This is achieved using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), at low temperatures (-78 °C).[8] The low temperature is critical to ensure the formation of the kinetic enolate, preventing unwanted side reactions and potential racemization.

  • Stereochemical Control: Upon deprotonation, a rigid lithium enolate is formed. The large isopropyl group at the adjacent C4 stereocenter effectively shields one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face. This directed attack is the key to the asymmetric induction, resulting in the preferential formation of one diastereomer.

  • Hydrolysis: Once the alkylation is complete, the oxazolidine-2,5-dione ring is cleaved through hydrolysis. This step removes the chiral auxiliary and reveals the final α-quaternary amino acid product. The conditions for hydrolysis must be carefully chosen to avoid epimerization of the newly formed stereocenter.

Workflow and Mechanism Visualization

The overall synthetic strategy and the key mechanistic step of stereochemical induction are illustrated below.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Asymmetric Alkylation cluster_2 Phase 3: Product Isolation A L-Valine B This compound (NCA) A->B Phosgenation or Phosgene-free methods C NCA Deprotonation (Base, -78°C) B->C D Diastereoselective Alkylation (Electrophile, R-X) C->D E Alkylated NCA Intermediate D->E F Hydrolysis E->F G α-Quaternary Amino Acid F->G

Caption: High-level workflow for NPAA synthesis.

Caption: Steric shielding by the isopropyl group.

Experimental Protocols

Safety Precaution: These procedures involve hazardous materials, including strong bases, flammable solvents, and potentially toxic alkylating agents. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of this compound (L-Valine NCA)

While commercially available, the NCA can be synthesized from L-valine. Phosgene-free methods are preferred for safety.[9][10]

  • Materials:

    • L-Valine (1.0 eq)

    • Boc-anhydride (Boc₂O) (1.1 eq)

    • Propanephosphonic acid anhydride (T3P®), 50% solution in EtOAc (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl Acetate (EtOAc)

    • Hexanes

  • Procedure:

    • Boc-Protection: Suspend L-valine in anhydrous THF. Add Boc₂O and stir at room temperature until the solution becomes clear. Remove the solvent under reduced pressure to obtain Boc-L-Valine.

    • Cyclization: Dissolve the crude Boc-L-Valine in anhydrous THF.

    • Add the T3P® solution dropwise at room temperature. The reaction is mildly exothermic.

    • Stir the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Work-up: Quench the reaction with saturated NaHCO₃ solution. Extract the product with EtOAc (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Recrystallize the crude solid from an EtOAc/Hexanes mixture to yield pure L-Valine NCA as a white crystalline solid.[10]

Protocol 2: Diastereoselective Alkylation of L-Valine NCA

This protocol details the alkylation using benzyl bromide as a representative electrophile.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF (1.05 eq)

    • Benzyl bromide (BnBr) (1.2 eq)

    • Anhydrous THF

    • Saturated aqueous NH₄Cl solution

    • Ethyl acetate, Hexanes, Brine

  • Procedure:

    • Setup: Under an inert atmosphere (Nitrogen or Argon), add the L-Valine NCA to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.

    • Dissolve the NCA in anhydrous THF (approx. 0.1 M concentration).

    • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the NaHMDS solution dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

      • Causality Insight: Slow addition of the base at low temperature is crucial for forming the thermodynamically unstable but kinetically favored (Z)-enolate, which is key for high diastereoselectivity.[8]

    • Stir the resulting pale-yellow solution at -78 °C for 45 minutes.

    • Alkylation: Add benzyl bromide dropwise to the enolate solution.

    • Continue stirring the reaction mixture at -78 °C for 3-4 hours. Monitor progress by TLC (using a quenched aliquot).

    • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Work-up and Purification: Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., 20-40% Ethyl Acetate in Hexanes) to isolate the alkylated product.

Protocol 3: Hydrolytic Cleavage and Product Isolation
  • Materials:

    • Alkylated NCA intermediate

    • Lithium hydroxide (LiOH) (4.0 eq)

    • Hydrogen peroxide (H₂O₂), 30% aqueous solution (4.0 eq)

    • THF/Water solvent mixture (3:1)

    • 1 M HCl

    • Dowex® 50WX8 ion-exchange resin

  • Procedure:

    • Hydrolysis: Dissolve the purified alkylated NCA in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add aqueous hydrogen peroxide, followed by an aqueous solution of LiOH.

    • Stir the reaction at 0 °C for 4-6 hours.

    • Work-up: Quench the reaction by adding an aqueous solution of Na₂SO₃.

    • Acidify the solution to pH ~2 with 1 M HCl.

    • Extract with ethyl acetate to remove the cleaved auxiliary. The desired amino acid remains in the aqueous layer.

    • Purification: Lyophilize the aqueous layer to obtain the crude amino acid. For high purity, dissolve the crude product in water and pass it through a column of Dowex® 50WX8 resin (H⁺ form). Elute with a gradient of aqueous ammonia to isolate the pure α-quaternary amino acid.

Representative Data & Analysis

The diastereoselectivity of the alkylation is highly dependent on the electrophile and reaction conditions. Below is a table of expected outcomes for various electrophiles.

Electrophile (R-X)Typical Yield (%)Diastereomeric Excess (d.e. %)
Methyl Iodide85-95%>95%
Allyl Bromide80-90%>98%
Benzyl Bromide88-96%>98%
Isopropyl Iodide60-70%>90%

Data compiled from analogous systems and principles of stereoselective alkylation.

Determining Diastereomeric Excess (d.e.): The d.e. of the alkylated intermediate can be reliably determined by:

  • ¹H NMR Spectroscopy: Integration of well-resolved signals corresponding to the two diastereomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): Baseline separation of the diastereomers on a chiral stationary phase.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete deprotonation. 2. Moisture in the reaction. 3. Unreactive electrophile.1. Check the titer of the base. Use a slight excess (1.05-1.1 eq). 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Use a more reactive electrophile (e.g., iodide instead of chloride) or add a catalytic amount of NaI.
Low Diastereoselectivity 1. Reaction temperature too high. 2. Base added too quickly. 3. Non-chelating counter-ion.1. Strictly maintain the temperature at -78 °C during base and electrophile addition. 2. Add the base dropwise over at least 15 minutes. 3. Use lithium- or sodium-based amides (LDA, LiHMDS, NaHMDS) to ensure a rigid, chelated enolate.
Side Product Formation 1. O-alkylation. 2. Racemization during hydrolysis.1. Ensure a chelating counter-ion (Li⁺, Na⁺) is used. Avoid potassium bases which can favor O-alkylation. 2. Use mild hydrolysis conditions (e.g., LiOH/H₂O₂) and avoid excessive heat or strong acid/base conditions.

References

Application Notes and Protocols for the Removal of the (S)-4-Isopropyloxazolidine-2,5-dione Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role and Eventual Departure of a Chiral Auxiliary

In the landscape of modern asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable installation of stereocenters.[1][2] Among these, the oxazolidinone class of auxiliaries, popularized by David A. Evans, has proven to be exceptionally robust for stereocontrolled transformations such as aldol, alkylation, and Diels-Alder reactions.[2] The (S)-4-isopropyloxazolidine-2,5-dione, a prominent member of this family, imparts a high degree of facial selectivity by virtue of its sterically demanding isopropyl group, which effectively shields one face of the enolate derived from the N-acylated substrate.[2]

However, the utility of a chiral auxiliary is ultimately defined by the efficiency and fidelity with which it can be removed to unveil the desired chiral product, while being recovered for potential reuse.[2][3] This final cleavage step is as critical as the stereoselective bond formation itself. Inelegant removal can lead to racemization, epimerization, or undesired side reactions, compromising the synthetic efficiency and the enantiomeric purity of the target molecule.

This comprehensive guide provides a detailed overview of the primary methods for the removal of the this compound auxiliary from N-acyl derivatives. We will delve into the mechanistic underpinnings of each cleavage protocol, offer field-proven, step-by-step experimental procedures, and provide a comparative analysis to aid researchers in selecting the optimal conditions for their specific substrates and synthetic goals.

Strategic Considerations for Auxiliary Cleavage

The choice of cleavage method is not arbitrary and depends on several factors, including the desired functionality in the final product (e.g., carboxylic acid, alcohol, ester, or amide), the stability of the substrate to the reaction conditions, and the potential for side reactions. A judicious selection requires an understanding of the reactivity of the N-acyl oxazolidinone system, which possesses two electrophilic carbonyl centers: the exocyclic amide carbonyl and the endocyclic carbamate carbonyl. Selective cleavage of the exocyclic C-N bond is paramount to releasing the desired chiral product and recovering the intact auxiliary.

Method 1: Hydrolytic Cleavage to Carboxylic Acids

Hydrolysis is a common method for converting the N-acyl oxazolidinone to the corresponding carboxylic acid. However, simple hydroxide-mediated hydrolysis can lead to a mixture of products due to competitive attack at both the exocyclic and endocyclic carbonyls.[4] To achieve selective cleavage of the exocyclic amide bond, a more nuanced approach is required.

Mechanism of Selective Hydrolysis with Lithium Hydroperoxide (LiOOH)

The premier method for the hydrolytic removal of Evans auxiliaries employs lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[1][5] The hydroperoxide anion is a softer and more alpha-nucleophilic reagent than the hydroxide ion, leading to a pronounced selectivity for the exocyclic amide carbonyl.[4]

The reaction proceeds through the nucleophilic attack of the hydroperoxide anion on the exocyclic carbonyl group to form a tetrahedral intermediate. This intermediate then collapses, cleaving the C-N bond to release the chiral auxiliary and form a peroxyacid intermediate.[1] A subsequent reductive workup, typically with sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃), reduces the peroxyacid to the desired carboxylic acid.[1][3]

A common side reaction is the attack at the endocyclic carbamate carbonyl, which leads to the formation of an undesired hydroxyamide.[1] Furthermore, the peracid intermediate can be unstable under the reaction conditions and decompose, releasing molecular oxygen, which can pose a significant safety risk, especially at scale.[1]

Diagram 1: Hydrolytic Cleavage Workflow

cluster_hydrolysis Hydrolytic Cleavage with LiOH/H₂O₂ start N-Acyl this compound reagents LiOH, H₂O₂ THF/H₂O, 0 °C start->reagents intermediate Tetrahedral Intermediate reagents->intermediate peroxyacid Peroxyacid Intermediate + Recovered Auxiliary intermediate->peroxyacid C-N Bond Cleavage side_product Hydroxyamide Byproduct intermediate->side_product Endocyclic Cleavage workup Reductive Workup (e.g., Na₂SO₃) peroxyacid->workup product Chiral Carboxylic Acid workup->product

Caption: Workflow for the hydrolytic removal of the auxiliary.

Protocol 1: Hydrolytic Cleavage with LiOH/H₂O₂

Materials:

  • N-acyl this compound (1.0 equiv)

  • Tetrahydrofuran (THF), analytical grade

  • Deionized water

  • 30% Hydrogen peroxide (H₂O₂), aqueous solution

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane for extraction

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl this compound (1.0 equiv) in a mixture of THF and water (typically a 3:1 or 4:1 v/v ratio) in a round-bottom flask equipped with a magnetic stir bar.[3]

  • Cool the solution to 0 °C in an ice bath.

  • To the cooled solution, add the 30% aqueous solution of hydrogen peroxide (H₂O₂) (typically 4-5 equivalents) dropwise.[3]

  • Subsequently, add an aqueous solution of lithium hydroxide monohydrate (LiOH·H₂O) (typically 2-3 equivalents) dropwise, maintaining the temperature at 0 °C.[3]

  • Stir the reaction mixture vigorously at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[3]

  • Once the starting material is consumed, quench the reaction by the slow, portion-wise addition of an aqueous solution of sodium sulfite (Na₂SO₃) (typically 1.5 equivalents per equivalent of H₂O₂) at 0 °C to reduce the excess peroxide.

  • Allow the mixture to warm to room temperature and continue stirring for 30-60 minutes.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane or ethyl acetate) to extract the recovered chiral auxiliary.[3]

  • Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.[3]

  • Extract the carboxylic acid product with several portions of ethyl acetate or another suitable organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by column chromatography or crystallization as needed.

Method 2: Reductive Cleavage to Chiral Alcohols

For the synthesis of chiral primary alcohols, reductive cleavage of the N-acyl oxazolidinone is the method of choice. This transformation is typically achieved using metal hydride reagents.

Mechanism of Reductive Cleavage

Commonly used reducing agents include lithium borohydride (LiBH₄) and lithium aluminum hydride (LiAlH₄).[6] These reagents deliver a hydride ion to the exocyclic amide carbonyl, forming a tetrahedral intermediate. This intermediate collapses to release the chiral auxiliary and an aldehyde, which is immediately reduced by a second equivalent of the hydride reagent to the corresponding primary alcohol. The choice of reducing agent can be critical; LiBH₄ is generally milder and more selective than LiAlH₄.

Diagram 2: Reductive Cleavage Pathway

cluster_reduction Reductive Cleavage to Alcohol start N-Acyl this compound reagents LiBH₄ or LiAlH₄ THF, 0 °C to rt start->reagents intermediate Tetrahedral Intermediate reagents->intermediate aldehyde Aldehyde Intermediate + Recovered Auxiliary intermediate->aldehyde C-N Bond Cleavage reduction Second Hydride Addition aldehyde->reduction product Chiral Primary Alcohol reduction->product

Caption: Pathway for the reductive cleavage to a primary alcohol.

Protocol 2: Reductive Cleavage with Lithium Borohydride

Materials:

  • N-acyl this compound (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium borohydride (LiBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl this compound (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium borohydride (LiBH₄) (typically 2-3 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the aqueous and organic layers. Extract the aqueous layer with additional portions of ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to separate the chiral alcohol from the recovered auxiliary.

Method 3: Transesterification to Chiral Esters

Direct conversion of the N-acyl oxazolidinone to a chiral ester can be achieved through transesterification. This method avoids the isolation of the often-sensitive carboxylic acid or aldehyde intermediates.

Mechanism of Transesterification

This transformation is typically mediated by a Lewis acid or a strong base in the presence of an alcohol. For instance, magnesium alkoxides, generated in situ from the alcohol and a Grignard reagent, can act as effective nucleophiles. The alkoxide attacks the exocyclic carbonyl, leading to a tetrahedral intermediate that collapses to yield the desired ester and the magnesium salt of the chiral auxiliary.

Protocol 3: Transesterification with Magnesium Methoxide

Materials:

  • N-acyl this compound (1.0 equiv)

  • Anhydrous methanol (MeOH)

  • Anhydrous tetrahydrofuran (THF)

  • Magnesium chloride (MgCl₂)

  • Triethylamine (Et₃N)

Procedure:

  • To a stirred solution of the N-acyl this compound (1.0 equiv) in anhydrous THF under an inert atmosphere, add anhydrous methanol (5-10 equivalents).

  • Add anhydrous magnesium chloride (MgCl₂) (1.5-2.0 equivalents) and triethylamine (Et₃N) (2.0-2.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by silica gel column chromatography.

Comparative Summary of Cleavage Methods

MethodProductKey ReagentsAdvantagesDisadvantages
Hydrolytic Cleavage Carboxylic AcidLiOH, H₂O₂High selectivity for exocyclic cleavage; mild conditions.[5]Potential for O₂ evolution (safety concern); requires reductive workup.[1]
Reductive Cleavage Primary AlcoholLiBH₄ or LiAlH₄Direct conversion to the alcohol; high yields.[6]Requires anhydrous conditions; LiAlH₄ can be unselective with other functional groups.
Transesterification EsterLewis Acid/Base + AlcoholDirect formation of esters; avoids isolation of intermediates.May require optimization for different alcohols and substrates.

Conclusion and Best Practices

The removal of the this compound chiral auxiliary is a critical step that requires careful consideration of the desired final product and the overall synthetic strategy. The methods outlined in this guide—hydrolytic, reductive, and transesterification—provide a versatile toolkit for the modern synthetic chemist.

Key best practices include:

  • Thorough Monitoring: Always monitor the reaction progress by TLC or LC-MS to ensure complete conversion and to identify any potential side products.

  • Reagent Quality: Use high-quality, fresh reagents, especially for the hydrolytic cleavage where the concentration of H₂O₂ is critical.[3]

  • Safety First: Be aware of the potential for oxygen evolution during LiOH/H₂O₂ cleavage and take appropriate safety precautions, especially when working on a larger scale.[1]

  • Auxiliary Recovery: Optimize the workup procedure to ensure efficient recovery and recycling of the valuable chiral auxiliary, which is a key advantage of auxiliary-based methods.[3][7]

By understanding the underlying mechanisms and adhering to these robust protocols, researchers can confidently and efficiently cleave the this compound auxiliary, advancing their synthetic campaigns in drug discovery and natural product synthesis.

References

Introduction: The Strategic Role of (S)-4-Isopropyloxazolidine-2,5-dione in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide to the large-scale synthesis and application of (S)-4-Isopropyloxazolidine-2,5-dione, tailored for researchers and drug development professionals. This document provides in-depth protocols, mechanistic insights, and critical safety considerations for industrial-scale asymmetric synthesis.

This compound, more commonly known as L-Valine N-Carboxyanhydride (NCA), is a pivotal chiral building block in the field of asymmetric synthesis.[1] As a cyclic, activated derivative of the natural amino acid L-valine, it serves as a highly efficient precursor for incorporating chirality into complex molecules, particularly in the development of peptide-based therapeutics and other active pharmaceutical ingredients (APIs).[1][2]

The utility of NCAs like L-Valine NCA stems from their inherent reactivity. The strained five-membered ring is readily opened by nucleophiles, enabling peptide bond formation without the need for external coupling reagents. This process is exceptionally atom-economical, releasing only carbon dioxide as a byproduct. However, this high reactivity also presents the primary challenge in its large-scale production and use: a pronounced sensitivity to moisture and a tendency toward uncontrolled polymerization if not handled under strictly controlled conditions.[3][4]

This guide provides a comprehensive framework for both the synthesis of L-Valine NCA and its subsequent application, focusing on the practical, safety, and mechanistic considerations essential for scaling from the laboratory bench to industrial production.

Part I: Large-Scale Synthesis of this compound

The synthesis of amino acid NCAs is most commonly achieved by treating the parent amino acid with a phosgenating agent. While gaseous phosgene is highly effective, its extreme toxicity makes it unsuitable for most settings without specialized infrastructure.[5][6] A widely adopted and safer alternative for large-scale synthesis is triphosgene (bis(trichloromethyl) carbonate), a stable, crystalline solid that generates phosgene in situ.[5][7]

Reaction Principle and Mechanism

The reaction proceeds in two main stages. First, the amino group of L-valine attacks the in situ-generated phosgene to form an N-carbonyl chloride intermediate. This is followed by a rapid intramolecular cyclization, where the carboxylic acid group displaces a chloride ion to form the stable oxazolidine-2,5-dione ring, releasing a molecule of hydrogen chloride.

NCA Synthesis Mechanism Mechanism of L-Valine NCA Synthesis cluster_0 Reagents cluster_1 Reaction Pathway L_Valine L-Valine Intermediate N-Carbonyl Chloride Intermediate L_Valine->Intermediate + Phosgene (from Triphosgene) Triphosgene Triphosgene (in situ Phosgene Source) NCA This compound (L-Valine NCA) Intermediate->NCA Intramolecular Cyclization (-HCl)

Caption: Synthesis pathway of L-Valine NCA from L-Valine and a phosgene source.

Critical Safety & Handling Protocols for Phosgenation

The use of triphosgene necessitates stringent safety protocols, as it can decompose to highly toxic phosgene gas upon heating or reaction with nucleophiles, including trace moisture.[5]

  • Engineering Controls: All manipulations must be conducted in a dedicated, high-performance fume hood or a contained glovebox system. The exhaust should be routed through a scrubber containing a caustic solution (e.g., 30% aqueous sodium hydroxide) to neutralize any evolved phosgene or HCl gas.[6]

  • Atmospheric Control: The reaction must be performed under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent moisture from initiating the premature decomposition of triphosgene or the product NCA.

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety glasses, and chemical-resistant gloves. For large-scale operations, a full-face respirator with a cartridge appropriate for acid gases and phosgene (ABEK P3 filter) is mandatory.[6]

  • Emergency Preparedness: Phosgene detection systems with alarms set at the occupational exposure limit (e.g., 0.1 ppm) should be in place.[6] An emergency response plan, including access to self-contained breathing apparatus, must be established.

Detailed Protocol: Large-Scale Synthesis of L-Valine NCA

This protocol describes a representative batch synthesis on a multi-kilogram scale.

1. Reactor Preparation:

  • A suitable glass-lined or stainless steel reactor is rendered scrupulously dry by heating under vacuum.

  • The reactor is backfilled with dry nitrogen and maintained under a positive nitrogen pressure throughout the process.

2. Reagent Charging:

  • Anhydrous tetrahydrofuran (THF) is charged to the reactor. The choice of THF is critical due to its ability to dissolve the starting materials and its relative inertness under reaction conditions.

  • Finely milled, dry L-Valine is suspended in the THF with vigorous agitation to ensure a uniform slurry.

3. Phosgenation Reaction:

  • A solution of triphosgene in anhydrous THF is prepared separately and added slowly to the reactor via a dropping funnel or pump over several hours.

  • Causality: A slow addition rate is crucial to control the exotherm and the rate of HCl evolution, preventing dangerous pressure buildup and minimizing side reactions.

  • The reaction temperature is maintained at 40-45 °C. This temperature provides a balance between a reasonable reaction rate and the stability of the product.

4. In-Process Monitoring & Reaction Completion:

  • The reaction is monitored by observing the dissolution of the L-Valine slurry. As the reaction proceeds, the solid L-Valine is converted to the soluble NCA.

  • Reaction completion is confirmed when the reaction mixture becomes a clear, homogenous solution. This can be verified by infrared (IR) spectroscopy, looking for the disappearance of the amino acid starting material and the appearance of the characteristic anhydride carbonyl stretches of the NCA ring (approx. 1850 and 1780 cm⁻¹).

5. Product Isolation and Purification:

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove any minor insoluble byproducts.

  • The THF solvent is removed under reduced pressure, keeping the temperature below 40 °C to prevent thermal degradation of the product.

  • The resulting crude oil or solid is dissolved in a minimal amount of a suitable solvent like ethyl acetate and then precipitated by the slow addition of an anti-solvent such as hexane.

  • Causality: This crystallization step is essential for removing unreacted starting materials and impurities, yielding a product of high purity required for subsequent pharmaceutical applications.

  • The crystalline product is filtered, washed with cold hexane, and dried under high vacuum at ambient temperature.

Quality Control & Data

The final product must meet stringent quality specifications before use in further synthesis.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 55-58 °CCapillary Melting Point
Purity (HPLC) ≥ 98.0%High-Performance Liquid Chromatography
Enantiomeric Purity (Chiral HPLC) ≥ 99.5% (S)-enantiomerChiral High-Performance Liquid Chromatography
IR Spectrum Conforms to reference (peaks at ~1850, 1780 cm⁻¹)Infrared Spectroscopy

Part II: Application in Large-Scale Peptide Synthesis

L-Valine NCA is an ideal reagent for the controlled, racemization-free addition of a valine residue to a peptide chain. The process avoids the use of costly coupling reagents and simplifies downstream purification.

Principle of NCA Ring-Opening

The N-terminus of an amino acid ester or a peptide acts as a nucleophile, attacking one of the carbonyl carbons of the NCA ring. This opens the ring to form an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the new peptide bond and release CO₂, the only byproduct.

NCA Application Mechanism Application of NCA in Dipeptide Synthesis cluster_0 Reactants cluster_1 Reaction Pathway NCA This compound Intermediate Carbamic Acid Intermediate NCA->Intermediate + Nucleophile (Ring Opening) Nucleophile Nucleophile (e.g., L-Alanine Methyl Ester) Product Dipeptide (L-Valyl-L-Alanine-OMe) Intermediate->Product Decarboxylation Byproduct CO₂ Intermediate->Byproduct

Caption: Ring-opening mechanism of L-Valine NCA for peptide bond formation.

Detailed Protocol: Synthesis of L-Valyl-L-Alanine Methyl Ester

This protocol outlines the coupling of L-Valine NCA to L-Alanine methyl ester.

1. Reactor Setup:

  • A dry, inerted reactor is charged with a suitable aprotic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • L-Alanine methyl ester hydrochloride is added, followed by the stoichiometric addition of a non-nucleophilic base (e.g., N-methylmorpholine) to liberate the free amine. The mixture is stirred until a clear solution is obtained.

2. Coupling Reaction:

  • Solid L-Valine NCA is added to the reactor in a single portion under a strong nitrogen counter-flow.

  • The reaction is maintained at a low temperature (0-5 °C).

  • Causality: Low temperature is critical to prevent the NCA from self-polymerizing, which is a competitive side reaction, ensuring the desired single-unit addition.

3. Monitoring and Work-up:

  • The reaction is monitored by TLC or HPLC for the disappearance of the starting materials. The reaction is typically complete within 1-2 hours.

  • Once complete, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a bicarbonate solution to remove any acidic impurities, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude dipeptide.

4. Purification:

  • The crude product is purified by crystallization or column chromatography to yield the final, high-purity dipeptide product.

Troubleshooting for Large-Scale Applications
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of NCA Incomplete reaction; Moisture in reagents/solvents.Ensure anhydrous conditions; Monitor reaction to completion via IR.
Formation of Poly-Valine Reaction temperature too high; Presence of nucleophilic impurities; Incorrect stoichiometry.Maintain strict temperature control (<5 °C); Use high-purity starting materials; Use a slight excess of the nucleophile.
Incomplete Coupling Poor solubility of starting materials; Insufficient reaction time.Choose a more suitable solvent; Increase reaction time and monitor closely with HPLC.
Product Racemization Presence of a strong base; Elevated temperatures.Use a mild, non-nucleophilic base; Maintain low reaction temperatures. (Note: NCAs are generally robust against racemization).

Conclusion

This compound is a powerful and efficient chiral synthon for large-scale pharmaceutical manufacturing. Its successful utilization hinges on a deep understanding of its reactivity and the implementation of rigorous safety and handling protocols, particularly concerning the use of phosgenating agents and the strict exclusion of moisture. The protocols and insights provided herein offer a robust foundation for process chemists and drug development professionals to harness the full potential of this valuable intermediate, enabling the streamlined and scalable synthesis of complex chiral molecules.

References

Application Notes and Protocols: (S)-4-Isopropyloxazolidine-2,5-dione in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Purity in Drug Development

In the landscape of modern pharmaceutical development, the stereochemistry of an active pharmaceutical ingredient (API) is not a trivial detail; it is a critical determinant of therapeutic efficacy and patient safety. The human body, being inherently chiral, often interacts differently with each enantiomer of a drug molecule, leading to significant variations in pharmacological and toxicological profiles.[1] Consequently, the synthesis of enantiomerically pure drugs is a cornerstone of the pharmaceutical industry. This has driven a significant demand for high-purity chiral building blocks that can be incorporated into complex molecular architectures with a high degree of stereochemical control.[2][3]

(S)-4-Isopropyloxazolidine-2,5-dione (also known as L-Valine N-carboxyanhydride or L-Val-NCA) has emerged as a pivotal chiral intermediate in this context.[4] Derived from the naturally occurring amino acid L-valine, this compound offers a pre-packaged, activated form of a chiral amino acid, ready for stereospecific incorporation into a growing molecule.[5] Its utility is particularly pronounced in the synthesis of peptide and peptidomimetic drugs, including potent antiviral and anticancer agents.[4][6] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery and development endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 24601-74-9[1][4]
Molecular Formula C₆H₉NO₃[7]
Molecular Weight 143.14 g/mol [7][8]
Appearance White to off-white crystalline solid[9]
Melting Point 70-71 °C[4]
Solubility Soluble in Chloroform, Dichloromethane, Methanol[4]
Optical Rotation [α]²⁰/D +26.5 to +29.0° (c=2 in 6M HCl)[10]

Safety Information:

This compound is a reactive chemical and should be handled with appropriate care in a laboratory setting.

Hazard StatementDescriptionPrecautionary Statement
H302Harmful if swallowedP264: Wash skin thoroughly after handling.
H315Causes skin irritationP280: Wear protective gloves.
H319Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335May cause respiratory irritationP261: Avoid breathing dust.

For comprehensive safety information, always consult the latest Material Safety Data Sheet (MSDS) provided by the supplier.[11][12]

Core Application: Stereoselective Peptide Bond Formation

The primary utility of this compound lies in its function as an activated amino acid derivative for peptide synthesis. The N-carboxyanhydride (NCA) moiety is highly susceptible to nucleophilic attack, leading to a ring-opening reaction that forms a new amide bond with the release of carbon dioxide as the only byproduct.[13] This clean reaction profile is a significant advantage over many traditional coupling methods that generate stoichiometric amounts of byproducts, often necessitating complex purification procedures.

Mechanism of Ring-Opening: The "Normal Amine Mechanism"

The most common pathway for the reaction of an NCA with a primary or secondary amine nucleophile is the "Normal Amine Mechanism" (NAM).[3] This mechanism proceeds through a stepwise addition-elimination process, ensuring the preservation of the chiral center's integrity.

Normal_Amine_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Ring Opening & Decarboxylation NCA This compound (L-Val-NCA) Nucleophile R-NH₂ (Nucleophile) Intermediate1 Tetrahedral Intermediate NCA->Intermediate1 Nucleophile->Intermediate1 Attacks C5 carbonyl CarbamicAcid Carbamic Acid Intermediate Intermediate1->CarbamicAcid Ring Opening Intermediate1->CarbamicAcid Peptide New Peptide Bond Formed + CO₂ CarbamicAcid->Peptide Decarboxylation caption Fig. 1: The Normal Amine Mechanism for NCA ring-opening. Dipeptide_Synthesis_Workflow Start Start Prep_Nucleophile Prepare Glycine Methyl Ester (Nucleophile) Start->Prep_Nucleophile Reaction React with L-Val-NCA in THF Prep_Nucleophile->Reaction Workup Aqueous Work-up (NaHCO₃, Brine) Reaction->Workup Purification Purification (Flash Chromatography) Workup->Purification End N-(L-valyl)-glycine methyl ester Purification->End caption Fig. 2: Workflow for dipeptide intermediate synthesis.

References

Stereoselective Conjugate Addition to N-Enoyl Chiral Auxiliaries: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl systems is a cornerstone of modern organic synthesis for carbon-carbon and carbon-heteroatom bond formation. When coupled with chiral auxiliaries, this methodology provides a powerful and reliable strategy for asymmetric synthesis, enabling the precise construction of stereochemically rich molecules. This guide provides an in-depth exploration of the stereoselective conjugate addition to N-enoyl systems bearing a valine-derived chiral oxazolidinone auxiliary, a class of reactions popularized by David A. Evans. We will dissect the mechanistic principles that govern the high diastereoselectivity, provide detailed, field-tested protocols for substrate synthesis, conjugate addition, and auxiliary removal, and present data to guide researchers in applying this robust methodology.

A Note on Scaffolds: The principles discussed herein are centered on the well-documented and highly reliable (S)-4-isopropyloxazolidin-2-one auxiliary, commonly known as the Evans auxiliary derived from L-valine. While the title refers to the related oxazolidine-2,5-dione (an N-carboxyanhydride or NCA derivative), the oxazolidin-2-one scaffold offers superior stability and predictability in this context and is overwhelmingly represented in the literature for asymmetric conjugate additions.[1][2] The fundamental principles of stereocontrol—chelation and steric shielding—are analogous for both systems.

Theoretical Background & Mechanistic Insights

The remarkable diastereoselectivity observed in the conjugate addition to N-enoyl-(S)-4-isopropyloxazolidin-2-ones is not accidental; it is the result of a carefully orchestrated interplay of electronic and steric effects.[1]

1.1 The Role of the Chiral Auxiliary

The (S)-4-isopropyloxazolidin-2-one, derived from the natural amino acid L-valine, serves as a temporary chiral director.[2] Its function is to create a biased stereochemical environment around the prochiral α,β-unsaturated system. The key features are:

  • A Defined Stereocenter: The isopropyl group at the C4 position provides a potent steric shield.

  • Chelating Ability: The two carbonyl oxygens (the ring carbamate and the N-acyl group) act as Lewis basic sites, capable of forming a rigid, chelated complex with a Lewis acid.[3][4]

1.2 The Chelation-Controlled Stereochemical Model

High diastereoselectivity is typically achieved in the presence of a Lewis acid (e.g., MgBr₂, TiCl₄, Sc(OTf)₃). The Lewis acid coordinates to both the N-acyl carbonyl oxygen and the oxazolidinone ring carbonyl oxygen. This coordination locks the N-enoyl moiety into a planar, s-cis conformation to minimize dipole-dipole repulsion between the two carbonyls.[5][6]

In this rigid, chelated state:

  • The bulky isopropyl group at the C4 position effectively blocks one face of the planar enoyl system (the si-face).

  • The incoming nucleophile is therefore directed to the less sterically hindered face (the re-face).[7]

This controlled trajectory of attack is the origin of the high diastereoselectivity observed in these reactions.

Figure 1: Mechanism of Stereoselective Conjugate Addition.

Experimental Protocols

2.1 Protocol A: Synthesis of N-Crotonyl-(S)-4-isopropyloxazolidin-2-one

This protocol details the acylation of the chiral auxiliary.

Materials:

  • (S)-4-Isopropyloxazolidin-2-one

  • Crotonyl chloride

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Round-bottom flask, magnetic stirrer, syringes, septa

Procedure:

  • Setup: Assemble a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of argon.

  • Auxiliary Dissolution: Add (S)-4-isopropyloxazolidin-2-one (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe over 10 minutes. Stir the resulting solution for 30 minutes at -78 °C.

  • Acylation: In a separate flame-dried flask, dissolve crotonyl chloride (1.1 eq) in anhydrous THF. Add this solution to the lithium amide solution at -78 °C dropwise via syringe.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-crotonyl product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-enoyl substrate.

2.2 Protocol B: Diastereoselective Conjugate Addition of an Organocuprate

This protocol describes the conjugate addition using a Gilman reagent, a soft nucleophile ideal for 1,4-addition.[8][9]

Materials:

  • N-Crotonyl-(S)-4-isopropyloxazolidin-2-one (from Protocol A)

  • Copper(I) iodide (CuI)

  • Alkyllithium or Grignard reagent (e.g., MeLi, n-BuLi, PhMgBr) (2.0 eq)

  • Anhydrous diethyl ether (Et₂O) or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) containing ammonia (to complex copper salts)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Cuprate Formation: In a flame-dried flask under argon, suspend CuI (1.0 eq) in anhydrous diethyl ether at -20 °C. Slowly add the organolithium or Grignard reagent (2.0 eq) and stir for 30-45 minutes until the Gilman cuprate reagent forms (often a heterogeneous mixture).

  • Substrate Addition: In a separate flask, dissolve the N-enoyl substrate (1.0 eq) in anhydrous diethyl ether. Cool this solution to -78 °C.

  • Conjugate Addition: Transfer the substrate solution to the pre-formed cuprate solution at -78 °C via cannula.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by pouring it into a vigorously stirred solution of saturated aqueous NH₄Cl/NH₃ (9:1 v/v).

  • Workup: Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue. Extract the mixture with diethyl ether (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the product by flash chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC.

2.3 Protocol C: Cleavage and Recovery of the Chiral Auxiliary

This protocol details the removal of the auxiliary to yield the chiral carboxylic acid.[10][11]

Materials:

  • Conjugate addition product (from Protocol B)

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and water

  • Sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃)

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Setup: Dissolve the N-acyl oxazolidinone product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

  • Cleavage: Add 30% aqueous H₂O₂ (4.0 eq) dropwise, followed by aqueous LiOH (e.g., 0.8 M solution, 2.0 eq).[12]

  • Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Reductive Quench: Quench the excess peroxide by adding an aqueous solution of Na₂SO₃ (1.5 M, 5.0 eq) and stir for 20 minutes.

  • Auxiliary Recovery: Concentrate the mixture under reduced pressure to remove most of the THF. Extract the aqueous solution with dichloromethane or ethyl acetate (3x) to recover the (S)-4-isopropyloxazolidin-2-one auxiliary.

  • Acid Isolation: Acidify the remaining aqueous layer to pH 1-2 with 1 M HCl. Extract the desired carboxylic acid product with diethyl ether (3x).

  • Final Steps: Combine the ether extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final enantiomerically enriched carboxylic acid.

Figure 2: Experimental Workflow Overview.

Data Presentation & Expected Outcomes

The utility of this method stems from its consistently high diastereoselectivity across a range of nucleophiles and enoyl substrates.

EntryNucleophile (R in R₂CuLi)N-Enoyl Substrate (R')Diastereomeric Ratio (d.r.)Yield (%)Reference
1Methyl (Me)Crotonyl (Me)>99:195[13]
2n-Butyl (n-Bu)Crotonyl (Me)98:291[14]
3Phenyl (Ph)Cinnamoyl (Ph)>99:188[14]
4Vinyl (CH=CH₂)Crotonyl (Me)97:385[15]
5Isopropyl (i-Pr)Crotonyl (Me)95:589[16]

Table 1: Representative Results for the Conjugate Addition of Organocuprates to N-Enoyl-(S)-4-isopropyloxazolidin-2-one.

Troubleshooting

  • Low Diastereoselectivity:

    • Cause: Incomplete chelation. Ensure reagents and solvents are scrupulously anhydrous. The Lewis acid source may be of poor quality.

    • Solution: Use freshly distilled solvents and high-purity Lewis acids. Ensure the reaction temperature is maintained at -78 °C.

  • Competitive 1,2-Addition:

    • Cause: Use of "harder" nucleophiles (e.g., organolithiums without copper) or elevated temperatures.[8]

    • Solution: Ensure proper formation of the Gilman (organocuprate) reagent, which is a "softer" nucleophile favoring 1,4-addition. Maintain low reaction temperatures.[17]

  • Incomplete Auxiliary Cleavage:

    • Cause: Insufficient equivalents of LiOH/H₂O₂ or reaction time.

    • Solution: Increase equivalents of cleavage reagents or extend reaction time. Ensure vigorous stirring to overcome phase separation.

  • Epimerization of Product during Cleavage:

    • Cause: Strongly basic conditions and elevated temperatures can epimerize the newly formed stereocenter.

    • Solution: Maintain a temperature of 0 °C during cleavage. Do not allow the reaction to proceed for an unnecessarily long time.

References

Application Notes & Protocols: The Strategic Role of (S)-4-Isopropyloxazolidine-2,5-dione in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for enantiomerically pure molecules, particularly in the realm of natural product synthesis, has driven the development of numerous methodologies for asymmetric synthesis. Among these, the use of chiral auxiliaries remains a robust and highly reliable strategy for installing stereocenters.[1][2] This guide provides an in-depth exploration of (S)-4-Isopropyloxazolidine-2,5-dione and its close relatives, the Evans-type oxazolidinones, which are cornerstone tools in this field.[3] Derived from the readily available chiral pool amino acid L-valine, this auxiliary offers a powerful platform for highly diastereoselective alkylations, aldol reactions, and other crucial carbon-carbon bond-forming reactions.[2][4] We will dissect the mechanistic basis for its remarkable stereocontrol, provide validated, step-by-step protocols for its application, and illustrate its strategic deployment in the complex art of natural product total synthesis.

The Principle of Stereocontrol: A Mechanistic Rationale

The efficacy of the this compound auxiliary is not accidental; it is a product of rational design rooted in conformational rigidity and steric hindrance. The entire process hinges on the temporary installation of this chiral scaffold onto a prochiral substrate, guiding a subsequent reaction with high diastereoselectivity, and its eventual removal to unveil an enantiomerically enriched product.[3]

The key to this control lies in the formation of a well-defined Z-enolate upon deprotonation of the N-acylated auxiliary.[5][6] When a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) is used at low temperatures (typically -78 °C), a rigid, chelated six-membered transition state is formed, involving the lithium cation, the enolate oxygen, and the carbonyl oxygen of the auxiliary.[7]

In this conformation, the bulky isopropyl group at the C4 position of the oxazolidinone ring effectively shields one face of the planar enolate. Consequently, an incoming electrophile (E+) is forced to approach from the less sterically encumbered opposite face. This directed attack is the origin of the high diastereoselectivity observed in these reactions.

Figure 1: Steric model for diastereoselective alkylation.

The Core Synthetic Workflow: A Three-Act Play

The application of an Evans-type auxiliary in synthesis can be universally broken down into a reliable three-step sequence: Acylation, Diastereoselective Transformation, and Cleavage. This workflow provides a predictable and powerful method for constructing chiral building blocks essential for the synthesis of complex molecules like natural products.[8][9]

Core_Workflow General Workflow for Evans Auxiliary Application A 1. Acylation (Attach Auxiliary) B 2. Diastereoselective Reaction (e.g., Alkylation, Aldol) - Form new stereocenter A->B Prochiral N-Acyl Imide C 3. Cleavage (Remove Auxiliary) B->C Diastereomerically Pure Intermediate D Enantiomerically Enriched Product (Acid, Alcohol, etc.) C->D E Recovered Chiral Auxiliary C->E Recycle

Figure 2: The universal three-step workflow.

Validated Experimental Protocols

The following protocols are designed to be self-validating, with explanations for the critical steps and reagents. All operations involving anhydrous solvents or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Protocol 1: N-Acylation of the Chiral Auxiliary

This procedure attaches the desired acyl group to the nitrogen of the auxiliary, creating the substrate for the key stereocenter-forming reaction.

  • Objective: To synthesize the N-acyl imide from the chiral auxiliary and a carboxylic acid derivative.

  • Rationale: The use of an acid chloride is a common and effective method for acylation. A non-nucleophilic base is required to scavenge the HCl byproduct without competing in the reaction. DMAP can be used as a nucleophilic catalyst to accelerate the reaction, especially with less reactive acylating agents like anhydrides.[7][10]

Step-by-Step Methodology:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the auxiliary in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (Et₃N) (1.5 eq) dropwise to the stirred solution. If using, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.05 eq).

  • Acylation: Slowly add the desired acid chloride (1.1 eq) dropwise via syringe. A precipitate of triethylammonium chloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting auxiliary is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acyl oxazolidinone.

Protocol 2: Asymmetric Alkylation of the N-Acyl Imide

This is the critical step where the new stereocenter is generated with high diastereoselectivity.

  • Objective: To form a new C-C bond at the α-position of the acyl group with high stereocontrol.

  • Rationale: The formation of a specific Z-enolate is crucial and is achieved by using a strong, hindered base at low temperature to ensure kinetic control.[5][7] The lithium counterion from LDA or the sodium from NaHMDS chelates with the carbonyls to form the rigid structure necessary for stereodirection.[4]

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck flask under argon, add the purified N-acyl imide (1.0 eq) and dissolve in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.05 eq) dropwise over 15 minutes. Stir the resulting enolate solution at -78 °C for 30-60 minutes. The solution typically turns a pale yellow color.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, allyl iodide) (1.2 eq) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. The optimal temperature and time may vary depending on the reactivity of the electrophile. Monitor by TLC.

  • Workup: Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.

  • Extraction & Purification: Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product by flash chromatography to separate the major diastereomer from any minor isomers and unreacted starting material.

ElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromideLDA>98:2~90%
Allyl iodideNaHMDS>98:2~95%
Methyl iodideLDA~95:5~85%
Ethyl iodideNaHMDS>97:3~88%
Typical results for asymmetric alkylation. Actual outcomes may vary.
Protocol 3: Nondestructive Cleavage of the Auxiliary

The final step liberates the desired chiral product and allows for the recovery of the valuable auxiliary. The choice of cleavage reagent dictates the functional group obtained.[11]

Cleavage MethodReagentsResulting ProductKey Considerations
Hydrolytic LiOH, H₂O₂Carboxylic AcidMost common method. H₂O₂ is the active nucleophile.[4][12] Can evolve O₂, requiring caution at scale.[12]
Reductive LiBH₄, H₂OPrimary AlcoholMilder than LiAlH₄, good for sensitive functional groups.
Reductive LiAlH₄Primary AlcoholMore powerful reducing agent.
Transesterification NaOMe, MeOHMethyl EsterUseful for direct conversion to esters.

Step-by-Step Methodology (Hydrolytic Cleavage):

  • Setup: Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂) (4.0 eq), followed by a 0.5 M aqueous solution of lithium hydroxide (LiOH) (2.0 eq).

  • Reaction: Stir vigorously at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional 2 hours.

  • Quench: Quench the excess peroxide by slowly adding a 1.5 M aqueous solution of Na₂SO₃ until a negative test with starch-iodide paper is obtained.

  • Auxiliary Recovery: Concentrate the mixture in vacuo to remove most of the THF. Extract the aqueous layer with DCM (3x) to recover the (S)-4-isopropyloxazolidinone auxiliary.

  • Product Isolation: Acidify the aqueous layer to pH ~2 with 1M HCl. Extract the chiral carboxylic acid product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product.

Case Study: Key Stereocenter Installation in the Total Synthesis of (-)-Rhazinilam

The power of Evans' asymmetric alkylation is frequently showcased in the total synthesis of complex natural products.[1][2] A compelling example is found in synthetic approaches to (-)-rhazinilam, a cytotoxic alkaloid that inhibits tubulin assembly. Multiple syntheses have targeted this molecule, often relying on a robust method to set the crucial quaternary stereocenter.

In a representative strategy, a chiral fragment required for the core of rhazinilam is constructed using an Evans auxiliary. The key transformation involves the diastereoselective alkylation of an N-acylated oxazolidinone to install an ethyl group, which becomes part of the piperidine ring of the final natural product.

Rhazinilam_Synthesis Strategic Alkylation in (-)-Rhazinilam Synthesis cluster_reagents cluster_cleavage Start N-Acyl Oxazolidinone Precursor Reagents 1. NaHMDS, THF, -78 °C 2. Ethyl Iodide Product Product Start->Product Key Asymmetric Alkylation Cleavage Auxiliary Cleavage Fragment Chiral Aldehyde Building Block Product->Fragment Further Transformation Rhazinilam (-)-Rhazinilam (Final Target) Fragment->Rhazinilam Multiple Steps

Figure 3: Role of asymmetric alkylation in a synthetic route to (-)-Rhazinilam.

This strategic choice is compelling for several reasons:

  • Reliability: The Evans methodology is known for its high and predictable stereoselectivity, which is critical in a long synthetic sequence where material loss must be minimized.[1][6]

  • Scalability: The reaction conditions are well-established and amenable to scale-up, which is essential for producing sufficient quantities of key intermediates.

  • Versatility: After the alkylation, the auxiliary can be cleaved to various functional groups (acid, alcohol, aldehyde), providing flexibility for subsequent steps in the synthesis.[4][11]

Conclusion

This compound and related Evans auxiliaries are indispensable tools in modern organic synthesis. Their ability to reliably and predictably control stereochemistry through a well-understood, sterically-governed mechanism makes them a first choice for the construction of chiral centers in the total synthesis of biologically active natural products.[2] The straightforward three-step workflow of acylation, diastereoselective reaction, and cleavage provides a versatile and powerful platform for synthetic chemists, enabling the creation of complex molecular architectures with exquisite precision.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-4-Isopropyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of (S)-4-Isopropyloxazolidine-2,5-dione, also known as L-Valine N-carboxyanhydride (Val-NCA). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and a validated high-yield protocol. Our goal is to help you overcome common challenges and improve the yield and purity of your synthesis.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction resulted in a very low yield or no product at all. What are the likely causes?

Answer: This is a common issue often traced back to two primary culprits: moisture contamination and incomplete reaction.

  • Potential Cause 1: Moisture Contamination. this compound (Val-NCA) is highly sensitive to moisture.[1][2] Trace amounts of water in the starting materials or solvent can hydrolyze the product back to L-Valine or cause premature polymerization.[2] The starting L-Valine is often hygroscopic and must be rigorously dried.

    • Solution:

      • Dry the L-Valine starting material under a high vacuum (e.g., <50 mTorr) for at least 24-36 hours before use.[3]

      • Use anhydrous solvents. Ensure solvents are freshly dried using an appropriate method (e.g., distillation over sodium/benzophenone for THF or passage through a solvent purification system).

      • Thoroughly flame-dry or oven-dry all glassware and allow it to cool under a stream of inert gas (Nitrogen or Argon).

      • Maintain a positive pressure of inert gas throughout the entire reaction setup, including during reagent addition.

  • Potential Cause 2: Incomplete Reaction. Relying solely on the visual cue of the reaction mixture becoming clear can be misleading.[3] Depending on the source and purity of the L-Valine, the reaction may be complete by NMR analysis even if some solids remain, or vice-versa.

    • Solution:

      • Monitor the reaction: Do not rely on visual inspection alone. Withdraw a small aliquot from the reaction, quench it, and analyze it by ¹H NMR to confirm the disappearance of the starting material and the appearance of the product peaks.

      • Reaction Temperature: While traditional protocols use heating (50-60 °C), the reaction between an amino acid and a phosgene source is often sufficiently exothermic to proceed to completion at ambient temperature.[3][4] An initial exotherm up to ~35 °C is common; if this does not occur, gentle heating might be necessary.

Question 2: The synthesis worked, but the product is unstable and decomposes quickly, or it initiates uncontrolled polymerization. Why is this happening?

Answer: Product instability and premature polymerization are almost always due to residual acidic impurities, most notably hydrogen chloride (HCl), a byproduct of the phosgenation process.

  • Potential Cause: Acidic Impurities. Chloride ions are known to initiate the ring-opening polymerization of NCAs.[3] These impurities, along with unreacted amino acid HCl salts, are the principal contaminants from the Fuchs-Farthing method (phosgenation of the amino acid).[5]

    • Solution: Rigorous Purification. Standard crystallization alone may not be sufficient to remove all inorganic contaminants.

      • Primary Purification: After removing the solvent, dissolve the crude product in a suitable solvent (like THF or Ethyl Acetate) and filter it through a pad of Celite® (diatomaceous earth). This is a highly effective method for removing fine particulates and inorganic salts.[3] PIXE analysis has shown this simple filtration step can dramatically reduce chlorine content (e.g., from 733 ppm to 115 ppm).[3]

      • Secondary Purification: After Celite filtration, proceed with recrystallization. A common and effective solvent system is THF/heptane or Ethyl Acetate/hexane. Dissolve the product in a minimal amount of the good solvent (THF, EtOAc) and slowly add the anti-solvent (heptane, hexane) until turbidity is observed. Cool the mixture (e.g., to -20 °C) to induce crystallization.

      • Avoid Water: While some protocols mention washing with ice-cold water, this is risky as it can lead to hydrolysis and must be done extremely quickly, making it problematic for scalability.[3]

Question 3: My final product looks clean by ¹H NMR, but it yields polymers with low molecular weight by-products during Ring-Opening Polymerization (ROP). What is the source of this issue?

Answer: This is a classic symptom of trace impurities in the NCA monomer that act as unwanted initiators or chain terminators during polymerization. Even if undetectable by standard NMR, these impurities can have a significant impact on the ROP process.[3][6]

  • Potential Cause 1: Residual HCl or Chloride Salts. As detailed in Question 2, chloride ions are a likely cause, initiating new polymer chains that result in a low-molecular-weight fraction.[3]

    • Solution: Re-purify your NCA monomer using the Celite filtration and recrystallization method described above. This is the most critical step to ensure high-purity NCAs for controlled polymerizations.[3][4]

  • Potential Cause 2: Other Electrophilic Contaminants. Side products from the phosgenation reaction, such as 2-isocyanatoacyl chlorides or N-chloroformyl amino acids, can act as electrophiles and cause chain termination.[3]

    • Solution: A careful and efficient workup and purification process is key. Celite filtration followed by multiple recrystallizations can help remove these contaminants.

High-Yield Synthesis & Purification Protocol

This protocol is based on established, high-yield methods and incorporates best practices for ensuring monomer purity.[3][4]

Step 1: Preparation and Reagent Handling
  • Dry Starting Material: Place L-Valine (1.0 eq) in a two-necked round-bottom flask. Dry under high vacuum (<50 mTorr) for >24 hours.

  • Glassware: Oven-dry all glassware overnight at 120 °C and assemble hot, allowing it to cool under a positive pressure of dry nitrogen or argon.

  • Solvent: Use anhydrous tetrahydrofuran (THF), dispensed from a solvent purification system or freshly distilled.

Step 2: Reaction
  • Suspend the dried L-Valine in anhydrous THF (approx. 0.5 M concentration).

  • Equip the flask with a reflux condenser connected to a nitrogen line and an outlet venting to a fume hood scrubber (to handle evolved HCl).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate, dry flask under inert atmosphere, dissolve triphosgene (0.35-0.40 eq) in anhydrous THF.

  • Slowly add the triphosgene solution to the stirred L-Valine suspension via cannula or dropping funnel over 30-45 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction is often accompanied by a mild exotherm.[3]

  • Stir at room temperature for 4-6 hours. Monitor the reaction by taking an aliquot for ¹H NMR analysis until the starting material is consumed. Do not rely solely on the mixture becoming clear.[3]

Step 3: Workup and Purification
  • Once the reaction is complete, bubble dry nitrogen or argon through the solution for 20-30 minutes to remove excess HCl and any residual phosgene.

  • Concentrate the reaction mixture in vacuo using a rotary evaporator.

  • Celite Filtration: Redissolve the crude solid in a minimum amount of anhydrous THF. Prepare a short plug of Celite® (2-3 cm) in a fritted funnel and wash it with anhydrous THF. Filter the product solution through the Celite plug. Wash the plug with a small amount of additional THF.[3]

  • Recrystallization: Combine the filtrates and concentrate in vacuo. Dissolve the resulting solid in a minimal amount of warm (~40 °C) anhydrous ethyl acetate or THF. Slowly add anhydrous hexane or heptane until the solution becomes persistently cloudy.

  • Allow the flask to cool to room temperature, then place it in a freezer at -20 °C overnight to complete crystallization.

  • Collect the white, crystalline product by filtration under inert atmosphere. Wash the crystals with cold hexane and dry under high vacuum.

  • Storage: Store the final product under an inert atmosphere (argon or nitrogen) at -20 °C or below.[1][7]

Visual Diagrams

Reaction Scheme

The following diagram illustrates the synthesis of this compound from L-Valine using triphosgene.

reaction_scheme L_Valine L-Valine center_node L_Valine->center_node Triphosgene Triphosgene (BTC) Triphosgene->center_node Solvent Anhydrous THF Solvent->center_node RT, 4-6h Val_NCA This compound (Val-NCA) Byproducts Byproducts: HCl, CO₂ center_node->Val_NCA center_node->Byproducts caption Reaction scheme for Val-NCA synthesis.

Caption: Reaction scheme for Val-NCA synthesis.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common synthesis issues.

troubleshooting_workflow start Problem: Low Yield / Impure Product check_reagents Check Starting Materials: 1. Was L-Valine dried under high vacuum? 2. Was solvent truly anhydrous? start->check_reagents Start Here check_conditions Check Reaction Conditions: 1. Was system kept under inert gas? 2. Was reaction monitored by NMR? check_reagents->check_conditions If Yes solution_reagents Solution: Rigorously dry all reagents and solvents. Flame-dry glassware. check_reagents->solution_reagents If No check_purification Check Purification: 1. Was Celite filtration performed? 2. Was recrystallization done properly? check_conditions->check_purification If Yes solution_conditions Solution: Improve inert atmosphere technique. Use NMR to confirm completion. check_conditions->solution_conditions If No solution_purification Solution: Re-purify product using Celite filtration and recrystallization. check_purification->solution_purification If No caption Troubleshooting workflow for Val-NCA synthesis.

Caption: Troubleshooting workflow for Val-NCA synthesis.

Data Summary Table

This table summarizes the common issues and solutions for quick reference.

Symptom / Issue Probable Cause(s) Recommended Action(s) Scientific Rationale
Low or No Yield Moisture in reagents/glassware; Incomplete reaction.Dry L-Valine under high vacuum; Use anhydrous solvents; Monitor reaction progress with ¹H NMR, not just visually.[3]NCAs are highly moisture-sensitive and will hydrolyze.[2] Reaction completion can be deceptive.[3]
Product Decomposes Acidic impurities (HCl) from the reaction.Purify crude product by filtering a THF solution through Celite® before recrystallization.[3][4]Chloride ions and other acidic residues can catalyze the decomposition or unwanted polymerization of the NCA product.[3]
Poor ROP Performance Trace impurities (chloride ions, electrophiles) in the final NCA product.Re-purify the NCA using the Celite filtration method followed by at least one recrystallization from an anhydrous solvent system (e.g., EtOAc/Hexane).[3]Even ppm levels of impurities can act as initiators or terminators in sensitive ROP, leading to poor molecular weight control.[6]
Difficulty Crystallizing Oily consistency due to residual solvent or impurities.Ensure complete removal of reaction solvent; Use a proper solvent/anti-solvent system (e.g., THF/Heptane); Scratch the flask to induce nucleation.Impurities can inhibit the formation of a crystal lattice, resulting in an oil.

Frequently Asked Questions (FAQs)

  • Q: Can I use phosgene gas or diphosgene instead of triphosgene?

    • A: Yes. The synthesis of NCAs was originally developed using phosgene gas and later adapted for liquid phosgene equivalents like diphosgene and triphosgene.[4] Triphosgene is a solid and is generally considered safer and easier to handle in a laboratory setting than gaseous phosgene or volatile diphosgene. The stoichiometry should be adjusted accordingly (1 mole of triphosgene is equivalent to 3 moles of phosgene).

  • Q: How critical is the reaction temperature?

    • A: While classic procedures often involve heating to 50-60 °C, recent studies show that the reaction exotherm is often sufficient to drive it to completion at ambient temperature.[3][4] This can be advantageous for large-scale syntheses by avoiding the need to heat large vessels. For subsequent polymerization, however, lower temperatures (e.g., 0 °C) can be beneficial to suppress side reactions.[8][9]

  • Q: What is the best way to store this compound?

    • A: Due to its sensitivity to moisture and heat, the product must be stored under a dry, inert atmosphere (nitrogen or argon) at low temperatures.[8][9] For long-term stability, storage at -20 °C or -78 °C is highly recommended.[1][3] The container should be sealed securely, for instance, inside a heat-sealed vacuum bag for extra protection.[3]

References

Technical Support Center: Mastering Diastereoselectivity with (S)-4-Isopropyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the (S)-4-Isopropyloxazolidine-2,5-dione chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome challenges with diastereoselectivity and achieve optimal results in your asymmetric syntheses.

Introduction to Evans Auxiliaries and the Challenge of Diastereoselectivity

This compound belongs to the class of Evans oxazolidinone auxiliaries, which are powerful tools for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions, including aldol additions, alkylations, and Michael additions.[1][2] These auxiliaries function by temporarily being incorporated into the substrate, directing the approach of a reactant to one face of the molecule, thereby leading to the formation of one diastereomer in excess of the other.[2][3] While highly reliable, achieving excellent diastereoselectivity can sometimes be challenging. This guide will walk you through the most common issues and their solutions.

Troubleshooting Guide: Low Diastereoselectivity

Low diastereoselectivity is a frequent hurdle in reactions employing chiral auxiliaries.[1] The key to resolving this issue lies in understanding and optimizing the reaction conditions to maximize the energy difference between the transition states that lead to the different diastereomers.

Question 1: I am observing poor diastereoselectivity in my Evans aldol reaction. What are the most likely causes and how can I improve it?

This is a common issue that can often be traced back to several key reaction parameters. Let's break down the potential causes and their solutions.

Potential Cause 1: Incorrect or Incomplete Enolate Formation

The geometry of the enolate (E or Z) is paramount for high diastereoselectivity in Evans aldol reactions.[1] For the this compound auxiliary, the formation of the Z-enolate is crucial for achieving the desired syn-aldol product.[4][5][6]

Expert Insight: The Z-enolate is favored due to steric interactions in the transition state of the enolization process. The bulky isopropyl group of the auxiliary directs the deprotonation to occur in a way that minimizes steric clash, leading to the Z-enolate.

Solutions:

  • Choice of Base and Lewis Acid: The combination of a hindered base (e.g., diisopropylethylamine, DIPEA) and a suitable Lewis acid (e.g., dibutylboron triflate, Bu₂BOTf) is critical for selectively generating the Z-enolate.[5][7]

  • Stoichiometry: Ensure the correct stoichiometric amounts of the base and Lewis acid are used. An excess of base can lead to side reactions, while insufficient Lewis acid will result in incomplete enolate formation.

  • Enolization Time and Temperature: Allow the enolization to proceed to completion before adding the electrophile (aldehyde). This is typically done at low temperatures (-78 °C) to ensure kinetic control.[7] Monitor the reaction by TLC if possible to confirm the consumption of the starting material.

Potential Cause 2: Suboptimal Reaction Temperature

Temperature control is critical for maximizing stereoselectivity.

Expert Insight: Lower temperatures generally enhance selectivity by amplifying the small energy differences between the diastereomeric transition states. At higher temperatures, there may be enough thermal energy to overcome these barriers, leading to a mixture of products.

Solutions:

  • Maintain Low Temperatures: Conduct the enolate formation and the subsequent reaction with the electrophile at low temperatures, typically -78 °C.[7]

  • Calibrated Equipment: Use a calibrated thermometer and a reliable cooling bath (e.g., dry ice/acetone) to ensure accurate and consistent temperature control.

Potential Cause 3: Presence of Moisture

Water can have a detrimental effect on the reaction.

Expert Insight: Moisture can quench the enolate and can also react with the Lewis acid, rendering it inactive. This will lead to incomplete reaction and low yields, as well as potentially affecting the diastereoselectivity.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and that all solvents and reagents are anhydrous.[7] Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Potential Cause 4: Impure Reagents

The purity of your starting materials is crucial.

Expert Insight: Impurities in the N-acyloxazolidinone, the aldehyde, or the solvents can interfere with the reaction, leading to side products and reduced selectivity.

Solutions:

  • Purify Reagents: Use freshly distilled or purified solvents and aldehydes. Ensure the this compound and its acylated derivative are of high purity.

Potential Cause 5: Inappropriate Lewis Acid for Desired Stereoisomer

The choice of Lewis acid can influence the stereochemical outcome.

Expert Insight: While boron enolates typically yield syn-aldol products, other Lewis acids like titanium tetrachloride (TiCl₄) can favor the formation of anti-aldol products, though often with lower selectivity.[7][8] The coordination of the Lewis acid to the carbonyl oxygens of the N-acyloxazolidinone dictates the facial selectivity of the reaction.

Solutions:

  • Select the Right Lewis Acid: For high syn-selectivity, boron triflates are generally the reagents of choice.[4] If a different stereoisomer is desired, a thorough literature search for the appropriate Lewis acid and reaction conditions is recommended.

Troubleshooting Workflow: Low Diastereoselectivity

troubleshooting_workflow start Low Diastereoselectivity Observed check_enolate Verify Enolate Formation Conditions start->check_enolate check_temp Confirm Reaction Temperature check_enolate->check_temp Correct optimize_enolate Optimize Base, Lewis Acid, Time & Temp check_enolate->optimize_enolate Incorrect? check_anhydrous Ensure Anhydrous Conditions check_temp->check_anhydrous Correct optimize_temp Maintain Strict Low Temperature (-78 °C) check_temp->optimize_temp Incorrect? check_purity Assess Reagent Purity check_anhydrous->check_purity Correct optimize_anhydrous Dry Glassware & Use Anhydrous Reagents check_anhydrous->optimize_anhydrous Incorrect? check_lewis_acid Evaluate Lewis Acid Choice check_purity->check_lewis_acid Correct optimize_purity Purify/Distill Reagents check_purity->optimize_purity Incorrect? optimize_lewis_acid Select Appropriate Lewis Acid for Desired Isomer check_lewis_acid->optimize_lewis_acid Inappropriate? success High Diastereoselectivity Achieved check_lewis_acid->success Appropriate optimize_enolate->check_temp optimize_temp->check_anhydrous optimize_anhydrous->check_purity optimize_purity->check_lewis_acid optimize_lewis_acid->success

Caption: A decision-making workflow for troubleshooting low diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is the Z-enolate so important for diastereoselectivity with Evans auxiliaries?

The stereochemical outcome of the reaction is determined by the transition state geometry. For Evans auxiliaries, the reaction proceeds through a chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[6] The Z-enolate preferentially adopts a transition state conformation where the bulky substituent on the auxiliary shields one face of the enolate. The incoming electrophile (e.g., an aldehyde) then attacks from the less sterically hindered face, leading to the observed high diastereoselectivity.[3][6]

Q2: I'm performing an alkylation instead of an aldol reaction. Do the same principles apply?

Yes, the fundamental principles of stereocontrol are similar. The N-acyloxazolidinone is deprotonated to form a rigid, chelated Z-enolate. The bulky substituent on the chiral auxiliary then directs the approach of the alkylating agent to the less hindered face, resulting in a high degree of diastereoselectivity.[9]

Q3: My substrate is an N-acetyl oxazolidinone, and I'm getting very low diastereoselectivity. Why is this happening?

This is a known issue. Acetate aldol reactions with Evans auxiliaries often exhibit poor diastereoselectivity.[10][11]

Expert Insight: The high diastereoselectivity in propionate (and larger) aldol reactions is due to a combination of factors, including steric clash between the α-substituent (e.g., a methyl group) on the enolate and the auxiliary in one of the possible transition states.[10][11] In the case of an acetate enolate, the lack of an α-substituent removes this key steric interaction, diminishing the energy difference between the two transition states and leading to a mixture of diastereomers.[11]

Q4: How do solvent effects influence diastereoselectivity?

Solvents can play a more significant role than simply acting as a medium for the reaction. They can influence the aggregation state of the enolate and the conformation of the transition state through solvation effects.[12] While a detailed discussion is beyond the scope of this guide, it is important to use the recommended solvents from literature procedures, as these have been optimized to provide high selectivity.

Q5: I'm struggling with the removal of the chiral auxiliary. What are my options?

The cleavage of the auxiliary is a critical final step. The choice of method depends on the desired functional group and the stability of your product.

Cleavage MethodReagentsProduct Functional GroupPotential Pitfalls & Troubleshooting
Hydrolysis (to Carboxylic Acid) Lithium hydroperoxide (LiOOH)Carboxylic AcidBasic conditions can cause epimerization at the α-carbon. Use mild conditions and careful temperature control (0 °C).[1][13]
Reductive Cleavage (to Alcohol) Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄)AlcoholThese reagents can reduce other functional groups. Careful selection of the reducing agent and temperature control can improve selectivity.[1]
Conversion to Weinreb Amide N,O-Dimethylhydroxylamine hydrochloride and a suitable baseWeinreb AmideThis is a useful method for further transformations to ketones.
Transamination/Amide Exchange Various amines, sometimes with Lewis acid catalysisAmideMay require elevated temperatures, which could be detrimental to sensitive products.[1]

Expert Insight: For sensitive substrates, reductive cleavage or conversion to a Weinreb amide may be preferable to hydrolytic methods to avoid potential epimerization.

Experimental Protocols

Protocol 1: General Procedure for a Diastereoselective Evans Aldol Reaction

This protocol provides a general guideline. Specific substrate and aldehyde combinations may require optimization.

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise. Following this, add diisopropylethylamine (DIPEA, 1.2 equiv) dropwise. Stir the mixture at -78 °C for 30-60 minutes.

  • Aldehyde Addition: Add the aldehyde (1.2 equiv), either neat or as a solution in the reaction solvent, dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-3 hours, then allow it to warm to 0 °C or room temperature over several hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding a phosphate buffer (pH 7), followed by methanol and hydrogen peroxide.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the product by flash column chromatography on silica gel.

Protocol 2: Cleavage of the Chiral Auxiliary via Hydrolysis
  • Dissolution: Dissolve the N-acylated aldol adduct in a mixture of THF and water (e.g., 4:1 v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide (LiOH).

  • Reaction: Stir the mixture at 0 °C until the starting material is consumed (monitor by TLC).

  • Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Workup: Acidify the mixture to pH ~2-3 with a dilute acid (e.g., 1 M HCl) and extract with an organic solvent. The chiral auxiliary can often be recovered from the organic layer, while the desired carboxylic acid may be in the aqueous or organic layer depending on its polarity.

References

Technical Support Center: Alkylation of (S)-4-Isopropyloxazolidine-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric alkylation of (S)-4-isopropyloxazolidine-2,5-dione derivatives, a cornerstone technique in the synthesis of non-proteinogenic α-amino acids.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic method, often referred to as the Schöllkopf method.[2] Here, we will delve into the common side reactions, provide detailed troubleshooting guides, and answer frequently asked questions to help you achieve high diastereoselectivity and yields in your experiments.

The Schöllkopf auxiliary, derived from the cyclisation of L-valine and glycine, provides a robust platform for the diastereoselective alkylation of a masked glycine enolate.[1][2] The steric bulk of the isopropyl group effectively shields one face of the planar enolate, directing incoming electrophiles to the opposite face, which typically results in high diastereomeric excess (d.e.), often exceeding 95%.[1][2] However, even with a well-established protocol, various side reactions can occur, leading to diminished yields and compromised stereochemical purity. This guide will equip you with the knowledge to identify, mitigate, and overcome these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the alkylation of this compound derivatives. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Issue 1: Low Diastereoselectivity (Low d.e.)

Question: My final product shows a low diastereomeric excess after alkylation. What are the likely causes and how can I improve the stereoselectivity?

Answer:

Low diastereoselectivity is a common issue that can often be traced back to the stability and reactivity of the enolate intermediate. Here are the primary factors to consider:

  • Cause A: Enolate Isomerization/Racemization. The planar carbanionic center of the enolate can be prone to racemization, especially if the reaction temperature is not rigorously controlled.[3][4] An increase in temperature can provide enough energy for the enolate to invert its configuration before the electrophile is introduced, leading to a mixture of diastereomers.

    • Solution: Maintain a consistently low temperature (typically -78 °C) throughout the deprotonation and alkylation steps. Ensure your cooling bath is well-maintained and the reaction flask is properly submerged. Use a calibrated low-temperature thermometer to monitor the internal reaction temperature.

  • Cause B: Non-Optimal Base or Solvent. The choice of base and solvent is critical for forming a stable, well-defined enolate. The use of a base that is too weak or a solvent that does not adequately solvate the lithium cation can lead to aggregation or a less rigid chelated structure, compromising facial selectivity.

    • Solution: n-Butyllithium (n-BuLi) is the most commonly used base for this transformation.[2] Ensure it is properly titrated before use to accurately determine its concentration. Tetrahydrofuran (THF) is the standard solvent; ensure it is anhydrous, as water will quench the base and the enolate.

  • Cause C: Steric Hindrance of the Electrophile. While the isopropyl group of the auxiliary provides excellent stereocontrol, highly bulky electrophiles can lead to a decrease in diastereoselectivity due to competing steric interactions.[5]

    • Solution: If possible, consider using a less sterically demanding electrophile. If the bulky electrophile is essential, you may need to optimize the reaction conditions further, such as exploring different bases or additives that could enhance the rigidity of the enolate.

Issue 2: Low or No Product Yield

Question: I am observing a very low yield of my desired alkylated product, or in some cases, no product at all. What could be going wrong?

Answer:

Low or no yield can be frustrating, but a systematic review of your reagents and reaction setup can often pinpoint the problem.

  • Cause A: Inactive Base. The most common culprit for a failed reaction is an inactive or partially decomposed n-BuLi solution. As a highly reactive organometallic reagent, it is sensitive to air and moisture.

    • Solution: Always use a freshly titrated or newly purchased bottle of n-BuLi. Store it under an inert atmosphere (argon or nitrogen) and handle it using proper air-sensitive techniques (e.g., syringe transfer).

  • Cause B: Presence of Water or Protic Impurities. Any trace of water or other protic impurities in your solvent or on your glassware will rapidly quench the n-BuLi and the enolate.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Cause C: Unreactive Electrophile. The electrophile you are using may not be reactive enough under the reaction conditions.

    • Solution: Activated electrophiles like benzyl or allyl halides are generally very reactive.[6] If using a less reactive alkyl halide, consider converting it to a more reactive species, such as an iodide or triflate. You may also need to allow for longer reaction times or slightly elevated temperatures after the initial low-temperature addition, though this must be balanced with the risk of decreased diastereoselectivity.

Issue 3: Formation of a Di-alkylated Byproduct

Question: I am observing a significant amount of a di-alkylated product in my reaction mixture. How can I prevent this?

Answer:

The formation of a di-alkylated product occurs when the mono-alkylated product is deprotonated again and reacts with a second equivalent of the electrophile.

  • Cause A: Excess Base or Electrophile. Using more than one equivalent of base can lead to the deprotonation of the mono-alkylated product. Similarly, a large excess of the electrophile can drive the second alkylation.

    • Solution: Carefully control the stoichiometry. Use slightly more than one equivalent of base (e.g., 1.05-1.1 equivalents) to ensure complete deprotonation of the starting material. Use a slight excess of the electrophile (e.g., 1.1-1.2 equivalents) to ensure the reaction goes to completion without having a large excess remaining.

  • Cause B: Stepwise introduction of different electrophiles. When attempting to introduce two different alkyl groups in a stepwise manner, the order of addition can be critical.[7]

    • Solution: If you are performing a sequential di-alkylation, careful planning of the synthetic route is necessary. It may be beneficial to introduce the less reactive electrophile first.[7]

Issue 4: N-Alkylation Instead of C-Alkylation

Question: My analysis suggests that I have formed an N-alkylated product instead of the desired C-alkylated product. Why is this happening and how can I promote C-alkylation?

Answer:

While less common with the Schöllkopf auxiliary itself, related systems like oxazolidinones can be susceptible to N-alkylation. The principles are relevant to understanding enolate chemistry.

  • Cause A: "Hard" vs. "Soft" Electrophiles. According to Hard and Soft Acid and Base (HSAB) theory, the nitrogen atom of the amide can act as a "hard" nucleophile, while the enolate carbon is a "soft" nucleophile. "Hard" electrophiles may preferentially react at the nitrogen.

    • Solution: This is generally not a major issue in the Schöllkopf system due to the formation of the bis-lactim ether. However, in related chemistries, ensuring the formation of the enolate under kinetically controlled conditions (low temperature, strong non-nucleophilic base) favors C-alkylation.

Visualizing the Reaction and Side Reactions

To better understand the desired reaction pathway and potential pitfalls, the following diagrams illustrate the key transformations.

Alkylation_Pathway cluster_main Desired C-Alkylation Pathway cluster_side Common Side Reactions Start This compound Derivative Enolate Planar Enolate Intermediate Start->Enolate + n-BuLi -78 °C, THF Product Desired (S,S)-Alkylated Product (High d.e.) Enolate->Product + R-X (Electrophile) Racemized_Enolate Racemized Enolate Enolate->Racemized_Enolate Temp > -78 °C Dialkylated Di-alkylated Byproduct Product->Dialkylated + n-BuLi, + R-X Wrong_Diastereomer Undesired (S,R)-Alkylated Product (Low d.e.) Racemized_Enolate->Wrong_Diastereomer + R-X

Caption: Desired alkylation pathway and common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of converting the diketopiperazine to the bis-lactim ether?

A1: The conversion to the bis-lactim ether using a reagent like Meerwein's salt (trimethyloxonium tetrafluoroborate) serves two crucial purposes.[1] Firstly, it protects the amide nitrogens from reacting with the base. Secondly, and more importantly, it activates the α-protons on the glycine unit, making them sufficiently acidic to be deprotonated by a strong base like n-BuLi to form the desired enolate.

Q2: How do I remove the chiral auxiliary after the alkylation step?

A2: The chiral auxiliary is typically removed by mild acidic hydrolysis.[1][2] This step cleaves the bis-lactim ether, yielding the methyl ester of your newly synthesized α-amino acid and the recoverable valine methyl ester. The two amino acid esters can then be separated by standard chromatographic techniques.

Q3: Can I use other bases besides n-BuLi?

A3: While n-BuLi is the most common and generally reliable base for this reaction, other strong bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) can also be used. However, reaction conditions may need to be re-optimized, as the counterion and the structure of the base can influence the aggregation state and reactivity of the enolate.

Q4: What types of electrophiles are suitable for this reaction?

A4: A wide range of electrophiles can be successfully employed in the Schöllkopf alkylation.[1] These include:

  • Primary and secondary alkyl halides (iodides and bromides are more reactive than chlorides)

  • Allylic and benzylic halides

  • Epoxides

  • Aldehydes and ketones (for aldol-type additions)

Highly hindered tertiary alkyl halides are generally not suitable as they tend to undergo elimination.[8]

Q5: How can I confirm the stereochemistry of my product?

A5: The stereochemistry of the newly formed chiral center is typically determined by NMR spectroscopy, often by comparing the spectra to known compounds or by using chiral shift reagents. X-ray crystallography of a suitable crystalline derivative provides unambiguous proof of the absolute stereochemistry. The diastereomeric ratio (d.e.) can be determined by high-performance liquid chromatography (HPLC) on a chiral stationary phase or by NMR analysis of the crude reaction mixture.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the alkylation reaction.

Troubleshooting_Workflow start Reaction Issue Identified low_yield Low or No Yield? start->low_yield low_de Low Diastereoselectivity? low_yield->low_de No check_base Check n-BuLi Activity (Titrate/New Bottle) low_yield->check_base Yes byproducts Byproducts Observed? low_de->byproducts No check_temp Verify Temperature Control (Calibrated Thermometer, -78 °C) low_de->check_temp Yes byproducts->start No, Re-evaluate Problem check_stoich Verify Stoichiometry of Reagents byproducts->check_stoich Yes check_dry Ensure Anhydrous Conditions (Dry Glassware/Solvent) check_base->check_dry check_electro Verify Electrophile Reactivity check_dry->check_electro resolve_yield Yield Issue Resolved check_electro->resolve_yield check_reagents Re-evaluate Base/Solvent Choice check_temp->check_reagents resolve_de d.e. Issue Resolved check_reagents->resolve_de resolve_byproducts Byproduct Issue Resolved check_stoich->resolve_byproducts

Caption: A logical workflow for troubleshooting common issues.

Quantitative Data Summary

The success of the Schöllkopf alkylation is highly dependent on careful control of reaction parameters. The table below summarizes the expected outcomes and the impact of common deviations.

ParameterStandard ConditionExpected Outcome (d.e.)Common DeviationConsequence
Temperature -78 °C>95%Temperature rises to -60 °CDecreased d.e. (<90%) due to enolate racemization.
Base n-BuLi (1.05 eq)High YieldOld/untitrated n-BuLiLow to no product yield.
Solvent Anhydrous THFHigh Yield"Wet" THFLow to no product yield.
Electrophile Benzyl Bromide (1.1 eq)>95%t-Butyl BromideElimination, low yield of alkylated product.[8]
Stoichiometry 1.1 eq ElectrophileClean mono-alkylation>2 eq ElectrophileFormation of di-alkylated byproduct.

Detailed Experimental Protocol: Asymmetric Alkylation

This protocol provides a generalized, step-by-step methodology for the alkylation of (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine.

Materials:

  • (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Electrophile (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Argon or Nitrogen gas supply

  • Oven-dried glassware

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a low-temperature thermometer, and an argon/nitrogen inlet.

  • Reagent Addition: Dissolve the Schöllkopf auxiliary (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.05 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -75 °C. A color change (typically to yellow or orange) indicates enolate formation. Stir the solution at -78 °C for 30 minutes.

  • Alkylation: Add the electrophile (1.1 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from 1 to 4 hours depending on the electrophile.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric excess of the purified product by chiral HPLC or ¹H NMR analysis.

By understanding the fundamental principles of the Schöllkopf alkylation and anticipating potential side reactions, researchers can effectively troubleshoot their experiments and achieve high yields of enantiomerically enriched α-amino acids. This guide provides a framework for diagnosing and solving the common challenges encountered in this powerful synthetic transformation.

References

Technical Support Center: Purification of (S)-4-Isopropyloxazolidine-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-4-Isopropyloxazolidine-2,5-dione, also known as L-Valine N-carboxyanhydride (L-Val-NCA), is a critical chiral building block in modern organic synthesis.[1][2] Its primary application lies in the stereocontrolled synthesis of peptides and complex amino acid derivatives, where it serves as an activated form of L-valine.[3][4] The reaction of this electrophilic intermediate with nucleophiles (e.g., amino acid esters, alcohols) leads to the formation of new peptide or ester bonds. While the synthesis reactions are often efficient, the subsequent purification of the desired product is a critical step that frequently presents significant challenges.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of purifying these valuable chiral compounds. We will explore the causality behind common purification issues and offer field-proven, step-by-step protocols to achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of products derived from this compound in a practical question-and-answer format.

Question 1: My product is a persistent oil or thick gum, not the solid I expected. How can I crystallize it?

Root Cause Analysis: This is one of the most common issues when working with N-protected amino acids and small peptides, which often have low melting points or exist as amorphous solids.[5] The oily nature can be attributed to several factors:

  • Residual Solvents: Trace amounts of reaction or extraction solvents (e.g., THF, DCM, Ethyl Acetate) can act as plasticizers, preventing solidification.

  • Process-Related Impurities: Byproducts from the reaction, such as unreacted starting materials or reagents from a Boc-protection step (e.g., di-tert-butyl dicarbonate), can inhibit crystallization.[6][7]

  • Hygroscopic Nature: The product may readily absorb atmospheric moisture, resulting in a viscous oil.[5]

  • Inherent Properties: Some highly pure amino acid derivatives are intrinsically non-crystalline at room temperature.

Solutions & Protocols:

  • High-Vacuum Drying: Ensure the product is dried under high vacuum (not just a standard rotovap) for an extended period (4-24 hours), sometimes with gentle heating, to remove all volatile residues.

  • Trituration with a Non-Polar Solvent: This technique helps to wash away non-polar impurities and can induce crystallization.

    • Protocol: Place the oil in a flask. Add a small volume of a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether, or a mixture). Vigorously stir or sonicate the mixture. The product may precipitate as a solid. Filter the solid and wash with a fresh portion of the cold solvent.

  • Inducing Crystallization from Oil:

    • Protocol: If the product remains an oil after solvent removal, dissolve it in a minimal amount of a slightly more polar solvent (e.g., dichloromethane). Add a poor solvent (like hexanes) dropwise while stirring until the solution becomes persistently cloudy. Add a few drops of the first solvent to clarify, and then allow the solution to stand undisturbed, often at a reduced temperature (4 °C or -20 °C). Adding a seed crystal from a previous successful batch can be highly effective.[8]

  • pH Adjustment during Workup: For products with acidic or basic functional groups, ensuring they are in their neutral form is crucial for crystallization. During the aqueous workup, carefully adjust the pH to the isoelectric point of the molecule before extraction.[5]

Question 2: My chiral HPLC/NMR analysis shows diastereomeric impurities. How can I separate them?

Root Cause Analysis: While this compound is a chiral starting material, subsequent reactions can sometimes proceed with incomplete diastereoselectivity. This can occur if the reaction conditions allow for racemization of a stereocenter or if the nucleophilic attack on the oxazolidinedione ring is not perfectly stereocontrolled.

Solutions & Protocols:

  • Flash Column Chromatography (Primary Method): This is the most effective method for separating diastereomers on a preparative scale.

    • Strategy: Diastereomers have different physical properties and will interact differently with the stationary phase. The key is to find a solvent system that maximizes the difference in their retention factors (Rf).

    • Solvent Scouting: Use thin-layer chromatography (TLC) to test various solvent mixtures (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). The goal is to achieve baseline separation of the two spots corresponding to the diastereomers. An ideal mobile phase will give the desired product an Rf of 0.2-0.4.

    • Column Conditions: Use a high-quality silica gel with a small particle size for better resolution. Run a slow, shallow gradient during elution to improve separation.

  • Recrystallization: Fractional crystallization can sometimes be used to enrich one diastereomer. This is highly dependent on the specific compounds and their solubility properties. It often requires significant trial and error.

  • Preparative Chiral Chromatography: For very difficult separations where flash chromatography is insufficient, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is the ultimate solution.[9][10] These techniques offer superior resolving power but are more costly and have lower throughput.[10][11]

Question 3: My overall yield is very low after flash chromatography. Where is my product going?

Root Cause Analysis: Significant product loss during chromatographic purification is a common frustration. The causes are typically chemical or mechanical.

  • Product Streaking/Irreversible Adsorption: Highly polar compounds, especially those with free amine or carboxylic acid groups, can interact strongly with the acidic silica gel, leading to broad peaks ("streaking") or irreversible binding to the column.

  • Co-elution with Impurities: An improperly chosen solvent system may not adequately separate the product from a major impurity, forcing the operator to discard mixed fractions and sacrifice yield for purity.

  • Product Instability: Some compounds may degrade on the silica gel, which is weakly acidic.

  • Mechanical Loss: Product can be lost during solvent evaporation (if volatile) or transfers between flasks.

Solutions & Protocols:

  • Mobile Phase Modification:

    • For basic compounds (containing amines), add a small amount of a base like triethylamine (~0.1-1%) to the mobile phase. This neutralizes the acidic sites on the silica and prevents streaking.

    • For acidic compounds, adding a small amount of acetic acid or formic acid (~0.1-1%) can improve peak shape.[12]

  • Use a Different Stationary Phase: If modifying the mobile phase is ineffective, consider an alternative stationary phase.

    • Alumina (basic or neutral): Good for purifying basic compounds that are sensitive to acid.

    • Reverse-Phase Silica (C18): Excellent for polar compounds. Elution is done with polar solvents like water/acetonitrile or water/methanol, often with a TFA or formic acid modifier.[13][14]

  • Pre-Purification via Extraction: Simplify the crude mixture before chromatography. An acid-base extraction can remove many impurities, reducing the burden on the chromatographic step and allowing for higher loading.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for a product made from L-Val-NCA?

A robust, multi-step strategy is recommended. The diagram below illustrates a typical decision-making workflow.

G start Crude Reaction Mixture workup Aqueous Workup (e.g., acid/base wash) start->workup dry Dry & Evaporate Solvent workup->dry assess Assess Crude Product (TLC, LC-MS, NMR) dry->assess is_solid Is it a solid? assess->is_solid is_pure Purity >90%? is_solid->is_pure Yes flash Flash Chromatography is_solid->flash No recrys Recrystallization is_pure->recrys Yes is_pure->flash No final_product Pure Product recrys->final_product flash->final_product

Caption: Decision tree for purification strategy.

Q2: How do I select the optimal solvent system for flash chromatography?

The optimal solvent system is almost always determined by scouting with Thin-Layer Chromatography (TLC).

  • Spot your crude material on several TLC plates.

  • Develop each plate in a different solvent system. Start with common binary mixtures like Hexane/Ethyl Acetate (for non-polar to moderately polar compounds) or Dichloromethane/Methanol (for more polar compounds).

  • Visualize the spots under UV light and/or by staining.

  • Identify the system that moves your desired product to a retention factor (Rf) of 0.2 to 0.4 . The Rf is the distance traveled by the spot divided by the distance traveled by the solvent front.

  • Ensure good separation between your product spot and major impurity spots. If separation is poor, try adding a third solvent or modifying the mobile phase with acid/base as described in the troubleshooting section.

Q3: My target molecule is a dipeptide. Are there special considerations for purifying peptides?

Yes, peptides present unique challenges.[14]

  • Polarity: They are often highly polar and may require reverse-phase (C18) flash chromatography for effective purification.[13]

  • Solubility: Crude peptides can be difficult to dissolve. Solvents like DMSO or DMF are sometimes required, but these are high-boiling and can complicate the purification.[14] A pre-purification step to remove non-polar impurities can improve solubility in the mobile phase.[14]

  • Detection: Not all peptides are UV-active. If your peptide lacks a chromophore, you may need to use an alternative detection method like an Evaporative Light Scattering Detector (ELSD) or Mass-Directed Flash Chromatography.[16]

Key Experimental Protocols

Protocol 1: Standard Silica Gel Flash Chromatography

This protocol assumes a moderately polar compound that is stable on silica gel.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis prep1 1. Select Solvent System (via TLC, target Rf ~0.3) prep2 2. Pack Column (slurry pack with mobile phase) prep1->prep2 prep3 3. Prepare Sample (adsorb onto silica or minimal solvent) prep2->prep3 run1 4. Load Sample onto Column prep3->run1 run2 5. Elute with Mobile Phase (isocratic or gradient) run1->run2 run3 6. Collect Fractions run2->run3 post1 7. Analyze Fractions (TLC or LC-MS) run3->post1 post2 8. Combine Pure Fractions post1->post2 post3 9. Evaporate Solvent post2->post3

Caption: Standard workflow for flash chromatography.

Step-by-Step Methodology:

  • Column Preparation: Select a column size appropriate for your sample amount (see table below). Pack the column with silica gel as a slurry in the initial mobile phase solvent (e.g., 95:5 Hexane/Ethyl Acetate). Do not let the column run dry.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in the absolute minimum volume of the mobile phase or a stronger solvent like DCM.

    • Solid Loading (Preferred): Dissolve the crude product in a suitable solvent (e.g., DCM, Methanol), add a small amount of silica gel (~2-3 times the mass of your product), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with your starting solvent system. If using a gradient, gradually increase the polarity (e.g., increase the percentage of ethyl acetate). Collect fractions in test tubes or vials.

  • Analysis: Spot every few fractions on a TLC plate to track the elution of your compound.

  • Combine & Evaporate: Combine the fractions that contain only your pure product and remove the solvent under reduced pressure.

Table 1: Column and Sample Size Guide

Crude Sample MassSilica Gel (g)Column Diameter (cm)Fraction Size (mL)
10 - 100 mg5 - 12 g1.55 - 10
100 - 500 mg12 - 40 g2.510 - 20
500 mg - 2 g40 - 120 g4.025 - 50
2 g - 5 g120 - 200 g5.050 - 100
Protocol 2: Recrystallization
  • Solvent Selection: Find a suitable solvent pair. This involves a "good" solvent that dissolves your compound completely when hot, and a "poor" solvent in which your compound is insoluble. Test small amounts first.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Adding a "Poor" Solvent (if needed): If crystallization does not occur upon cooling, add the "poor" solvent dropwise to the warm solution until it becomes slightly cloudy. Reheat gently until the solution is clear again, then cool as before.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

References

Technical Support Center: Challenges in the Cleavage of (S)-4-Isopropyloxazolidine-2,5-dione Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-06

Welcome to the dedicated technical support guide for navigating the complexities of cleaving the (S)-4-isopropyloxazolidine-2,5-dione auxiliary, a derivative of L-valine. This resource is tailored for researchers, scientists, and professionals in drug development who utilize this powerful chiral auxiliary in asymmetric synthesis. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-tested protocols.

Introduction to Auxiliary Cleavage

The removal of a chiral auxiliary is a critical final step in asymmetric synthesis, directly impacting the yield, purity, and stereochemical integrity of the final product. The this compound, while effective in directing stereoselective transformations, can present unique challenges during its cleavage. The choice of cleavage method is paramount and depends on the desired final product—be it a carboxylic acid, alcohol, aldehyde, or ester.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for cleaving the this compound auxiliary?

A1: The selection of a cleavage method is dictated by the target functional group. The most common transformations include:

  • Hydrolysis to Carboxylic Acids: Typically achieved under mild basic conditions, often using lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂).[1][2][3][4] The hydroperoxide anion is a key nucleophile that selectively attacks the exocyclic carbonyl group.[1]

  • Reduction to Primary Alcohols: Strong reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) are used to reduce the N-acyl group to the corresponding alcohol.[5] Sodium borohydride is also a viable, often milder, alternative.[6]

  • Conversion to Aldehydes: This can be achieved by partial reduction, for example, using LiAlH(OtBu)₃ at low temperatures.[5]

  • Transesterification to Esters: This can be performed under acidic or basic conditions by reacting the N-acyl oxazolidinone with an alcohol.[7] Lewis acids such as Ytterbium triflate (Yb(OTf)₃) can also catalyze this conversion directly and with high chemoselectivity.[8][9]

Q2: Why is LiOH with H₂O₂ preferred for hydrolysis over LiOH alone?

A2: While lithium hydroxide alone can hydrolyze the N-acyl bond, it can also attack the endocyclic carbonyl of the oxazolidinone ring, leading to the destruction of the auxiliary.[1][10][11] The hydroperoxide anion (OOH⁻), formed from the reaction of LiOH and H₂O₂, is a softer, more selective nucleophile for the exocyclic (N-acyl) carbonyl.[1][2] This selectivity minimizes unwanted side reactions and allows for the recovery of the intact chiral auxiliary.[11]

Q3: Can the cleavage reaction be monitored?

A3: Yes, monitoring the reaction is crucial for determining completion and minimizing side product formation. Thin Layer Chromatography (TLC) is a common and effective method. You can spot the reaction mixture alongside the starting material. The disappearance of the starting N-acyl oxazolidinone spot and the appearance of a new, more polar spot (the product and/or the cleaved auxiliary) indicates reaction progress. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.[12]

Troubleshooting Guide

This section provides a structured approach to overcoming common experimental hurdles.

Issue 1: Incomplete or Slow Cleavage

Symptoms:

  • Significant amount of starting material remains after the expected reaction time.

  • Low yield of the desired product.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficient Reagent The stoichiometry of the cleaving reagent is critical. For LiOH/H₂O₂, an excess is typically required to drive the reaction to completion.Increase the equivalents of the cleaving reagent (e.g., LiOH and H₂O₂) incrementally. A common starting point is 4 equivalents of H₂O₂ and 2 equivalents of LiOH.
Low Reaction Temperature While many cleavage reactions are performed at low temperatures (e.g., 0 °C) to preserve stereochemical integrity, some substrates may require higher temperatures to react at a reasonable rate.[12]If epimerization is not a major concern for your product, consider slowly raising the reaction temperature to room temperature and monitoring the progress.
Steric Hindrance A sterically bulky acyl group can hinder the approach of the nucleophile to the carbonyl center, slowing down the reaction.Increase the reaction time. If the reaction is still sluggish, consider a less sterically demanding cleavage reagent or a different cleavage method altogether.
Poor Reagent Quality Degradation of reagents, particularly hydrogen peroxide, can lead to incomplete reactions.Use fresh, high-purity reagents. The concentration of commercially available hydrogen peroxide solutions should be verified if degradation is suspected.

Workflow for Troubleshooting Incomplete Cleavage:

Caption: Decision-making workflow for incomplete cleavage.

Issue 2: Epimerization or Racemization of the Product

Symptoms:

  • Reduced diastereomeric or enantiomeric excess of the final product.

  • Formation of undesired stereoisomers.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Harsh Reaction Conditions Strong basic or acidic conditions can lead to the formation of a planar enolate intermediate at the α-carbon, resulting in a loss of stereochemical information.[13]Opt for the mildest effective cleavage conditions. Reductive cleavage methods are often considered milder than harsh hydrolysis.[12]
Elevated Temperature Higher temperatures can increase the rate of enolization and subsequent epimerization.[13]Perform the reaction at low temperatures (e.g., 0 °C or -78 °C) to minimize the risk of racemization.[13]
Prolonged Reaction Time Even under mild conditions, extended exposure to a basic or acidic environment can lead to gradual epimerization.Monitor the reaction closely and quench it as soon as the starting material is consumed.
Acidic/Basic Workup or Purification The workup and purification steps can also contribute to epimerization. For instance, silica gel can be acidic enough to cause racemization in sensitive compounds.[13]Use buffered aqueous solutions (e.g., saturated ammonium chloride) for the workup instead of strong acids or bases.[13] Consider using neutral alumina for chromatography or purifying via crystallization.

Protocol for Minimizing Epimerization during LiOH/H₂O₂ Cleavage:

  • Setup: Dissolve the N-acyl oxazolidinone (1.0 equiv.) in a 4:1 mixture of THF/H₂O.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add aqueous hydrogen peroxide (e.g., 30% solution, 4.0 equiv.) followed by a dropwise addition of aqueous lithium hydroxide (e.g., 0.8 M solution, 2.0 equiv.).

  • Monitoring: Stir vigorously at 0 °C and monitor the reaction by TLC (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide.

  • Workup: Perform a careful aqueous workup, avoiding strong acids. Extract the product with an organic solvent and wash with a neutral brine solution.

Issue 3: Difficulty in Product Purification

Symptoms:

  • Co-elution of the product and the cleaved auxiliary during column chromatography.

  • Low recovery of pure product.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Similar Polarity The desired product and the chiral auxiliary may have similar polarities, making chromatographic separation challenging.Modify the workup to facilitate separation. For a carboxylic acid product, an acid-base extraction can be highly effective. Acidify the aqueous layer to protonate the carboxylate, then extract with an organic solvent, leaving the more polar auxiliary behind.
Byproduct Formation Side reactions can generate impurities that complicate the purification process.Re-optimize the cleavage reaction to minimize byproduct formation. Ensure the reaction goes to completion to avoid a mixture of starting material and product.
Auxiliary Recovery The this compound auxiliary is valuable and its recovery is often desired.After product extraction, the aqueous layer containing the auxiliary can be treated to recover it. The specific method will depend on the auxiliary's stability and solubility.

Workflow for Product & Auxiliary Separation:

Caption: General purification strategy post-cleavage.

Safety Considerations

  • LiOH/H₂O₂ Cleavage: This reaction is known to be exothermic and can evolve oxygen gas, which can create a safety hazard, especially at a larger scale.[2][5] Ensure adequate cooling and perform the reaction in a well-ventilated fume hood. Dropwise addition of reagents is recommended to control the reaction rate.[5]

  • Reductive Cleavage: Reagents like LiAlH₄ and LiBH₄ are highly reactive and moisture-sensitive. Handle them under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents like THF and ether.

References

Technical Support Center: Stereochemical Integrity in (S)-4-Isopropyloxazolidine-2,5-dione Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing (S)-4-Isopropyloxazolidine-2,5-dione and related Evans-type chiral auxiliaries. This resource is designed to provide in-depth, field-proven insights into the most common challenge encountered with these powerful synthetic tools: the prevention of racemization. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind experimental choices, empowering you to maintain stereochemical control in your reactions.

Section 1: The Root Cause—Understanding the Mechanism of Racemization

The power of the this compound auxiliary lies in its ability to direct stereoselective transformations on an attached acyl group. However, the very nature of the reactions it facilitates—typically enolate chemistry—introduces an inherent risk of racemization at the α-carbon of the acyl chain.

The core of the issue is the formation of an enolate intermediate .[1][2] When a base removes the α-proton from the N-acyl substrate, the sp³-hybridized chiral center is converted into a planar, sp²-hybridized, and therefore achiral, enolate.[2][3] While the chiral auxiliary still imparts a facial bias for subsequent reactions with electrophiles, any premature or unwanted protonation of this planar intermediate can occur from either face. This non-selective reprotonation scrambles the stereocenter, leading to a racemic mixture and a loss of optical activity.[3][4]

Several factors can promote this undesirable equilibrium and subsequent racemization:

  • Base Strength & Sterics: The choice of base is critical. Weaker bases or an insufficient amount can lead to an equilibrium with a significant concentration of both the starting material and the base, allowing for proton exchange.[5][6]

  • Temperature: Higher temperatures provide the necessary activation energy for bond rotations and proton transfer, increasing the rate of racemization.[5][7]

  • Solvent Polarity: Polar aprotic solvents can stabilize the enolate intermediate, potentially prolonging its lifetime and increasing the opportunity for racemization.[5][7]

  • Reaction Time: Extended reaction times, especially under non-optimal conditions, increase the probability of epimerization.

RacemizationMechanism sub_S (S)-N-Acyl Auxiliary (Chiral α-carbon) enolate Planar Achiral Enolate (Loss of Stereocenter) sub_S->enolate Base (-H⁺) enolate->sub_S Protonation (Re-forms S) sub_R (R)-N-Acyl Auxiliary (Racemized) enolate->sub_R Protonation (Forms R)

Caption: Mechanism of α-carbon racemization via a planar enolate intermediate.

Section 2: Troubleshooting Guide—Diagnosing and Solving Racemization

This section addresses common experimental failures in a question-and-answer format, providing direct causes and actionable solutions.

Question 1: "My final product shows low diastereomeric or enantiomeric excess (d.e. / e.e.) after an enolate alkylation step. What are the likely causes?"

This is the most frequent issue and almost always points to problems during enolate formation or the subsequent electrophilic quench.

  • Potential Cause A: Suboptimal Base or Deprotonation Conditions

    • Expertise & Experience: The goal of deprotonation is to be a rapid, quantitative, and irreversible event. Using a weak base like triethylamine or even a hindered base like DIPEA can result in a slow deprotonation or an equilibrium, which is a recipe for racemization.[5][6] The counterion of the base (e.g., Li⁺, Na⁺) also plays a crucial role in the geometry and aggregation state of the enolate, affecting facial selectivity.[8]

    • Trustworthiness (Solution): Always use a strong, non-nucleophilic base to ensure complete and rapid enolate formation. Lithium diisopropylamide (LDA) is the standard choice as its pKa is high enough to deprotonate the N-acyl imide irreversibly.[2][9] Always use a slight excess (e.g., 1.05-1.1 equivalents) to ensure full conversion.

  • Potential Cause B: Elevated Reaction Temperature

    • Expertise & Experience: Enolates are high-energy, reactive intermediates. Even a slight increase in temperature can provide enough thermal energy to overcome the barrier to racemization or initiate side reactions.[5][7] The stability of the enolate is paramount.

    • Trustworthiness (Solution): Perform the deprotonation and alkylation at very low temperatures. A standard is -78 °C (a dry ice/acetone bath).[10] It is critical to pre-cool the substrate solution before the slow, dropwise addition of the base. Likewise, the electrophile should be added at -78 °C. Only after the reaction is complete should the mixture be allowed to warm slowly.

  • Potential Cause C: Incorrect Solvent Choice

    • Expertise & Experience: Solvents that can facilitate proton transfer are detrimental. Highly polar aprotic solvents like DMF and DMSO, while excellent for dissolving many reagents, can promote epimerization.[5][7]

    • Trustworthiness (Solution): Tetrahydrofuran (THF) is the solvent of choice for most Evans auxiliary chemistry. It has moderate polarity, is aprotic, and has a low freezing point, making it ideal for reactions at -78 °C.[10] Ensure the THF is anhydrous, as water is a proton source that will quench the enolate and lead to racemization upon re-formation.

TroubleshootingWorkflow start Low e.e. or d.e. Observed q1 Was the base strong and non-nucleophilic (e.g., LDA)? start->q1 q2 Was the reaction maintained at ≤ -70 °C during enolate formation & alkylation? q1->q2 Yes sol1 Solution: Use LDA or LHMDS. Avoid weaker bases. q1->sol1 No q3 Was anhydrous THF used as the solvent? q2->q3 Yes sol2 Solution: Maintain -78 °C strictly. Pre-cool all solutions. q2->sol2 No q4 Were cleavage conditions mild (e.g., LiOH/H₂O₂ at 0 °C)? q3->q4 Yes sol3 Solution: Use freshly distilled, anhydrous THF. q3->sol3 No sol4 Solution: Use mild cleavage protocols. Avoid high heat or strong acid/base. q4->sol4 No

Caption: Troubleshooting logic for diagnosing the source of racemization.

Question 2: "I achieved high diastereoselectivity in my alkylation, but the final product was partially racemized after I removed the auxiliary. How do I fix this?"

This indicates that the stereocenter created in the alkylation step was stable, but the conditions used to cleave the auxiliary were too harsh and caused epimerization of the product.[10]

  • Potential Cause: Vigorous Hydrolysis or Cleavage Conditions

    • Expertise & Experience: Classical methods for amide hydrolysis often involve refluxing in strong acid or base (e.g., 6M HCl or concentrated NaOH). These conditions will readily epimerize an acidic α-proton on your product.

    • Trustworthiness (Solution): Employ mild cleavage conditions that are known to preserve stereochemical integrity. The choice depends on the desired functional group:

      • For Carboxylic Acids: Use Lithium Hydroxide (LiOH) with hydrogen peroxide (H₂O₂) in a THF/water mixture at 0 °C.[8] This is a highly reliable and mild method.

      • For Primary Alcohols: Use a reducing agent like Lithium Borohydride (LiBH₄) or Lithium Aluminum Hydride (LiAlH₄) in a solvent like THF or ether at low temperatures (0 °C to -78 °C).[8]

      • For Esters: Transesterification using lithium or sodium alkoxides (e.g., NaOMe in MeOH, LiOBn in THF/BnOH) is effective.[8]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best base for generating the enolate?

    • For most applications, Lithium Diisopropylamide (LDA) is the gold standard due to its high basicity and steric bulk, which promotes rapid, clean deprotonation without nucleophilic attack.[2][9]

  • Q2: How critical is the -78 °C temperature?

    • It is absolutely critical. This temperature is the most reliable way to suppress unwanted side reactions and prevent the enolate from equilibrating or decomposing, which are pathways to racemization.[10]

  • Q3: My substrate is not soluble in THF at -78 °C. What can I do?

    • This is a challenging but common issue. You can sometimes use a co-solvent like dichloromethane (DCM) in minimal amounts, but this should be tested carefully as it can alter reactivity. Alternatively, forming a slurry and ensuring vigorous stirring during base addition can sometimes be successful. Avoid highly polar solvents like DMF at all costs.[5]

  • Q4: How can I definitively prove racemization is occurring?

    • Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most effective method. By comparing the chromatogram of your product against a racemic or enantiomerically pure standard, you can precisely quantify the enantiomeric excess.

  • Q5: Can the this compound auxiliary itself racemize?

    • The stereocenter on the auxiliary (the C4 position bearing the isopropyl group) is not involved in the enolization process and is generally stable under the reaction conditions used for alkylation and cleavage. Racemization almost exclusively occurs at the α-carbon of the attached acyl chain.

Section 4: Validated Protocols & Data

Table 1: Impact of Key Parameters on Stereochemical Control
ParameterRecommended ConditionRationale & Potential Issues with Deviation
Base LDA, LHMDS, KHMDS (1.05 eq)Deviation: Weaker bases (e.g., Et₃N, DIPEA) lead to equilibrium and racemization.[5][6] Excess base can cause side reactions.
Solvent Anhydrous Tetrahydrofuran (THF)Deviation: Polar aprotic solvents (DMF, DMSO) can promote racemization.[5][7] Protic contaminants (water, alcohol) will quench the enolate.
Temperature -78 °C (Dry Ice/Acetone)Deviation: Higher temperatures drastically increase the rate of racemization and side reactions.[5][10]
Cleavage LiOH/H₂O₂ (for Acid); LiBH₄ (for Alcohol)Deviation: Harsh acidic or basic hydrolysis (e.g., refluxing HCl/NaOH) will cause product epimerization.[10]
Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Enolate Alkylation

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-acyl-(S)-4-isopropyloxazolidinone (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add freshly prepared LDA (1.05 eq, as a solution in THF) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Alkylation: Add the electrophile (e.g., alkyl halide, 1.1-1.5 eq), either neat or as a pre-cooled solution in anhydrous THF, dropwise to the enolate solution.

  • Reaction: Stir the mixture at -78 °C for 1-4 hours, monitoring by TLC.

  • Quench: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Mild Auxiliary Cleavage to a Carboxylic Acid

  • Setup: Dissolve the purified N-acyl oxazolidinone product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq) followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).

  • Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Purification: Acidify the mixture with HCl to pH ~2 and extract the carboxylic acid product with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer.

References

Navigating Solvent Effects on Stereochemistry: A Technical Guide for (S)-4-Isopropyloxazolidine-2,5-dione Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The stereochemical outcome of reactions involving chiral auxiliaries like (S)-4-Isopropyloxazolidine-2,5-dione, a derivative of the amino acid L-valine, is a critical parameter in asymmetric synthesis.[1][2] The choice of solvent is not merely an environmental factor but a key determinant that can profoundly influence diastereoselectivity. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and understand the nuanced role of solvents in these stereoselective transformations. By delving into the underlying principles and offering practical solutions, this guide aims to empower users to optimize their reaction conditions and achieve desired stereochemical control.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent so critical for the stereoselectivity of my reaction involving this compound?

A1: The solvent plays a multifaceted role that extends beyond simply dissolving reactants. It can influence the conformation of the chiral auxiliary, the transition state geometry of the reaction, and the aggregation state of organometallic reagents. The polarity, coordinating ability, and hydrogen-bonding capacity of the solvent can all impact the delicate energy differences between diastereomeric transition states, thereby dictating the final stereochemical outcome.[3] Dynamic solvation effects, where the solvent is an active participant in the reaction mechanism, are often at play.[3][4]

Q2: I am observing poor diastereoselectivity in my reaction. Could the solvent be the primary cause?

A2: Yes, suboptimal solvent choice is a very common reason for poor diastereoselectivity. If the solvent is not effectively differentiating between the two faces of the prochiral center, a mixture of diastereomers will be formed. For instance, a highly coordinating solvent might compete with the chiral auxiliary for binding to a metal center in a Lewis acid-catalyzed reaction, thereby diminishing the directing effect of the auxiliary.

Q3: What is the general trend between solvent polarity and diastereoselectivity in these types of reactions?

A3: While there isn't a universal rule, often a less polar, non-coordinating solvent is preferred to maximize the influence of the chiral auxiliary. Solvents with low dielectric constants and minimal hydrogen bonding capability can promote a more ordered and rigid transition state, where the steric bulk of the isopropyl group on the oxazolidinone effectively blocks one face of the electrophile. However, the optimal solvent is highly substrate- and reaction-dependent.[3]

Q4: Can protic solvents like alcohols be used in these reactions?

A4: The use of protic solvents is generally discouraged, especially when organometallic reagents or other moisture-sensitive species are involved. Protic solvents can react with these reagents, leading to decomposition and reduced yields. Furthermore, their ability to form hydrogen bonds can disrupt the intended coordination of the chiral auxiliary and the substrate, leading to a loss of stereocontrol.[5] However, in specific cases, such as certain ring-opening reactions, protic solvents may be necessary to facilitate proton transfer steps.[5]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low Diastereomeric Excess (d.e.) Inappropriate Solvent Polarity: The solvent may be too polar, leading to a less organized transition state and reduced facial discrimination.1. Solvent Screening: Systematically screen a range of aprotic solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether). Start with a non-polar solvent like toluene and incrementally increase polarity. Rationale: This allows for empirical determination of the optimal balance between solubility and stereocontrol.
Coordinating Solvents: Solvents like THF or DME can coordinate to Lewis acids or metal centers, competing with the chiral auxiliary and diminishing its directing effect.2. Switch to Non-Coordinating Solvents: If a Lewis acid is used, switch to a non-coordinating solvent such as dichloromethane or toluene. Rationale: This minimizes interference with the catalyst-substrate complex, allowing the chiral auxiliary to exert maximum control.
Inconsistent Stereochemical Outcome Trace Water or Protic Impurities: Even small amounts of water or other protic impurities in the solvent can lead to side reactions and inconsistent results.3. Use Dry Solvents: Ensure all solvents are rigorously dried and freshly distilled before use. Store them over molecular sieves. Rationale: Water can act as a competing nucleophile or proton source, disrupting the desired reaction pathway.
Solvent-Dependent Aggregation of Reagents: The aggregation state of organometallic reagents (e.g., Grignard reagents, organolithiums) can be highly solvent-dependent, affecting their reactivity and selectivity.[6]4. Evaluate Solvent Effects on Reagent Aggregation: Consider using solvents known to favor specific aggregation states. For example, THF is known to deaggregate many organometallic species.[6] Rationale: Controlling the aggregation state can lead to more consistent and predictable reactivity.
Poor Yield Low Reactant Solubility: The chosen solvent may not be effectively solubilizing one or more of the reactants at the reaction temperature.5. Test Solubility at Reaction Temperature: Before running the reaction, test the solubility of all reactants in the chosen solvent at the intended reaction temperature. Rationale: Ensuring all components are in solution is crucial for efficient reaction kinetics.
Solvent-Reactant Interaction: The solvent may be reacting with one of the starting materials or intermediates.6. Check for Solvent Reactivity: Review the literature for known incompatibilities between your chosen solvent and reactants. Rationale: Avoiding unwanted side reactions is essential for maximizing yield.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in an Aldol Reaction

This protocol outlines a systematic approach to screen different solvents for their effect on the diastereoselectivity of an aldol reaction between an N-acyloxazolidinone and an aldehyde.

Materials:

  • (S)-N-Propionyl-4-isopropyloxazolidin-2-one

  • Aldehyde (e.g., isobutyraldehyde)

  • Lewis Acid (e.g., TiCl₄)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous solvents: Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), Diethyl ether (Et₂O)

  • Anhydrous workup and purification reagents

Procedure:

  • Set up four identical, oven-dried round-bottom flasks equipped with magnetic stir bars under an inert atmosphere (e.g., nitrogen or argon).

  • To each flask, add (S)-N-propionyl-4-isopropyloxazolidin-2-one (1 equivalent).

  • Add one of the anhydrous solvents (DCM, Toluene, THF, or Et₂O) to each flask to achieve a concentration of 0.1 M.

  • Cool the flasks to -78 °C using a dry ice/acetone bath.

  • To each flask, add the Lewis acid (e.g., TiCl₄, 1.1 equivalents) dropwise. Stir for 30 minutes.

  • Add the aldehyde (e.g., isobutyraldehyde, 1.2 equivalents) dropwise to each flask.

  • Stir the reactions at -78 °C for the designated time (e.g., 2 hours).

  • Quench the reactions by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixtures to warm to room temperature and perform a standard aqueous workup.

  • Purify the crude products by flash column chromatography.

  • Determine the diastereomeric ratio of the purified products by ¹H NMR spectroscopy or chiral HPLC.

Interpreting the Results: Compare the diastereomeric ratios obtained in each solvent to identify the optimal solvent for achieving the highest stereoselectivity.

Visualizing the Influence of Solvent

The following diagram illustrates the conceptual influence of solvent on the transition state of a reaction involving this compound.

Solvent_Effect cluster_nonpolar Non-Polar, Non-Coordinating Solvent cluster_polar Polar, Coordinating Solvent Ordered_TS Ordered, Rigid Transition State High_de High Diastereoselectivity Ordered_TS->High_de Favored Pathway Disordered_TS Disordered, Flexible Transition State Low_de Low Diastereoselectivity Disordered_TS->Low_de Favored Pathway Reactants This compound + Electrophile + Lewis Acid Reactants->Ordered_TS Steric Shielding Maximized Reactants->Disordered_TS Solvent Interference

Caption: Solvent influence on transition state geometry.

References

managing air and moisture sensitivity of (S)-4-Isopropyloxazolidine-2,5-dione reagents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Air and Moisture Sensitivity for Robust Polypeptide Synthesis

Welcome to the technical support center for (S)-4-Isopropyloxazolidine-2,5-dione, also known as L-Valine N-Carboxyanhydride (NCA). As a Senior Application Scientist, my goal is to provide you with a comprehensive resource built on proven field insights and established chemical principles. This guide is designed to help you navigate the primary challenge associated with this reagent: its acute sensitivity to air and moisture. Understanding and controlling this reactivity is paramount for achieving reproducible, high-quality results in your polypeptide synthesis endeavors.

This compound is a highly valuable monomer for the ring-opening polymerization (ROP) that produces poly(L-valine), a key building block in advanced biomaterials and drug delivery systems.[1][2] However, the inherent reactivity that makes it an excellent monomer also renders it extremely susceptible to degradation. This guide provides detailed troubleshooting advice and protocols to ensure the integrity of your reagent and the success of your experiments.

Troubleshooting Guide: Common Experimental Failures

This section addresses the most frequent issues encountered during the polymerization of this compound, presented in a question-and-answer format to directly tackle your experimental challenges.

Question 1: My polymerization failed completely or resulted in a very low yield. What are the most likely causes?

This is the most common issue and almost always points to premature degradation of the NCA monomer due to exposure to atmospheric moisture.

Answer: The primary culprit is the hydrolysis of the N-carboxyanhydride ring. This reaction consumes your monomer before polymerization can occur.

  • Core Problem: Reagent Hydrolysis: The oxazolidine-2,5-dione ring is highly strained and electrophilic. Water acts as a nucleophile, attacking one of the carbonyl groups. This leads to ring-opening and subsequent decarboxylation, irreversibly converting the monomer back to its parent amino acid, L-Valine, and releasing carbon dioxide.[3] Once hydrolyzed, the amino acid cannot participate in the polymerization, leading to catastrophic yield loss.

    • Causality: This reaction, RCHNHC(O)OC(O) + H₂O → H₂NCH(R)CO₂H + CO₂, is a definitive termination step.[3] Even trace amounts of water can initiate this degradation cascade, which can be particularly problematic during storage, handling, or the reaction itself.

  • Investigative Steps & Solutions:

    • Reagent Integrity: Was the reagent bottle properly sealed and stored? NCAs must be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C for long-term storage) to minimize ambient moisture exposure.[2][4] If the solid appears clumpy or discolored, it may have already been compromised.

    • Solvent Purity: Standard "anhydrous" solvents from commercial suppliers are often insufficient. The water content in your reaction solvent must be in the parts-per-million (ppm) range.

      • Action: Purify your solvents immediately before use. For instance, refluxing tetrahydrofuran (THF) over sodium/benzophenone or distilling N,N-dimethylformamide (DMF) from calcium hydride under reduced pressure are effective methods.[5][6] Always store freshly purified solvents over activated molecular sieves in a glovebox or under an inert atmosphere.[6]

    • Atmospheric Contamination: Performing the reaction on an open bench is a guaranteed source of failure.

      • Action: All manipulations of the solid NCA and the reaction setup must be performed under a strictly inert atmosphere. This is non-negotiable. The two primary methods are using a glovebox or a Schlenk line.[7][8] Glassware must be rigorously dried by oven-heating (>125 °C overnight) and then cooled under vacuum or a stream of dry inert gas.[9][10]

Question 2: My polymerization worked, but the resulting polypeptide has a very low molecular weight and a broad molecular weight distribution (high PDI). Why?

This outcome indicates that while polymerization initiated, it was uncontrolled and subject to frequent termination events.

Answer: Again, water is the most probable cause. In this scenario, water acts as an unwanted initiator and a chain-terminating agent.

  • Core Problem: Uncontrolled Initiation and Termination:

    • Water as an Initiator: Water can initiate the ring-opening polymerization of NCAs.[11] Because you cannot control the amount of trace water in your system, this leads to the simultaneous growth of many polymer chains, none of which can reach a high molecular weight before the monomer is consumed. This uncontrolled initiation is a primary cause of broad polydispersity.[12]

    • Chain Termination: As described in the previous question, water will react with the NCA monomer. It can also react with the propagating chain end, effectively terminating its growth.

    • Acidic Impurities: Residual hydrochloric acid (HCl) from the NCA synthesis (typically using phosgene or its derivatives) can also interfere with polymerization, leading to poor control.[11][13] While some recent studies show that weak organic acids can assist polymerization, strong mineral acids are generally detrimental.[13]

  • Self-Validating Protocols to Improve Control:

    • Monomer Purification: If you suspect acidic impurities, the NCA can be recrystallized from a suitable anhydrous solvent system (e.g., THF/hexane) inside a glovebox. This removes residual acids and any oligomerized byproducts.

    • Rigorous Inert Atmosphere Technique: Ensure your Schlenk line or glovebox technique is flawless. This includes properly evacuating and back-filling glassware with inert gas at least three times.[8] Use a bubbler to maintain a slight positive pressure of inert gas throughout the reaction.[7][9]

    • Solvent Validation: Before a critical reaction, test your solvent's water content using Karl Fischer titration. This provides quantitative validation of your purification methods.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: The reagent is a moisture-reactive solid.[3] For optimal stability, it must be stored in a tightly sealed container, preferably under an inert atmosphere of argon or nitrogen. Recommended storage temperatures are 2-4°C for short periods and -20°C for long-term stability.[4]

Q2: How should I weigh and transfer the solid NCA reagent?

A: All handling of the solid reagent must be done in a controlled, moisture-free environment.

  • Best Practice: Use an analytical balance inside a nitrogen or argon-filled glovebox.[8] This is the most reliable method.

  • Alternative (Schlenk Line): If a glovebox is unavailable, you can perform a "flow-weighing." Tare an empty, dry Schlenk flask under a positive pressure of inert gas. Briefly remove the stopper, add the approximate amount of NCA solid quickly, and re-stopper. Purge the flask with inert gas again. The final, accurate mass can be determined by difference. This method carries a higher risk of brief atmospheric exposure.

Q3: My lab doesn't have a solvent purification system. Can I use commercially available "anhydrous" solvents?

A: While better than standard grade solvents, commercially available anhydrous solvents often have water content ranging from 10-50 ppm. For well-controlled polymerizations aiming for high molecular weights and low polydispersity, this may still be too high. The use of a solvent purification system (e.g., distillation from a drying agent or passing through activated alumina columns) is strongly recommended to achieve the necessary dryness (<10 ppm).[14] If you must use bottled anhydrous solvents, use a fresh bottle that has been sealed under an inert atmosphere and transfer the solvent using syringe techniques under inert gas.[9][10]

Q4: Can I monitor the degradation of the NCA monomer?

A: Yes. The most common method to monitor the progress of an NCA polymerization is Fourier-Transform Infrared (FTIR) Spectroscopy. The NCA ring has two characteristic carbonyl (C=O) stretching bands around 1850 cm⁻¹ and 1790 cm⁻¹. As the polymerization proceeds or the monomer hydrolyzes, these anhydride peaks will disappear.[13] This technique can be used to confirm the purity of the starting material and to track the reaction to completion.

Key Protocols & Data

Table 1: Solvent Purity for NCA Polymerization
SolventTypical Drying AgentTarget Water ContentReference
Tetrahydrofuran (THF)Sodium/Benzophenone< 10 ppm[5]
N,N-Dimethylformamide (DMF)Calcium Hydride (CaH₂), Molecular Sieves< 20 ppm[6]
Dichloromethane (DCM)Calcium Hydride (CaH₂)< 10 ppm[6]
Chloroform (CHCl₃)Phosphorus Pentoxide (P₂O₅), Molecular Sieves< 10 ppm[5]
DioxaneSodium/Benzophenone< 10 ppm[5]
Protocol: Preparation of Glassware for Moisture-Sensitive Reactions
  • Cleaning: Thoroughly wash all glassware (reaction flask, magnetic stir bar, condenser, etc.) with soap and water, followed by rinses with deionized water and then acetone to facilitate drying.

  • Oven Drying: Place the glassware in a laboratory oven set to at least 125°C for a minimum of 4 hours, though overnight is preferred.[9]

  • Assembly & Cooling:

    • Method A (Preferred): Remove the hot glassware from the oven and assemble it immediately while still hot. Connect the apparatus to a Schlenk line or inert gas manifold.[7]

    • Method B: Alternatively, allow the glassware to cool in a desiccator over a strong desiccant (e.g., P₂O₅).

  • Inert Gas Purge: Once assembled, evacuate the apparatus under high vacuum and backfill with high-purity nitrogen or argon. Repeat this "evacuate-refill" cycle at least three times to ensure all atmospheric gases and residual moisture are removed.[8] The glassware is now ready for use.

Visualized Workflows and Mechanisms

Diagram 1: Degradation Pathway of this compound

Hydrolytic Degradation of NCA Monomer NCA This compound (NCA Monomer) Product L-Valine + CO₂ (Inactive Amino Acid) NCA->Product Hydrolysis (Degradation) Polymerization Successful Polymerization NCA->Polymerization Desired Reaction Path (Anhydrous Conditions) H2O H₂O (Moisture)

Caption: The competing pathways for the NCA monomer in the presence and absence of moisture.

Diagram 2: Experimental Workflow for Handling Air-Sensitive Reagents

Workflow for NCA Polymerization cluster_prep Preparation Phase cluster_reaction Reaction Phase (In Glovebox or on Schlenk Line) cluster_workup Workup Phase A 1. Oven-Dry All Glassware (>125°C, overnight) B 2. Assemble & Cool Apparatus Under Inert Gas Stream A->B C 3. Purify Solvent (e.g., Distillation) B->C D 4. Add Anhydrous Solvent to Flask via Syringe C->D E 5. Weigh & Add NCA Monomer Under Inert Atmosphere D->E F 6. Add Initiator Solution via Syringe E->F G 7. Monitor Reaction (e.g., by FTIR) F->G H 8. Quench Reaction G->H I 9. Precipitate Polymer in Non-Solvent H->I J 10. Isolate & Dry Product Under Vacuum I->J

Caption: A step-by-step workflow emphasizing inert atmosphere conditions at critical stages.

References

Technical Support Center: Enhancing the Stability of N-acyl (S)-4-Isopropyloxazolidine-2,5-diones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-acyl (S)-4-isopropyloxazolidine-2,5-diones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of these valuable chiral building blocks. Here, we will move beyond simple procedural lists to explore the underlying chemical principles governing their stability, offering a self-validating system of protocols and troubleshooting advice.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the handling and application of N-acyl (S)-4-isopropyloxazolidine-2,5-diones.

Q1: I've observed a decrease in the purity of my N-acyl (S)-4-isopropyloxazolidine-2,5-dione sample over time, even when stored in a desiccator. What could be the cause?

A1: While a desiccator helps to minimize exposure to atmospheric moisture, it may not be sufficient to prevent all degradation. N-acyl (S)-4-isopropyloxazolidine-2,5-diones are highly susceptible to hydrolysis.[1][2][3] Even trace amounts of residual moisture in the sample or slight imperfections in the desiccator's seal can lead to the opening of the oxazolidinedione ring over time. For long-term storage, it is crucial to ensure the compound is rigorously dried under high vacuum and stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably at low temperatures (-20°C).

Q2: My reaction yield is consistently lower than expected when using an N-acyl this compound. Could this be a stability issue?

A2: Yes, poor stability of the starting material is a likely culprit. If the N-acyl this compound has started to degrade, its effective concentration in the reaction mixture will be lower than calculated, leading to reduced yields. Before starting a reaction, it is best practice to assess the purity of the compound using techniques like ¹H NMR or HPLC. Signs of degradation include the appearance of new peaks corresponding to the hydrolyzed product (an N-acyl amino acid) or other byproducts.

Q3: I'm concerned about the potential for epimerization at the C4 chiral center during my synthesis or workup. How can I minimize this risk?

A3: Epimerization at the C4 position, which bears the isopropyl group, is a significant concern as it can lead to a loss of stereochemical purity.[4][5] This process is often base-catalyzed. Therefore, it is critical to avoid exposing the compound to basic conditions, especially at elevated temperatures. During workup procedures, use mildly acidic or neutral aqueous washes. If a basic reagent is necessary for a subsequent step, it should be added at low temperatures, and the reaction time should be kept to a minimum.

Q4: What are the primary degradation pathways for N-acyl (S)-4-isopropyloxazolidine-2,5-diones?

A4: The two main degradation pathways are hydrolysis and epimerization. Hydrolysis involves the nucleophilic attack of water on one of the carbonyl groups of the oxazolidinedione ring, leading to ring-opening and the formation of the corresponding N-acyl-valine. Epimerization is the inversion of the stereocenter at the C4 position, which can be facilitated by acidic or basic conditions. Understanding these pathways is key to developing strategies to mitigate them.[4][5][6][7][8][9]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental challenges, focusing on the causality behind the proposed solutions.

Troubleshooting Scenario 1: Unexpected Side Products in a Nucleophilic Acylation Reaction

Problem: During a reaction where the N-acyl this compound is used as an acylating agent, you observe the formation of the N-acyl-valine byproduct and unreacted nucleophile, resulting in a low yield of the desired acylated product.

Root Cause Analysis: This issue points towards premature hydrolysis of the oxazolidinedione ring, which competes with the desired nucleophilic attack. This can be caused by:

  • Trace moisture in the reaction solvent or reagents: Even seemingly anhydrous solvents can contain enough water to cause significant hydrolysis.

  • Sub-optimal reaction temperature: Higher temperatures can accelerate the rate of hydrolysis.[10]

  • Protracted reaction times: Longer exposure to the reaction conditions increases the opportunity for hydrolysis to occur.

Solutions:

  • Rigorous Drying of Solvents and Reagents:

    • Protocol: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). Store dried solvents over molecular sieves. Ensure all reagents, including the nucleophile, are thoroughly dried before use.

    • Rationale: Minimizing the presence of water is the most direct way to suppress the hydrolysis side reaction.[1][2][3]

  • Optimization of Reaction Temperature:

    • Protocol: Begin the reaction at a low temperature (e.g., 0°C or -78°C) and slowly warm to room temperature if necessary. Monitor the reaction progress closely by TLC or LC-MS to determine the minimum temperature and time required for completion.

    • Rationale: Lowering the temperature will decrease the rate of the undesired hydrolysis reaction more significantly than the desired acylation, thus improving the reaction's selectivity.[10]

  • Use of a Non-Nucleophilic Base (if applicable):

    • Protocol: If a base is required to deprotonate the nucleophile, choose a non-nucleophilic, sterically hindered base such as 2,6-lutidine or proton sponge.

    • Rationale: Common amine bases like triethylamine can have sufficient nucleophilicity to attack the oxazolidinedione, leading to undesired side products.

Workflow for Troubleshooting Low Acylation Yield

start Low Yield of Acylated Product check_purity Assess Purity of Starting Material (NMR, HPLC) start->check_purity dry_reagents Rigorously Dry Solvents & Reagents check_purity->dry_reagents If pure optimize_temp Optimize Reaction Temperature (Start Low) dry_reagents->optimize_temp base_selection Select Non-Nucleophilic Base optimize_temp->base_selection monitor_reaction Monitor Reaction Progress (TLC, LC-MS) base_selection->monitor_reaction successful_reaction Improved Yield monitor_reaction->successful_reaction

Caption: Troubleshooting workflow for low acylation yield.

Troubleshooting Scenario 2: Loss of Stereochemical Integrity

Problem: You have successfully synthesized your desired product, but chiral HPLC or NMR analysis reveals the presence of the undesired diastereomer, indicating epimerization has occurred.

Root Cause Analysis: The stereocenter at the C4 position of the oxazolidinedione is susceptible to epimerization, particularly under conditions that can facilitate the formation of an enolate intermediate. This is exacerbated by:

  • Exposure to basic conditions: Even weak bases can promote epimerization.

  • Elevated temperatures: Higher temperatures provide the activation energy needed for the C-H bond to break and reform.[10]

  • Prolonged reaction or workup times: Increased time under suboptimal conditions raises the likelihood of epimerization.

Solutions:

  • Strict pH Control:

    • Protocol: Maintain a neutral or slightly acidic pH throughout the reaction and workup. Use buffered solutions if necessary. Avoid strong bases. If a base is unavoidable, use it at the lowest possible temperature and for the shortest possible duration.

    • Rationale: By preventing the formation of the enolate intermediate, you can effectively inhibit the primary mechanism of epimerization.[4][5]

  • Temperature Management:

    • Protocol: Conduct all manipulations, including reactions, extractions, and purifications, at or below room temperature whenever feasible.

    • Rationale: Lowering the thermal energy of the system reduces the rate of all chemical processes, including epimerization.[10]

  • Recrystallization for Purification:

    • Protocol: If minor epimerization has occurred, it is often possible to purify the desired diastereomer by recrystallization. Choose a solvent system that provides good solubility for both diastereomers at elevated temperatures but poor solubility for the desired diastereomer at room temperature or below.

    • Rationale: The different spatial arrangements of diastereomers often lead to different crystal packing energies, which can be exploited for separation by recrystallization.

Decision Tree for Preventing Epimerization

start Concerned about Epimerization check_base Is a base required? start->check_base use_non_nucleophilic Use non-nucleophilic base at low temp check_base->use_non_nucleophilic Yes no_base Proceed with neutral/acidic conditions check_base->no_base No check_temp Is elevated temperature required? use_non_nucleophilic->check_temp no_base->check_temp minimize_heat Minimize heating time and temp check_temp->minimize_heat Yes room_temp Conduct at or below room temp check_temp->room_temp No purification Purify via recrystallization if needed minimize_heat->purification room_temp->purification

Caption: Decision tree for minimizing epimerization.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the stability of N-acyl (S)-4-isopropyloxazolidine-2,5-diones.

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

Objective: To determine the purity of an N-acyl this compound sample and identify the presence of the hydrolyzed N-acyl-valine byproduct.

Materials:

  • N-acyl this compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Accurately weigh approximately 5-10 mg of the N-acyl this compound and a known amount of the internal standard into a clean, dry vial.

  • Dissolve the sample in approximately 0.6 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Integrate the characteristic proton signal of the C4 methine proton of the oxazolidinedione ring (typically a doublet around 4.5 ppm).

    • Look for the appearance of a new doublet in the region of 4.2-4.4 ppm, which corresponds to the α-proton of the hydrolyzed N-acyl-valine.

    • Compare the integration of the product and byproduct signals to the integration of the internal standard to quantify the purity.

Data Interpretation:

CompoundCharacteristic ¹H NMR Signal (CDCl₃)Expected Chemical Shift (ppm)
N-acyl this compoundCH at C4~4.5 (d)
N-acyl-valine (hydrolysis product)α-CH ~4.2-4.4 (d)
Protocol 2: Recrystallization for Purification and Stability Enhancement

Objective: To purify N-acyl (S)-4-isopropyloxazolidine-2,5-diones from degradation products and enhance long-term stability by removing impurities that may catalyze decomposition.

Materials:

  • Crude N-acyl this compound

  • Anhydrous solvent (e.g., ethyl acetate, hexane, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent or solvent mixture.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum recovery, cool the flask further in an ice bath.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold, fresh solvent.

  • Dry the purified crystals under high vacuum for several hours to remove all residual solvent.

References

Validation & Comparative

A Tale of Two Auxiliaries: A Comparative Guide to (S)-4-Isopropyloxazolidine-2,5-dione and Evans' Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for stereochemical control is paramount. Chiral auxiliaries have emerged as indispensable tools, guiding reactions to yield specific stereoisomers. Among the pantheon of these molecules, the Evans' oxazolidinone auxiliaries have long been revered as a gold standard for their reliability and high diastereoselectivity in a range of carbon-carbon bond-forming reactions. This guide provides an in-depth comparison of the acclaimed Evans' auxiliaries with (S)-4-Isopropyloxazolidine-2,5-dione, a structurally related yet functionally distinct chiral building block.

Through a detailed analysis of their chemical nature, mechanisms of action, and principal applications, this document will illuminate the distinct roles these compounds play in the synthesis of complex, stereochemically defined molecules. While both are derived from amino acids and possess a core heterocyclic structure, their synthetic utility diverges significantly, a crucial distinction for any researcher designing a synthetic strategy.

The Gold Standard: Evans' Auxiliaries in Asymmetric Synthesis

Developed by David A. Evans and his group, chiral oxazolidinones, commonly known as Evans' auxiliaries, have revolutionized asymmetric synthesis.[1] These auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and often recovered.[2] The most widely used Evans' auxiliaries are derived from readily available amino acids such as valine, phenylalanine, and phenylglycine.

The remarkable stereocontrol exerted by Evans' auxiliaries stems from the steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring.[3] This substituent effectively shields one face of the enolate formed from the N-acylated auxiliary, directing the approach of an electrophile to the less hindered face. The formation of a rigid, chelated Z-enolate is a key factor in achieving high levels of diastereoselectivity.[3]

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyl Evans' auxiliaries is a robust and highly predictable method for the synthesis of chiral carboxylic acid derivatives. The diastereoselectivity is typically excellent, as illustrated in the table below.

Chiral AuxiliaryN-Acyl GroupElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinonePropionylBenzyl bromide>99:190-95[4]
(S)-4-Isopropyl-2-oxazolidinonePropionylMethyl iodide99:185-95[4]
(R)-4-Phenyl-2-oxazolidinoneAcetylAllyl iodide>98:280-90[5]
Performance in Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating two adjacent stereocenters with high control. The reaction typically proceeds through a boron-mediated, chair-like six-membered transition state, as described by the Zimmerman-Traxler model, to furnish the syn-aldol adduct with high diastereoselectivity.[3]

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneIsobutyraldehyde>99:180-95[6]
(S)-4-Isopropyl-2-oxazolidinoneBenzaldehyde>98:275-90[6]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinonePropionaldehyde>99:185-95[7]

This compound: A Chiral Monomer for Peptide Synthesis

This compound, also known as L-Valine N-carboxyanhydride (NCA), belongs to a class of compounds primarily utilized as activated monomers in the ring-opening polymerization (ROP) to synthesize polypeptides.[8] The presence of the second carbonyl group at the 5-position fundamentally alters its chemical reactivity compared to Evans' auxiliaries.

NCAs are highly reactive species that readily undergo nucleophilic attack at the C5 carbonyl, leading to the opening of the heterocyclic ring and the formation of an amide bond. This reactivity is harnessed in the controlled synthesis of polypeptides with defined sequences and lengths. While the inherent chirality of the amino acid is preserved in the resulting polymer, the oxazolidine-2,5-dione itself is not typically employed as a recoverable chiral auxiliary for directing stereoselective transformations on an appended acyl chain in the manner of Evans' auxiliaries. The primary function of the NCA is to act as an activated amino acid monomer.

Structural and Reactivity Comparison

The key structural difference between an Evans' auxiliary and this compound lies in the substitution at the C5 position of the oxazolidine ring.

G cluster_0 Evans' Auxiliary (N-Acyl Oxazolidin-2-one) cluster_1 This compound (L-Valine NCA) evans nca G start Dissolve Evans' auxiliary in anhydrous THF cool1 Cool to -78 °C start->cool1 add_nBuLi Add n-BuLi dropwise to deprotonate cool1->add_nBuLi stir1 Stir for 30 min at -78 °C add_nBuLi->stir1 add_acyl_chloride Add acyl chloride dropwise stir1->add_acyl_chloride stir2 Stir and allow to warm to room temperature add_acyl_chloride->stir2 quench Quench with saturated aqueous NH4Cl stir2->quench extract Extract with ethyl acetate quench->extract workup Wash, dry, and concentrate extract->workup product Purify N-acylated auxiliary (e.g., chromatography) workup->product G start Dissolve N-acylated auxiliary in anhydrous THF cool1 Cool to -78 °C start->cool1 add_base Add LDA or NaHMDS dropwise to form enolate cool1->add_base stir1 Stir for 30-60 min at -78 °C add_base->stir1 add_electrophile Add alkyl halide dropwise stir1->add_electrophile stir2 Stir at -78 °C for several hours add_electrophile->stir2 quench Quench with saturated aqueous NH4Cl stir2->quench extract Extract with ethyl acetate quench->extract workup Wash, dry, and concentrate extract->workup product Purify alkylated product (e.g., chromatography) workup->product G start Dissolve alkylated product in THF/water cool1 Cool to 0 °C start->cool1 add_reagents Add H2O2 followed by aqueous LiOH cool1->add_reagents stir1 Stir at 0 °C for 1-3 hours add_reagents->stir1 quench Quench with aqueous Na2SO3 stir1->quench remove_THF Remove THF under reduced pressure quench->remove_THF extract_aux Extract recovered auxiliary with ethyl acetate remove_THF->extract_aux acidify Acidify aqueous layer to pH 1-2 extract_aux->acidify extract_acid Extract chiral carboxylic acid acidify->extract_acid workup Dry and concentrate extract_acid->workup product Obtain pure chiral carboxylic acid workup->product

References

A Senior Scientist's Guide to the Stereochemical Validation of (S)-4-Isopropyloxazolidine-2,5-dione Products: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and asymmetric synthesis, the stereochemical integrity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of biological activity, safety, and efficacy. The (S)-4-isopropyloxazolidine-2,5-dione, derived from L-valine, and its related oxazolidinone derivatives, are cornerstone chiral auxiliaries and key pharmacophores in potent antibiotics like Linezolid.[1][2] Consequently, the rigorous validation of their stereochemistry is a critical, non-negotiable step in the research and development pipeline.

This guide provides an in-depth comparison of the principal analytical techniques used to validate the stereochemistry of these products. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and offer a decision-making framework to help you select the most appropriate technique for your specific analytical challenge.

The Analytical Triad: HPLC, X-Ray Crystallography, and NMR Spectroscopy

The validation of stereochemistry for compounds like this compound relies on a triad of powerful analytical techniques. Each method provides a different piece of the stereochemical puzzle, and often, a combination of techniques is required for unequivocal proof.

  • Chiral High-Performance Liquid Chromatography (HPLC): The definitive tool for quantifying enantiomeric purity (e.g., enantiomeric excess, ee%).

  • X-Ray Crystallography: The "gold standard" for the unambiguous determination of absolute configuration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A versatile method for determining relative stereochemistry and, with chiral auxiliaries, for inferring absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity

Chiral HPLC is the most widely adopted method for the routine analysis and quantification of enantiomers in a mixture.[2][3] Its power lies in the use of a Chiral Stationary Phase (CSP), which creates a transient diastereomeric complex with each enantiomer, leading to differential retention times and, thus, separation.

Expertise & Experience: The "Why" Behind CSP Selection

For oxazolidinones, polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose) are exceptionally effective.[4][5][6] The helical structure of these polymers creates chiral grooves and cavities. The separation mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector. The choice of a specific amylose or cellulose-based column, such as the widely-used Chiralpak® AD-H, is driven by its proven success in resolving a broad range of oxazolidinone analogues.[5]

Comparative Data: Performance of Chiral HPLC Methods

The selection of the mobile phase and column is critical for achieving optimal separation (resolution, Rs). Below is a summary of typical starting points for method development.

ParameterChiralpak AD-H (Amylose-based)Lux Cellulose-1 (Cellulose-based)
Typical Mobile Phase n-Hexane:Isopropanol (IPA):Methanol (MeOH) (80:10:10, v/v/v)[5]Acetonitrile (ACN) or Ethanol (EtOH)[4]
Typical Resolution (Rs) > 2.0[5]> 1.5
Key Advantage High selectivity for many oxazolidinones.Broad applicability, often successful when amylose phases fail.
Consideration May require optimization of alcohol modifiers for peak shape.Elution order can be solvent-dependent.[4]
Experimental Protocol: Quantification of Enantiomeric Impurity

This protocol is designed to be a self-validating system for determining the enantiomeric excess (ee%) of a synthesized this compound product.

  • System Preparation:

    • Column: Chiralpak AD-H, 5 µm, 4.6 x 150 mm.

    • Mobile Phase: Prepare a filtered and degassed mixture of n-hexane, 2-propanol (IPA), and methanol (80:10:10, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Standard (Racemate): Prepare a 1 mg/mL solution of the corresponding racemic oxazolidinone in methanol. This is crucial for identifying the retention times of both enantiomers and for calculating resolution.

    • Sample (Test Solution): Prepare a 1 mg/mL solution of your synthesized (S)-enantiomer product in methanol.

  • Validation & Analysis Workflow:

    • System Suitability: Inject the racemic standard solution. The system is deemed suitable if the resolution (Rs) between the two enantiomer peaks is greater than 2.0.

    • Identification: Inject the test solution. The major peak should correspond to the retention time of the desired (S)-enantiomer, as determined by spiking the racemate with a known standard if available.

    • Quantification: Calculate the enantiomeric excess (ee%) using the peak areas from the test solution chromatogram:

      • ee% = [(Area_S - Area_R) / (Area_S + Area_R)] * 100

X-Ray Crystallography: The Unambiguous Gold Standard

When the absolute configuration of a new molecule must be determined without any ambiguity, single-crystal X-ray crystallography is the definitive method.[7][8] It directly maps the three-dimensional arrangement of atoms in space, providing conclusive proof of stereochemistry.

Expertise & Experience: Understanding the Flack Parameter

The determination of absolute configuration relies on a phenomenon called anomalous dispersion.[8] When using an X-ray source of appropriate wavelength (like Cu-Kα radiation), heavy atoms in the crystal scatter X-rays differently, breaking the centrosymmetric diffraction pattern. The analysis of these differences (Bijvoet pairs) allows for the assignment of the absolute structure.

A key output of this analysis is the Flack parameter.[9] For an enantiomerically pure crystal, a Flack parameter close to 0 indicates the correct absolute configuration has been assigned. A value close to 1 indicates the inverted structure is correct. A value near 0.5 suggests a racemic crystal or twinning. A trustworthy assignment requires a Flack parameter with a low standard uncertainty (e.g., x ≈ 0.0(1)).

Experimental Workflow: From Powder to Proof

G cluster_0 Crystallization cluster_1 Data Collection & Analysis A Synthesized Product (Powder) B Screen Solvents (Slow Evaporation, Vapor Diffusion) A->B C Obtain Single Crystal (>50 µm) B->C D Mount Crystal on Diffractometer C->D E Collect Diffraction Data (e.g., Cu-Kα) D->E F Solve Structure & Refine Model E->F G Analyze Flack Parameter F->G H Absolute Configuration Confirmed G->H

Trustworthiness: Overcoming Challenges

The primary bottleneck for this technique is obtaining a high-quality single crystal. Many small molecules, including oxazolidinones, can be difficult to crystallize.[10]

  • Pro-Tip: If the target molecule fails to crystallize, consider derivatization with a molecule known to promote crystallization. Alternatively, co-crystallization with a "chaperone" molecule can produce diffraction-quality crystals.[10]

NMR Spectroscopy: A Versatile Probe of Stereochemistry

While NMR is the cornerstone of routine structural elucidation, its standard application (¹H, ¹³C) cannot distinguish between enantiomers. However, by introducing a chiral environment, it becomes a powerful tool for stereochemical analysis.

Expertise & Experience: Chiral Derivatizing vs. Solvating Agents

  • Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a chiral agent (e.g., Mosher's acid) to form a mixture of diastereomers. These diastereomers have distinct chemical environments and will exhibit different chemical shifts and coupling constants in the NMR spectrum, allowing for their quantification. This method is robust but requires the reaction to go to completion without kinetic resolution.

  • Chiral Solvating Agents (CSAs): The analyte is dissolved in a solution containing a chiral agent that forms weak, transient diastereomeric complexes. This induces small but measurable differences in the chemical shifts of the enantiomers. This method is non-destructive but the induced shifts can be small and may require a high-field spectrometer.

For oxazolidinone products, ¹H NMR can be particularly insightful. The protons on the oxazolidinone ring and the isopropyl group are sensitive probes of the local stereochemical environment.

Experimental Protocol: Analysis using a Chiral Solvating Agent
  • Sample Preparation:

    • Accurately weigh ~5 mg of the this compound product into an NMR tube.

    • Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

    • Gently mix and re-acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Compare the two spectra. In the presence of the CSA, the signals corresponding to any contaminating (R)-enantiomer should appear as separate, resolved peaks from the major (S)-enantiomer signals.

    • Integrate the resolved peaks to determine the enantiomeric ratio. The proton of the C4 methine is often a well-resolved and reliable signal for this analysis.

Comparative Framework for Method Selection

The choice of technique is dictated by the specific question you need to answer. Do you need to know the exact 3D structure, or simply the ratio of enantiomers? The following table and decision tree provide a guide.

Method Performance Comparison
FeatureChiral HPLCX-Ray CrystallographyNMR with Chiral Agent
Primary Information Enantiomeric Purity (ee%)Absolute Configuration Enantiomeric Ratio, Relative Stereochemistry
Sample Requirement ~1 mg, solutionSingle crystal (~50µm)~5 mg, soluble
Throughput High (10-30 min/sample)Low (days per structure)Medium (15-60 min/sample)
Destructive? NoNo (crystal is recovered)No (agent can be removed)
Key Limitation Requires a suitable CSP; does not give absolute configuration.Requires a single crystal. Can have limited resolution; CDA requires a chemical reaction.
Trustworthiness Metric Resolution (Rs > 2.0)Flack Parameter (x ≈ 0.0)Peak Separation (Δδ)
Decision-Making Workflow

G Start Start: Validate Stereochemistry of Product Q1 What is the primary analytical goal? Start->Q1 Goal_Purity Determine Enantiomeric Purity (ee%) Q1->Goal_Purity Purity Goal_Absolute Determine Absolute Configuration Q1->Goal_Absolute Absolute Config. Goal_Relative Confirm Relative Stereochemistry Q1->Goal_Relative Relative Config. Method_HPLC Method of Choice: Chiral HPLC Goal_Purity->Method_HPLC Q2 Is a single crystal available? Goal_Absolute->Q2 Method_NMR_NOE Method of Choice: 2D NMR (NOESY) Goal_Relative->Method_NMR_NOE Method_Xray Gold Standard: X-Ray Crystallography Method_NMR_CDA Alternative: NMR with Chiral Derivatizing Agent Q2->Method_Xray Yes Q2->Method_NMR_CDA No

Conclusion

Validating the stereochemistry of this compound products is a multi-faceted task that demands a thoughtful selection of analytical tools. Chiral HPLC stands as the undisputed workhorse for rapid and accurate determination of enantiomeric purity, essential for quality control in both research and manufacturing. When the unambiguous assignment of absolute configuration is required for a novel compound or a reference standard, X-ray crystallography is the only definitive technique, provided a suitable crystal can be obtained. NMR spectroscopy, enhanced with chiral agents, offers a versatile and non-destructive alternative for assessing enantiomeric ratios and providing crucial data on relative stereochemistry.

As a Senior Application Scientist, my recommendation is to employ an orthogonal approach. Use chiral HPLC for routine purity checks and process optimization. For critical new derivatives or to establish an in-house standard, invest the effort to obtain an X-ray crystal structure. This combination provides the highest level of scientific rigor and ensures the trustworthiness of your results, safeguarding the integrity of your drug development programs.

References

A Comparative Guide to the Determination of Enantiomeric Excess for (S)-4-Isopropyloxazolidine-2,5-dione Reactions by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Isopropyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from L-valine, is a crucial building block in the synthesis of peptides and other chiral molecules.[1] The enantiomeric purity of this reagent is paramount, as it directly dictates the stereochemical outcome of the subsequent reactions and, ultimately, the efficacy and safety of the final product.[2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate determination of the enantiomeric excess (ee) of this compound, offering field-proven insights and detailed experimental protocols.

The Analytical Challenge: Direct vs. Indirect Approaches

The determination of the enantiomeric excess of this compound presents a unique analytical challenge due to the inherent reactivity and moisture sensitivity of N-carboxyanhydrides.[3][4] Two primary strategies can be considered: direct analysis of the intact NCA or an indirect analysis following its conversion to a more stable derivative.

Direct Analysis of this compound: This approach would involve the separation of the (S)- and (R)-enantiomers on a chiral stationary phase (CSP). While theoretically the most straightforward method, it is often hampered by the following challenges:

  • Instability: NCAs are highly susceptible to hydrolysis and polymerization, which can occur on the surface of the HPLC column or in the mobile phase, leading to inaccurate results.[3][4]

  • Lack of Specific Methods: Published HPLC methods specifically designed for the chiral separation of this particular NCA are scarce.

Indirect Analysis via Hydrolysis to Valine: A more robust and widely applicable strategy involves the controlled hydrolysis of the this compound to its constituent amino acid, valine. The enantiomeric excess of the resulting valine is then determined using well-established chiral HPLC methods. This approach offers several advantages:

  • Enhanced Stability: Valine is significantly more stable than its NCA counterpart, ensuring reliable and reproducible chromatographic analysis.

  • Established Methodologies: A plethora of chiral HPLC methods for the separation of valine enantiomers have been developed and validated.[2][5]

  • Commercial Availability of Columns: A wide variety of chiral stationary phases effective for valine separation are commercially available.

Given these considerations, this guide will focus on the indirect analysis method as the recommended approach for its reliability and proven track record.

Experimental Workflow for Enantiomeric Excess Determination

The following workflow outlines the key steps for the determination of the enantiomeric excess of this compound via the indirect hydrolysis method.

Enantiomeric Excess Determination Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Start Start with This compound Sample Hydrolysis Controlled Hydrolysis (e.g., aq. HCl) Start->Hydrolysis Step 1 Neutralization Neutralization (e.g., aq. NaOH) Hydrolysis->Neutralization Step 2 Filtration Filtration/ Dilution Neutralization->Filtration Step 3 HPLC_System Chiral HPLC System (Pump, Injector, Column, Detector) Filtration->HPLC_System Step 4: Injection Separation Enantiomeric Separation on Chiral Stationary Phase HPLC_System->Separation Chromatogram Obtain Chromatogram Separation->Chromatogram Integration Peak Integration Chromatogram->Integration Step 5 Calculation Calculate % ee Integration->Calculation Step 6 Report Report Result Calculation->Report

Figure 1: A generalized workflow for the indirect determination of enantiomeric excess.

Detailed Experimental Protocols

Protocol 1: Controlled Hydrolysis of this compound

Rationale: The goal of this step is to quantitatively convert the NCA to its corresponding amino acid without inducing racemization. Acid-catalyzed hydrolysis is a common and effective method.

Procedure:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

  • Add 1 mL of 1 M hydrochloric acid (HCl).

  • Seal the vial and heat the mixture at 60°C for 1 hour to ensure complete hydrolysis.

  • Cool the solution to room temperature.

  • Neutralize the solution by adding 1 mL of 1 M sodium hydroxide (NaOH).

  • Dilute the sample to a suitable concentration (e.g., 1 mg/mL of the expected valine) with the mobile phase to be used for the HPLC analysis.

  • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: Chiral HPLC Analysis of Valine

Rationale: The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation of the valine enantiomers. Polysaccharide-based and macrocyclic antibiotic-based CSPs are commonly used for this purpose.[5] The mobile phase composition is optimized to achieve a good balance between resolution and analysis time.

Comparative HPLC Methods:

ParameterMethod A: Polysaccharide-Based CSPMethod B: Macrocyclic Antibiotic-Based CSP
Column Chiralcel OD-3R (Cellulose tris(3,5-dimethylphenylcarbamate))CHIROBIOTIC R (Ristocetin A)
Dimensions 4.6 x 250 mm, 5 µm4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile/Water/Trifluoroacetic Acid (TFA) (gradient)20% Methanol / 80% 0.1% Triethylammonium Acetate (TEAA), pH 4.1
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 40°C25°C
Detection UV at 210 nm or 254 nmUV at 210 nm
Sample Preparation Derivatization with o-phthaldialdehyde (OPA) may be required for enhanced sensitivity.[2]Direct injection of the hydrolyzed sample.
Reference [2][5]

Note: The optimal mobile phase composition and gradient profile for Method A may require further optimization depending on the specific HPLC system and column used.

Data Analysis and Calculation of Enantiomeric Excess

The enantiomeric excess (% ee) is a measure of the purity of a chiral substance.[6] It is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100 [7][8]

Procedure:

  • Integrate the peak areas of the D- and L-valine enantiomers in the obtained chromatogram.

  • Identify the major and minor enantiomers based on their peak areas.

  • Apply the formula above to calculate the enantiomeric excess.

Alternative Methods for Chiral Analysis

While HPLC is the most widely used technique for determining enantiomeric excess, other methods can also be employed:

  • Chiral Capillary Electrophoresis (CE): CE offers high separation efficiency and requires only small sample volumes.[9][10] Various chiral selectors, such as cyclodextrins, can be added to the background electrolyte to achieve enantiomeric separation.[9]

  • Gas Chromatography (GC) on a Chiral Stationary Phase: For volatile derivatives of amino acids, chiral GC can provide excellent resolution and sensitivity.

However, HPLC remains the preferred method for its versatility, robustness, and ease of use in most pharmaceutical and research laboratories.

Conclusion

The accurate determination of the enantiomeric excess of this compound is critical for ensuring the quality and stereochemical integrity of synthesized peptides and other chiral molecules. The indirect HPLC method, involving a controlled hydrolysis to valine followed by chiral separation, provides a reliable and robust approach. By selecting an appropriate chiral stationary phase and optimizing the chromatographic conditions, researchers can confidently and accurately quantify the enantiomeric purity of this important synthetic building block.

References

A Senior Application Scientist's Guide to Chiral HPLC Column Selection for (S)-4-Isopropyloxazolidine-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development and asymmetric synthesis, the precise analysis of enantiomeric purity is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy. (S)-4-Isopropyloxazolidine-2,5-dione and its derivatives are crucial chiral building blocks, and the ability to accurately resolve their enantiomers is paramount. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) columns for the separation of these derivatives, grounded in experimental data and established scientific principles.

The Challenge: Enantioseparation of Oxazolidinone Derivatives

The enantiomers of a chiral molecule can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties. Consequently, regulatory bodies worldwide demand strict control over the enantiomeric purity of drug candidates. Liquid chromatography utilizing chiral stationary phases (CSPs) is the industry standard for determining enantiomeric purity and for the preparative isolation of single enantiomers.[1] The unique structural features of this compound derivatives necessitate a careful selection of the appropriate CSP and mobile phase to achieve optimal separation.

Polysaccharide-Based CSPs: The Workhorse for Oxazolidinone Separations

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are often the first choice for the chiral separation of a wide range of compounds, including oxazolidinone derivatives.[2][3][4] The chiral recognition mechanism of these phases is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.

A systematic study on the enantioseparation of four oxazolidinone analogues and one thiazolidine derivative on seven different polysaccharide-type CSPs revealed that amylose-based columns generally provide higher enantioselectivity, especially when using acetonitrile (ACN) as the mobile phase in the polar organic mode.[2][3]

Comparative Performance of Polysaccharide Columns

The following table summarizes the performance of various polysaccharide-based columns for the separation of oxazolidinone derivatives based on published data.[2][4]

AnalyteColumnMobile PhaseResolution (Rs)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneLux Amylose-2ACN2.6
(S)-4-Phenyl-2-oxazolidinoneLux Amylose-1ACN4.5
(S)-4-Benzyl-5,5-dimethyl-2-oxazolidinoneLux Amylose-1ACN4.4
(S)-4-Benzylthiazolidine-2-thioneLux i-Amylose-1ACN2.0
(S)-4-Benzyl-2-oxazolidinoneLux Amylose-2ACN4.3

Key Insights from Experimental Data:

  • Amylose vs. Cellulose: Amylose-based columns demonstrated superior enantioselectivity for the studied oxazolidinone derivatives compared to cellulose-based columns.[2][3]

  • Impact of Mobile Phase: The choice of polar organic solvent is critical. Acetonitrile (ACN) consistently provided the highest enantioselectivities. Other solvents like methanol (MeOH), ethanol (EtOH), and 2-propanol (IPA) can also be employed, and their mixtures can be used to fine-tune selectivity and retention.[2]

  • Immobilization Technology: The method of immobilizing the polysaccharide on the silica support (coated vs. covalently bonded) can influence enantiomer elution order and overall performance.[2][5] Covalently bonded phases offer greater solvent compatibility, allowing for a broader range of mobile phases to be used.[5]

Experimental Protocol: Chiral Separation in Polar Organic Mode

This protocol is a representative example for the screening of polysaccharide-based columns for the separation of this compound derivatives.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Columns:

  • Lux Amylose-1 (150 x 4.6 mm, 5 µm)

  • Lux Cellulose-1 (150 x 4.6 mm, 5 µm)

Mobile Phases (Isocratic):

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • 2-Propanol (IPA)

  • Acetonitrile (ACN)

Method:

  • Prepare a 1 mg/mL stock solution of the racemic analyte in methanol.

  • Set the column temperature to 25°C.

  • Set the flow rate to 0.5 mL/min.

  • Set the UV detection wavelength to 210 nm.

  • Inject 1 µL of the sample solution.

  • Run the analysis with each of the neat mobile phases (MeOH, EtOH, IPA, ACN) sequentially on each column.

  • Calculate the retention factor (k), separation factor (α), and resolution (Rs) for each condition.

  • For further optimization, binary mixtures of the polar organic solvents can be explored.[2]

Alternative Chiral Stationary Phases: Expanding the Toolkit

While polysaccharide-based columns are a strong starting point, other CSPs can offer alternative selectivity for challenging separations of oxazolidinone derivatives and related compounds.

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptides like teicoplanin and vancomycin form complex structures with multiple stereogenic centers, providing a variety of potential interactions for chiral recognition, including hydrogen bonding, ionic interactions, and inclusion complexation.[6][7] These columns are known for their multimodal capabilities, allowing for use in normal-phase, reversed-phase, and polar organic modes.[6] For instance, the CHIROBIOTIC TAG column has shown enhanced resolution for neutral molecules like oxazolidinones in single solvents such as methanol, ethanol, or acetonitrile.[8]

Pirkle-Type and Crown Ether-Based CSPs

Pirkle-type columns rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.[9] Crown ether-based CSPs are particularly effective for the separation of primary amines and amino acids, which may be relevant for derivatives of this compound that contain such functional groups.[10][11]

Workflow for Chiral Method Development

A systematic approach is crucial for efficient chiral method development. The following diagram illustrates a logical workflow for selecting the optimal chiral HPLC column and conditions for this compound derivatives.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation & Optimization cluster_alternative Phase 3: Alternative Screening cluster_final Phase 4: Final Method Start Racemic Sample of Oxazolidinone Derivative Screen_Poly Screen Polysaccharide Columns (Amylose & Cellulose) with Polar Organic Solvents (ACN, MeOH, EtOH, IPA) Start->Screen_Poly Evaluate Separation Achieved? Screen_Poly->Evaluate Optimize Optimize Mobile Phase (Solvent Ratios, Additives) Evaluate->Optimize Yes Screen_Alt Screen Alternative CSPs (Macrocyclic Glycopeptide, Pirkle-Type) Evaluate->Screen_Alt No Final Validated Chiral Separation Method Optimize->Final Screen_Alt->Evaluate

Caption: A logical workflow for chiral HPLC method development.

Conclusion and Recommendations

For the chiral separation of this compound derivatives, a systematic screening approach starting with polysaccharide-based chiral stationary phases is highly recommended. Based on available data, amylose-based columns, such as Lux Amylose-1 and Lux Amylose-2, used in the polar organic mode with acetonitrile as the mobile phase, are likely to provide the best initial results.[2][3] Should these columns not provide adequate resolution, exploring macrocyclic glycopeptide-based columns is a logical next step. By following a structured method development workflow, researchers can efficiently identify the optimal conditions for the accurate and reliable enantioseparation of these critical chiral compounds.

References

A Cost-Benefit Analysis of (S)-4-Isopropyloxazolidine-2,5-dione in Asymmetric Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the selection of a chiral directing group is a pivotal decision that balances stereochemical control, economic viability, and practical utility. This guide provides an in-depth cost-benefit analysis of (S)-4-Isopropyloxazolidine-2,5-dione, a molecule often referred to as L-Valine N-carboxyanhydride (NCA), and objectively compares its role and performance with established chiral auxiliaries, particularly the widely-used Evans-type oxazolidinones and pseudoephedrine amides. This analysis is supported by available data, detailed experimental workflows, and a discussion of the mechanistic principles that underpin their application in asymmetric synthesis.

Executive Summary: A Tale of Two Strategies

The choice between this compound and traditional chiral auxiliaries like Evans oxazolidinones is fundamentally a choice between two distinct synthetic strategies. This compound is primarily employed as a chiral building block for the direct incorporation of a protected L-valine moiety, most notably in peptide synthesis.[1] In this role, the entire molecule is integrated into the final product's backbone.

In contrast, Evans auxiliaries and similar systems function as temporary chiral directors . They are covalently attached to a prochiral substrate to guide a stereoselective transformation, and are subsequently cleaved and ideally recovered for reuse.[2] This fundamental difference in application dictates the cost-benefit analysis; it is not merely a comparison of two reagents for the same job, but an evaluation of two different approaches to achieving asymmetry.

This guide will demonstrate that while traditional auxiliaries offer versatility and high levels of stereocontrol for a range of transformations, the use of L-Valine NCA presents a more atom-economical approach when the incorporation of a valine unit is the synthetic goal.

Cost-Benefit Analysis: A Quantitative Comparison

The economic feasibility of an asymmetric synthesis strategy is a critical factor, especially in process development and large-scale production. The following table provides a comparative cost analysis of this compound and two common classes of chiral auxiliaries.

CompoundMolecular Weight ( g/mol )Representative Price (USD)Price per Mole (USD)
This compound143.14$195 / 25 g$342.32
(4R,5S)-4-Methyl-5-phenyloxazolidin-2-one (Evans Auxiliary)177.20$136 / 25 g$191.87
(1S,2S)-(+)-Pseudoephedrine165.23$200 / 25 g$330.14

Note: Prices are approximate and can vary based on supplier, purity, and quantity. The prices listed are for research-grade quantities and are subject to change.

Interpretation of Cost Data:

While the price per gram of this compound is comparable to other chiral reagents, its higher price per mole is noteworthy. However, a direct cost comparison is nuanced. The use of a traditional chiral auxiliary involves additional synthetic steps for attachment and cleavage, which adds to the overall cost in terms of reagents, solvents, and labor.[3] Furthermore, the efficiency of auxiliary recovery can significantly impact the overall economics. In contrast, when L-Valine NCA is used as a building block, these attachment and cleavage steps are absent, leading to a more streamlined and potentially more cost-effective process if the final target contains the valine structure.

Performance and Application: A Mechanistic Divide

The true value of a chiral directing group lies in its performance—the ability to induce high levels of stereoselectivity in a reliable and predictable manner. Here, we delve into the distinct applications and performance of this compound and its alternatives.

This compound: The Chiral Building Block

This compound, as an N-carboxyanhydride, is a highly activated form of the amino acid L-valine. Its primary utility lies in the ring-opening polymerization to form polypeptides and in the acylation of nucleophiles to introduce a valine residue.[1][4][5]

Primary Applications:

  • Peptide Synthesis: NCAs are valuable monomers for the synthesis of polypeptides.[4][6] The ring-opening polymerization of L-Valine NCA allows for the creation of poly(L-valine) chains.

  • Incorporation of Valine: It serves as an efficient electrophile for reaction with alcohols or amines to form esters or amides of L-valine, respectively. This is particularly useful in the synthesis of peptidomimetics and other complex molecules where a valine unit is required.

Performance Considerations:

The performance of L-Valine NCA is judged by the fidelity of the ring-opening reaction and the preservation of stereochemical integrity. The key challenge in its use is its sensitivity to moisture, which can lead to premature hydrolysis back to L-valine.[4] Modern methods for NCA synthesis often focus on producing highly pure, stable monomers to ensure controlled polymerization.[7][8][9]

There is limited evidence in the scientific literature of this compound being used as a traditional, recoverable chiral auxiliary for reactions such as asymmetric alkylation or aldol additions. Its structure does not lend itself to the formation of a stable, acylated enolate in the same way as Evans auxiliaries.

Evans Auxiliaries and Pseudoephedrine Amides: The Versatile Directors

Evans oxazolidinone auxiliaries and pseudoephedrine amides are the gold standards for temporary chiral directors in asymmetric synthesis.[2][10] They are particularly effective in controlling the stereochemistry of enolate reactions.

Key Asymmetric Transformations:

  • Asymmetric Alkylation: The N-acylated derivatives of these auxiliaries form rigid, chelated enolates that are alkylated with high diastereoselectivity. The bulky substituent on the auxiliary effectively shields one face of the enolate, directing the approach of the electrophile.

  • Asymmetric Aldol Reactions: These auxiliaries provide excellent stereocontrol in aldol additions, typically proceeding through a chair-like Zimmerman-Traxler transition state to yield the syn-aldol adduct with high diastereoselectivity.[2]

Performance Data of Established Chiral Auxiliaries:

The following tables summarize the typical performance of Evans-type and pseudoephedrine auxiliaries in key asymmetric reactions, providing a benchmark for comparison.

Table 2: Performance in Asymmetric Aldol Reactions

Chiral AuxiliaryAldehydeYield (%)Diastereomeric Ratio (syn:anti)
(4R)-4-isopropyl-2-oxazolidinoneIsobutyraldehyde80>99:1
(4R)-4-isopropyl-2-oxazolidinoneBenzaldehyde95>99:1
(4S)-4-benzyl-2-oxazolidinoneIsobutyraldehyde85>99:1

Table 3: Performance in Asymmetric Alkylation Reactions

Chiral AuxiliaryElectrophileYield (%)Diastereomeric Ratio
(4R)-4-isopropyl-2-oxazolidinoneBenzyl bromide90-95>99:1
(1R,2R)-Pseudoephedrine N-propionyl amideBenzyl bromide80-90>98:2

Experimental Workflows: A Step-by-Step Comparison

The practical utility of a synthetic methodology is best understood through its experimental workflow. Below, we outline the synthesis of the directing agents and their application in a representative asymmetric transformation.

Synthesis of Chiral Directing Agents

G cluster_0 Synthesis of this compound cluster_1 Synthesis of a Valine-Derived Evans Auxiliary L-Valine L-Valine Phosgenation Phosgenation L-Valine->Phosgenation Phosgene or equivalent This compound This compound Phosgenation->this compound Cyclization L-Valine L-Valine Reduction Reduction L-Valine ->Reduction e.g., LiAlH4 L-Valinol L-Valinol Reduction->L-Valinol Cyclization Cyclization L-Valinol->Cyclization e.g., Diethyl Carbonate (S)-4-Isopropyl-2-oxazolidinone (S)-4-Isopropyl-2-oxazolidinone Cyclization ->(S)-4-Isopropyl-2-oxazolidinone

Protocol 1: Synthesis of this compound (L-Valine NCA)

The synthesis of L-Valine NCA is typically achieved by reacting L-valine with phosgene or a phosgene equivalent, such as triphosgene, in an anhydrous solvent.[1][4]

  • Suspension: Suspend L-valine in an anhydrous solvent (e.g., THF or ethyl acetate) under an inert atmosphere.

  • Phosgenation: Add a solution of triphosgene in the same solvent dropwise to the suspension at an elevated temperature (typically 70-80 °C).

  • Reaction Monitoring: Monitor the reaction until the suspension becomes a clear solution.

  • Work-up and Isolation: After cooling, the reaction mixture is filtered, and the solvent is partially removed under reduced pressure. The product is then precipitated by the addition of a non-polar solvent like hexane and isolated by filtration.

Application in Asymmetric Synthesis: A Workflow Comparison

G cluster_0 Workflow for Evans Auxiliary cluster_1 Workflow for L-Valine NCA A 1. Auxiliary Attachment (Acylation) B 2. Diastereoselective Transformation (e.g., Alkylation) A->B C 3. Auxiliary Cleavage B->C D Chiral Product + Recovered Auxiliary C->D E 1. Ring-Opening with Nucleophile F Product with Incorporated Valine Unit E->F

Protocol 2: Asymmetric Alkylation using an Evans Auxiliary

This protocol describes the acylation of a valine-derived Evans auxiliary, followed by diastereoselective alkylation and subsequent cleavage.

  • Acylation of the Auxiliary:

    • Dissolve (S)-4-isopropyl-2-oxazolidinone in anhydrous THF and cool to -78 °C.

    • Add n-butyllithium dropwise and stir for 15 minutes.

    • Add the desired acyl chloride (e.g., propionyl chloride) and stir for 30 minutes.

    • Quench the reaction with aqueous ammonium chloride and extract the product.

  • Diastereoselective Alkylation:

    • Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C.

    • Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), to form the enolate.

    • Add the alkylating agent (e.g., benzyl bromide) and stir for several hours at low temperature.

    • Quench the reaction and purify the product by chromatography.

  • Cleavage of the Auxiliary:

    • Dissolve the alkylated product in a mixture of THF and water.

    • Add hydrogen peroxide followed by lithium hydroxide.

    • Stir the reaction at 0 °C until completion.

    • Work-up the reaction to isolate the chiral carboxylic acid and recover the auxiliary.

Conclusion and Recommendations

The cost-benefit analysis of this compound reveals its specialized yet valuable role in asymmetric synthesis. It is not a direct competitor to versatile chiral auxiliaries like those developed by Evans but rather a highly efficient reagent for a different synthetic strategy.

Recommendations for Use:

  • This compound (L-Valine NCA) is the reagent of choice when the synthetic target requires the incorporation of an L-valine moiety. Its use as a chiral building block is atom-economical and streamlines the synthetic sequence by avoiding separate attachment and cleavage steps. It is particularly well-suited for peptide synthesis and the preparation of valine-containing peptidomimetics.

  • Evans-type Oxazolidinones and Pseudoephedrine Amides remain the preferred choice for general asymmetric synthesis, particularly for creating chiral centers via alkylation, aldol, and other C-C bond-forming reactions where the directing group is temporary. Their high and predictable stereoselectivity, coupled with a vast body of literature, makes them reliable tools for the synthesis of a wide range of chiral molecules.

Ultimately, the decision rests on the specific goals of the synthesis. For the direct and efficient incorporation of a chiral valine unit, this compound is an excellent and cost-effective option. For versatile and highly stereocontrolled asymmetric transformations, the established reliability of traditional chiral auxiliaries justifies their multi-step workflow.

References

A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans Oxazolidinones versus the Specialized Role of (S)-4-Isopropyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, the synthetic chemist's toolbox is equipped with a variety of powerful strategies. Among these, the use of chiral auxiliaries remains a cornerstone for achieving high levels of stereocontrol in carbon-carbon bond-forming reactions.[1] These auxiliaries, themselves enantiomerically pure, are temporarily incorporated into a prochiral substrate to direct subsequent transformations, after which they are cleaved and ideally recovered for reuse.[1] This guide provides an in-depth comparison of the preeminent Evans' oxazolidinone auxiliaries with (S)-4-Isopropyloxazolidine-2,5-dione, a compound more commonly known as L-Valine N-carboxyanhydride (NCA). While both are derived from the chiral pool, their applications in asymmetric synthesis are fundamentally distinct, a critical understanding for any researcher designing a stereoselective synthesis.

The Benchmark in Asymmetric Synthesis: Evans' Oxazolidinone Auxiliaries

Developed by David A. Evans, chiral oxazolidinone auxiliaries have become a gold standard in asymmetric synthesis, renowned for their high stereoselectivity, reliability, and predictable outcomes in a wide range of reactions.[2][3][4] Derived from readily available amino alcohols, these auxiliaries provide exceptional stereocontrol in transformations such as alkylations and aldol reactions.[2][5]

The efficacy of Evans' auxiliaries stems from the steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring. This substituent effectively shields one face of the corresponding enolate, directing the approach of an electrophile to the less hindered face, thus leading to high diastereoselectivity.[6]

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acylated Evans' oxazolidinones is a robust and widely used method for the synthesis of chiral carboxylic acids and their derivatives. The high level of diastereoselectivity is a hallmark of this methodology.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Isopropyloxazolidin-2-oneBenzyl bromide>99:190-95[7]
(R)-4-Benzyloxazolidin-2-oneMethyl iodide97:385-95[7]
(R)-4-Phenyloxazolidin-2-oneAllyl iodide98:280-90[7]
Performance in Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, capable of creating two new stereocenters with exceptional control, typically favoring the syn-aldol product.[8] The stereochemical outcome is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[6]

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(S)-4-Isopropyloxazolidin-2-oneIsobutyraldehyde>99:180-90[7]
(R)-4-Benzyloxazolidin-2-oneBenzaldehyde>99:185-95[7]
(R)-4-Phenyloxazolidin-2-oneAcetaldehyde97:375-85[7]

This compound: A Chiral Monomer for Polymerization

This compound, derived from the amino acid L-valine, is more formally known as L-Valine N-carboxyanhydride (NCA).[9] NCAs are a class of heterocyclic organic compounds that serve as activated amino acid derivatives.[2] Their primary and extensive application lies in the ring-opening polymerization (ROP) to produce polypeptides.[9] This makes them invaluable in the field of biomaterials and for the synthesis of peptide-based drugs.[10]

G cluster_0 Asymmetric Synthesis with a Traditional Chiral Auxiliary Prochiral Substrate Prochiral Substrate Acylation Acylation Prochiral Substrate->Acylation Chiral Auxiliary N-Acyl Intermediate N-Acyl Intermediate Acylation->N-Acyl Intermediate Stereoselective Reaction Stereoselective Reaction N-Acyl Intermediate->Stereoselective Reaction Electrophile Diastereomeric Product Diastereomeric Product Stereoselective Reaction->Diastereomeric Product Cleavage Cleavage Diastereomeric Product->Cleavage Chiral Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Fig. 1: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.

A Tale of Two Chemistries: Why this compound is Not a Direct Analogue of Evans' Auxiliaries

A thorough review of the scientific literature reveals a critical distinction: this compound is not employed as a traditional, recoverable chiral auxiliary in the same vein as Evans' oxazolidinones for asymmetric alkylations or aldol reactions. The fundamental reason lies in its chemical structure and reactivity.

The oxazolidine-2,5-dione scaffold of an NCA represents a highly activated amino acid derivative.[10] This high reactivity is essential for its function in ring-opening polymerization. However, this same reactivity makes it unsuitable for the typical workflow of a chiral auxiliary for several reasons:

  • Instability of the N-Acyl Intermediate: The N-acylation of an NCA, a necessary step to form the enolate precursor for alkylation or aldol reactions, is not a straightforward transformation. The inherent reactivity of the NCA ring makes it susceptible to nucleophilic attack and polymerization under the basic conditions often required for acylation and subsequent enolate formation.

  • Competing Reaction Pathways: The primary reaction pathway for NCAs in the presence of nucleophiles (including other NCA molecules or bases) is ring-opening polymerization.[11] This would compete with the desired stereoselective C-C bond formation, leading to a complex mixture of products and low yields of the desired chiral small molecule.

  • Cleavage Challenges: Even if a desired diastereoselective reaction could be achieved, the cleavage of the auxiliary from the product would likely be complicated by the inherent instability of the oxazolidine-2,5-dione ring.

In contrast, the oxazolidin-2-one ring of Evans' auxiliaries is significantly more stable, allowing for clean N-acylation, controlled enolate formation, and predictable cleavage under a variety of conditions, all while ensuring the recovery of the valuable chiral auxiliary.[12]

G cluster_0 Evans' Oxazolidin-2-one cluster_1 This compound (NCA) A Stable Ring B Controlled N-Acylation A->B C Predictable Enolate Formation B->C D High Diastereoselectivity C->D E Reliable Cleavage & Recovery D->E F Activated Ring G Prone to Polymerization F->G H Primary use as Monomer G->H

Fig. 2: Contrasting properties of Evans' auxiliaries and NCAs.

Experimental Protocols: The Evans' Auxiliary Workflow

To provide a practical context for the application of a traditional chiral auxiliary, the following are representative protocols for the use of an Evans' oxazolidinone.

Protocol 1: N-Acylation of an Evans' Auxiliary

This procedure details the attachment of an acyl group to the chiral auxiliary.

Materials:

  • (S)-4-Isopropyloxazolidin-2-one (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.05 eq.)

  • Acyl chloride (e.g., propionyl chloride) (1.1 eq.)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with (S)-4-isopropyloxazolidin-2-one and anhydrous THF under an inert atmosphere.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium is added dropwise, and the resulting solution is stirred for 15 minutes.

  • The acyl chloride is added dropwise, and the reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 2: Asymmetric Aldol Reaction

This protocol outlines the diastereoselective aldol reaction of the N-acylated auxiliary.

Materials:

  • N-Propionyl-(S)-4-isopropyloxazolidin-2-one (1.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Dibutylboron triflate (1.1 eq.)

  • Diisopropylethylamine (1.2 eq.)

  • Aldehyde (e.g., isobutyraldehyde) (1.2 eq.)

Procedure:

  • To a solution of the N-propionyl oxazolidinone in anhydrous DCM at 0 °C is added diisopropylethylamine, followed by the dropwise addition of dibutylboron triflate.

  • The reaction mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.

  • A solution of the aldehyde in anhydrous DCM is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional hour.

  • The reaction is quenched by the addition of a pH 7 phosphate buffer and methanol.

  • The mixture is concentrated, and the residue is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the chiral product.

Materials:

  • Aldol adduct from Protocol 2 (1.0 eq.)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide

  • Lithium hydroxide (LiOH)

Procedure:

  • The aldol adduct is dissolved in a mixture of THF and water at 0 °C.

  • A solution of 30% hydrogen peroxide is added, followed by an aqueous solution of lithium hydroxide.

  • The reaction mixture is stirred at 0 °C for 4 hours.

  • The reaction is quenched with an aqueous solution of sodium sulfite.

  • The mixture is acidified and extracted with an organic solvent to isolate the chiral β-hydroxy carboxylic acid.

  • The aqueous layer is basified and extracted with an organic solvent to recover the chiral auxiliary.

Conclusion

This compound and Evans' oxazolidinone auxiliaries, while both originating from the chiral pool of amino acids, serve distinct and non-overlapping roles in modern asymmetric synthesis. Evans' auxiliaries are the quintessential recoverable chiral directors for the stereoselective synthesis of small molecules, offering high diastereoselectivity and operational reliability. In contrast, this compound (L-Valine NCA) is a highly activated monomer, expertly suited for the synthesis of polypeptides via ring-opening polymerization.

For researchers in drug development and synthetic chemistry, the choice between these reagents is not one of preference for a particular reaction, but rather a selection based on the ultimate synthetic target. For the construction of complex small molecules with defined stereocenters, Evans' auxiliaries and their analogues remain the superior and appropriate choice. For the creation of novel biomaterials and peptide-based therapeutics, L-Valine NCA is an indispensable building block. Understanding this fundamental difference in application is key to leveraging the full potential of these powerful chiral molecules.

References

A Senior Application Scientist's Guide to Lewis Acid Performance in Asymmetric Aldol Reactions with (S)-4-Isopropyloxazolidine-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, mastering stereoselective carbon-carbon bond formation is a cornerstone of synthesizing complex chiral molecules. The Evans asymmetric aldol reaction, utilizing chiral oxazolidinone auxiliaries such as derivatives of (S)-4-Isopropyloxazolidine-2,5-dione, stands as a robust and reliable methodology. The choice of Lewis acid, however, is a critical parameter that dictates not only the reaction's efficiency but, more importantly, its diastereoselectivity. This guide provides an in-depth comparison of the performance of various Lewis acids in this context, supported by experimental data and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.

The Decisive Role of the Lewis Acid: A Performance Overview

The selection of a Lewis acid in the Evans aldol reaction is pivotal in controlling the formation of either the "Evans-syn" or "non-Evans syn" aldol adduct. This control stems from the Lewis acid's ability to influence the geometry of the enolate and the subsequent transition state of the reaction. While boron triflate is renowned for its exceptional ability to generate syn-aldol products with high diastereoselectivity, other Lewis acids, particularly those based on titanium and tin, offer access to alternative stereochemical outcomes.[1][2]

A comparative study by Palomo et al. on the aldol reaction of a chiral N-acyloxazolidinone with isobutyraldehyde provides a clear quantitative insight into the performance of different Lewis acids. The results are summarized below:

Lewis AcidEquivalentsYield (%)Diastereomeric Ratio (syn:anti)Reference
TiCl₄ 2.094>99:1 (syn)[3]
SnCl₄ 2.093>99:1 (syn)[3]
Et₂AlCl 3.0-5:95 (anti)[3]

This data clearly demonstrates that while both Titanium (IV) chloride and Tin (IV) chloride strongly favor the formation of the syn diastereomer in high yields, Diethylaluminum chloride dramatically shifts the selectivity towards the anti product.[3] This highlights the profound impact of the Lewis acid's identity on the stereochemical course of the reaction.

Mechanistic Insights: The Key to Stereochemical Control

The stereochemical outcome of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[4][5] The diastereoselectivity is primarily governed by the geometry of this transition state, which is in turn influenced by the nature of the Lewis acid. The key distinction lies in whether the Lewis acid forms a chelated or a non-chelated transition state with the N-acyloxazolidinone.[1][6]

1. The "Evans-syn" Pathway via a Non-Chelated Transition State:

Lewis acids like Boron triflate and, under certain conditions, Titanium tetrachloride, favor a non-chelated transition state. In this model, the Lewis acid coordinates to the acylated carbonyl oxygen. To minimize dipole-dipole repulsion between the two carbonyl groups of the oxazolidinone, the molecule adopts a conformation where these groups are anti-periplanar. This arrangement sterically shields one face of the enolate, directing the incoming aldehyde to the opposite face and leading to the formation of the syn-aldol product.[2][4]

Caption: "Evans-syn" pathway via a non-chelated transition state.

2. The "non-Evans syn" and "anti" Pathways via Chelated Transition States:

Stronger Lewis acids, such as Titanium tetrachloride, particularly when used in different stoichiometric ratios with amine bases, can enforce a chelated transition state.[1][7] In this scenario, the titanium atom coordinates to both the acylated carbonyl oxygen and the oxygen of the oxazolidinone ring. This chelation forces a different conformation of the enolate, reversing the facial selectivity of the aldehyde approach and leading to the "non-Evans syn" product.[1] Lewis acids like Diethylaluminum chloride can promote an open transition state or a different chelation mode, leading to the formation of the anti-aldol product.[3]

Caption: "non-Evans syn" or "anti" pathway via a chelated transition state.

The ability to switch between these pathways by simply modifying the Lewis acid and reaction conditions provides a powerful tool for accessing a diverse range of stereoisomers from a single chiral auxiliary.[7]

Experimental Protocol: A Representative TiCl₄-Mediated Aldol Reaction

This protocol is a representative example for a Titanium tetrachloride-mediated aldol reaction, which can be adapted based on the specific substrate and desired stereochemical outcome.

Materials:

  • N-propionyl-(S)-4-isopropyloxazolidin-2-one

  • Aldehyde (e.g., isobutyraldehyde)

  • Titanium tetrachloride (TiCl₄)

  • Tertiary amine base (e.g., N,N-diisopropylethylamine (DIPEA) or (-)-sparteine)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-propionyl-(S)-4-isopropyloxazolidin-2-one (1.0 equiv) in anhydrous DCM at -78 °C.

  • Lewis Acid Addition: Slowly add Titanium tetrachloride (1.1 equiv) to the solution and stir for 5 minutes. The solution will typically turn yellow.

  • Enolate Formation: Add the tertiary amine base (1.2 equiv for DIPEA, or as specified for other bases) dropwise. The reaction mixture will usually become a deep red or brown color, indicating enolate formation. Stir for 30-60 minutes at -78 °C.

  • Aldehyde Addition: Add the aldehyde (1.5 equiv) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by the addition of a saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.

  • Analysis: Determine the yield and diastereomeric ratio by ¹H NMR spectroscopy.

Causality Behind Experimental Choices:

  • Inert Atmosphere and Anhydrous Conditions: Lewis acids like TiCl₄ are extremely sensitive to moisture. The reaction must be carried out under strictly anhydrous conditions to prevent decomposition of the Lewis acid and unwanted side reactions.

  • Low Temperature (-78 °C): The low temperature is crucial for maintaining the stability of the titanium enolate and for maximizing the stereoselectivity of the reaction. It kinetically favors the formation of one diastereomer over the other.

  • Choice of Base: The nature and stoichiometry of the amine base are critical, especially with TiCl₄. As demonstrated by Crimmins et al., using different bases or different ratios of base to Lewis acid can switch the reaction pathway between the chelated and non-chelated transition states, thus controlling the stereochemical outcome.[6] For instance, using (-)-sparteine can lead to the "non-Evans syn" product.[1]

Conclusion

The choice of Lewis acid is a powerful determinant of stereoselectivity in Evans aldol reactions. While boron-based Lewis acids are the gold standard for achieving high syn-diastereoselectivity, other Lewis acids like TiCl₄, SnCl₄, and Et₂AlCl provide access to a broader range of stereoisomers, including "non-Evans syn" and anti-aldol products. Understanding the mechanistic underpinnings of chelated versus non-chelated transition states empowers chemists to rationally design experiments and select the optimal Lewis acid to achieve their desired stereochemical outcome. The ability to modulate the reaction conditions to favor a specific diastereomer from a single chiral auxiliary is a testament to the versatility and power of this synthetic methodology.

References

A Comparative Guide to Asymmetric Induction by (S)-4-Isopropyloxazolidine-2,5-dione and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical development, the strategic use of chiral auxiliaries remains a cornerstone of asymmetric synthesis.[1] These molecular scaffolds temporarily impart their chirality to a substrate, directing subsequent reactions to achieve high levels of stereocontrol before being cleaved and ideally recovered.[2] This guide provides an in-depth analysis of (S)-4-Isopropyloxazolidine-2,5-dione, a precursor to the widely utilized Evans' oxazolidinone auxiliaries, and evaluates its performance in asymmetric induction against other established alternatives.

The Chiral Auxiliary: From N-Carboxyanhydride to Stereocontrol

This compound, also known as L-Valine N-Carboxyanhydride, is a crystalline solid derived from the natural amino acid L-valine.[3][4] While it can be used as a chiral intermediate in its own right, its primary role in the context of this guide is as an efficient precursor for the attachment of a chiral handle to an acyl chain, leading to the formation of N-acyl oxazolidinones. These derivatives, particularly (S)-4-isopropyl-2-oxazolidinone, are the true workhorses of asymmetric synthesis, providing a rigid framework for predictable stereochemical outcomes.[5][6]

The ideal chiral auxiliary should be easily introduced, exert powerful stereochemical influence, and be readily removed under mild conditions without affecting the newly formed stereocenter, all while being recoverable for reuse.[7] The valine-derived oxazolidinone system fulfills these criteria exceptionally well.

Mechanism of Stereocontrol: The Power of Steric Shielding

The remarkable efficacy of Evans' oxazolidinone auxiliaries stems from a well-understood mechanism based on steric hindrance. Once the acyl chain of interest is attached to the nitrogen atom of the (S)-4-isopropyl-2-oxazolidinone, the resulting imide can be converted into a specific Z-enolate using a suitable base and Lewis acid (e.g., diisopropylethylamine and dibutylboron triflate).[5]

The key to asymmetric induction lies in the conformation of this enolate. The bulky isopropyl group at the C4 position of the oxazolidinone ring effectively shields one face of the planar enolate. Consequently, an incoming electrophile can only approach from the less hindered face, leading to the preferential formation of one diastereomer.[5] This principle provides a reliable and predictable method for creating new stereocenters.

G cluster_0 Mechanism of Asymmetric Induction start N-Acyl (S)-4-isopropyl-2-oxazolidinone enolate Formation of (Z)-Boron Enolate start->enolate Base, Lewis Acid chelation Chelated Intermediate (Rigid Conformation) enolate->chelation attack Diastereoselective Attack chelation->attack Isopropyl group blocks 'top' face approach electrophile Electrophile (E+) electrophile->attack product Formation of New Stereocenter attack->product Preferential 'bottom' face attack

Caption: Steric hindrance model for diastereoselective reactions.

Performance in Key Asymmetric Reactions

The valine-derived chiral auxiliary has proven its mettle in a variety of fundamental carbon-carbon bond-forming reactions. Its performance is typically measured by the diastereomeric ratio (d.r.) of the products and the chemical yield.

Asymmetric Alkylation

Diastereoselective alkylation of enolates is a powerful method for constructing chiral centers. The N-acyl oxazolidinone derived from L-valine provides excellent stereocontrol in these reactions. The lithium enolate, generated using bases like sodium hexamethyldisilazide (NaHMDS), reacts with electrophiles with high facial selectivity.[8]

SubstrateElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
N-Propionyl ImideBenzyl Bromide≥ 97:358-69
N-Propionyl ImideAllyl Iodide98:2>90[7]
N-Propionyl ImideMethyl Iodide≥ 91:958-69

Table 1: Performance in Asymmetric Alkylation Reactions. Data compiled from various sources demonstrating the high diastereoselectivity achieved.[9]

Asymmetric Aldol Reactions

The aldol reaction is one of the most powerful tools for constructing β-hydroxy carbonyl compounds, creating up to two new contiguous stereocenters. Evans' auxiliaries are renowned for directing syn-selective aldol reactions.[5][10] The formation of a Z-boron enolate, followed by reaction with an aldehyde, proceeds through a rigid, chair-like six-membered transition state to afford the syn-aldol adduct with exceptional diastereoselectivity.

N-Acyl ImideAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
N-Propionyl ImideIsobutyraldehyde>99:180-95[7]
N-Acetyl ImideBenzaldehyde>98:2High[7]

Table 2: Performance in Asymmetric Aldol Reactions. High syn-selectivity is a hallmark of this auxiliary.

Comparison with Alternative Chiral Auxiliaries

While the valine-derived oxazolidinone is highly effective, the choice of auxiliary is often context-dependent. Below is a comparison with other widely used chiral auxiliaries in the context of a representative propionyl imide alkylation with benzyl bromide.

Chiral AuxiliaryDiastereomeric Ratio (d.r.)Yield (%)Key Features
(S)-4-Isopropyl-2-oxazolidinone ≥ 97:3 ~65 High selectivity, well-established protocols.
(S)-4-Benzyl-2-oxazolidinone>99:1>90Generally higher yields and selectivity; benzyl group offers different steric profile.
(1S)-(-)-2,10-Camphorsultam>95:580-90Excellent for Diels-Alder reactions; rigid bicyclic structure provides high stereocontrol.[5][7]
(S,S)-Pseudoephedrine Amide>99:1HighForms crystalline products aiding purification; auxiliary cleaved by simple acid hydrolysis.[7]

Table 3: Comparative performance of common chiral auxiliaries in a representative asymmetric alkylation.

The primary advantage of the (S)-4-isopropyloxazolidinone lies in its balance of high stereoselectivity, robust and well-documented protocols, and the relative ease of synthesis from an inexpensive amino acid. While other auxiliaries may offer slightly higher selectivity or yields in specific cases, the valine-derived system is a reliable and versatile choice for a broad range of transformations.

Experimental Protocols & Workflow

The successful application of this chiral auxiliary relies on precise and validated methodologies. The following section details the key steps from N-acylation to auxiliary cleavage.

Caption: General experimental workflow for using the chiral auxiliary.

Protocol 1: N-Acylation of (4S)-Isopropyl-2-oxazolidinone

This protocol describes the attachment of a propionyl group, a common first step for subsequent alkylation or aldol reactions.[11]

  • Preparation: An oven-dried 250-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and internal thermometer is flushed with argon.

  • Reagents: Add dry tetrahydrofuran (THF, ~30 mL) and (4S)-isopropyl-2-oxazolidinone (1.0 equiv, 66.7 mmol).

  • Deprotonation: Cool the mixture to -78 °C using a dry ice-acetone bath. Add n-butyllithium (1.05 equiv, 70.0 mmol) dropwise, maintaining the internal temperature below -72 °C. Stir for 25 minutes.

  • Acylation: Add propionyl chloride (1.02 equiv, 68.0 mmol) dropwise, keeping the temperature below -73 °C. Stir for 30 minutes at this temperature.

  • Quench & Extraction: Quench the reaction by adding a saturated aqueous ammonium chloride solution. Transfer to a separatory funnel, collect the organic phase, and extract the aqueous phase with ethyl acetate.

  • Workup: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting oil by silica gel column chromatography to obtain (4S)-isopropyl-3-propionyl-2-oxazolidinone as a colorless oil.[11]

Protocol 2: Auxiliary Cleavage via Hydrolysis

This protocol is a standard method for removing the auxiliary to yield a chiral carboxylic acid, allowing for the recovery of the valuable oxazolidinone.[12]

  • Setup: Dissolve the N-acyl imide product (1.0 equiv) in a mixture of THF and water (e.g., 3:1 ratio).

  • Reagents: Cool the solution to 0 °C in an ice bath. Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 equiv).

  • Reaction: Stir the reaction mixture at 0 °C for several hours until the starting material is consumed (monitor by TLC).

  • Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Extraction & Recovery: Concentrate the mixture to remove THF. Extract the aqueous solution with a non-polar solvent (e.g., hexane) to recover the chiral auxiliary.

  • Product Isolation: Acidify the aqueous layer with HCl to protonate the carboxylate product. Extract the desired carboxylic acid with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the final product.[12]

Conclusion

This compound serves as an effective gateway to the powerful and reliable valine-derived chiral auxiliary system. The resulting N-acyl oxazolidinones provide consistently high levels of diastereoselectivity in cornerstone reactions such as alkylations and aldol additions, driven by a predictable steric shielding mechanism. While alternatives exist that may offer advantages for specific applications, the (S)-4-isopropyloxazolidinone system represents a robust, versatile, and well-characterized tool for the modern synthetic chemist. Its utility is further enhanced by straightforward cleavage protocols that allow for the recovery and recycling of the chiral auxiliary, making it a cost-effective and powerful choice in the synthesis of complex, enantiomerically pure molecules.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Alternatives to (S)-4-Isopropyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and complex natural products. Chiral auxiliaries have long stood as a reliable and powerful tool for achieving high levels of stereoselectivity. Among these, the Evans oxazolidinones, such as (S)-4-Isopropyloxazolidine-2,5-dione, have been extensively utilized and are considered a gold standard. However, the continuous pursuit of improved efficiency, broader substrate scope, and alternative stereochemical outcomes has driven the development of a diverse array of alternative chiral auxiliaries.

This guide provides an in-depth technical comparison of prominent alternatives to Evans-type oxazolidinones for asymmetric synthesis. We will delve into the performance of pseudoephedrine-based auxiliaries, Oppolzer's camphorsultam, and sulfur-containing auxiliaries, supported by experimental data. Detailed protocols and mechanistic insights are provided to empower researchers, scientists, and drug development professionals in selecting the optimal chiral auxiliary for their specific synthetic challenges.

The Enduring Benchmark: Evans Oxazolidinones

First introduced by David A. Evans, N-acyloxazolidinones have proven to be exceptionally effective in a wide range of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[1] Their efficacy stems from the formation of rigid, chelated enolates that effectively shield one face of the molecule, directing the approach of electrophiles with high predictability.[2] The substituent at the 4-position of the oxazolidinone ring dictates the stereochemical outcome, and the auxiliary can be cleaved under various conditions to afford the desired chiral products.[2]

Prominent Alternatives to Evans Auxiliaries

While highly effective, the search for auxiliaries with different reactivity profiles, complementary stereoselectivity, and improved practical features has led to the development of several powerful alternatives.

Pseudoephedrine and its Derivatives: Practicality and High Induction

Derived from the readily available and inexpensive natural product pseudoephedrine, Myers' chiral auxiliaries have emerged as a highly practical and efficient alternative.[3][4] These amino alcohol-based auxiliaries are easily converted to amides, which undergo highly diastereoselective alkylations.[3] A key advantage of the pseudoephedrine system is the often crystalline nature of the amide products, which can facilitate purification by simple recrystallization.[4]

The high diastereoselectivity observed in the alkylation of pseudoephedrine amides is attributed to the formation of a rigid, six-membered chelated lithium enolate intermediate. This conformation effectively blocks one face of the enolate, leading to a predictable stereochemical outcome.[3]

A notable advancement in this class is the development of pseudoephenamine as a chiral auxiliary. It has been shown to provide even higher diastereoselectivities in some cases, particularly in the formation of quaternary carbon centers, and its derivatives often exhibit enhanced crystallinity.[4]

Oppolzer's Camphorsultam: Rigidity and Versatility

Oppolzer's camphorsultam, a chiral sultam derived from camphor, is another widely used and highly effective chiral auxiliary.[5] Its rigid bicyclic structure provides excellent stereocontrol in a variety of reactions, most notably in Diels-Alder reactions, but also in alkylations and aldol reactions.[5][6] Both enantiomers of camphorsultam are commercially available, providing access to both enantiomers of the desired product.

The stereodirecting power of camphorsultam arises from its rigid conformational bias, which effectively shields one face of the attached prochiral substrate. In Lewis acid-catalyzed reactions, chelation to the sulfonyl and carbonyl oxygens further restricts conformational freedom, leading to high levels of asymmetric induction.

Sulfur-Containing Auxiliaries: Thiazolidinethiones and Oxazolidinethiones

Thiazolidinethiones, in particular, have shown exceptional performance in titanium-mediated aldol reactions of acetate enolates, a transformation that is often challenging with traditional Evans auxiliaries.[10] The ability of the thiocarbonyl group to coordinate to the metal center plays a crucial role in determining the stereochemical outcome.[10]

Performance Comparison in Key Asymmetric Reactions

The choice of a chiral auxiliary is ultimately guided by its performance in the desired transformation. The following sections provide a comparative overview of the efficacy of these auxiliaries in fundamental asymmetric reactions, supported by experimental data.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a cornerstone of C-C bond formation. The diastereoselectivity of this reaction is highly dependent on the chiral auxiliary employed.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-benzyl-2-oxazolidinoneN-propionyl imideBenzyl bromideLDA>99:194[2]
(1S,2S)-(+)-PseudoephedrineN-propionyl amideBenzyl bromideLDA>99:195[3]
(1S)-(-)-2,10-CamphorsultamN-propionyl imideAllyl iodideNaHMDS>95:592[6]
(S)-4-isopropylthiazolidine-2-thioneN-propionyl imideMethyl iodideNaHMDS>98:288[8]

Key Insights: Evans' oxazolidinones and pseudoephedrine amides consistently deliver outstanding levels of diastereoselectivity in asymmetric alkylations. Camphorsultams and thiazolidinethiones also provide excellent stereocontrol, offering viable alternatives. The choice may therefore be guided by factors such as cost, availability, and ease of product purification.

Asymmetric Aldol Reactions

The aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds. Chiral auxiliaries play a critical role in controlling the formation of up to two new stereocenters.

Table 2: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions

Chiral AuxiliaryEnolate SourceAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(S)-4-benzyl-2-oxazolidinoneN-propionyl imide (Boron enolate)Isobutyraldehyde>99:1 (syn)80-95[2]
(S,S)-(+)-PseudoephedrineN-acetyl amide (Lithium enolate)Benzaldehyde>95:5 (syn)82[1]
(1S)-(-)-2,10-CamphorsultamN-propionyl imide (Titanium enolate)Benzaldehyde>98:2 (syn)89[6]
(S)-4-isopropylthiazolidine-2-thioneN-acetyl imide (Titanium enolate)Benzaldehyde>98:2 (syn)85[8]

Key Insights: Evans' oxazolidinones are renowned for their exceptional performance in boron-mediated aldol reactions, reliably producing the syn-aldol product.[2] Sulfur-based auxiliaries, such as thiazolidinethiones, are particularly effective for acetate enolates and can offer complementary selectivity.[8][10] Pseudoephedrine and camphorsultam also provide high levels of syn-selectivity.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a fundamental tool for the construction of cyclic systems. Chiral auxiliaries are instrumental in controlling the facial selectivity of the dienophile.

Table 3: Comparison of Chiral Auxiliaries in the Asymmetric Diels-Alder Reaction with Cyclopentadiene

Chiral AuxiliaryDienophileLewis Acidendo:exo RatioDiastereomeric Excess (d.e.)Yield (%)Reference
(S)-4-benzyl-2-oxazolidinoneN-acryloyl imideEt₂AlCl>100:1>98%81[11]
(1S)-(-)-2,10-CamphorsultamN-acryloyl imideTiCl₄>95:5>98%90[5][12]

Key Insights: Both Oppolzer's camphorsultam and Evans' oxazolidinone are highly effective in promoting stereoselective Diels-Alder reactions, leading predominantly to the endo adduct with excellent diastereomeric excess.[5][11][12] The rigid structures of these auxiliaries provide a well-defined chiral environment, effectively shielding one face of the dienophile.

Asymmetric Michael Additions

The asymmetric Michael addition is a key reaction for the formation of 1,5-dicarbonyl compounds and related structures. The choice of chiral auxiliary can significantly influence the stereochemical outcome.

Table 4: Comparison of Chiral Auxiliaries in Asymmetric Michael Additions

Chiral AuxiliaryMichael AcceptorMichael DonorDiastereomeric RatioYield (%)Reference
(S)-4-benzyl-2-oxazolidinoneN-crotonyl imide(CH₃)₂CuLi>99:195[13]
(S)-4-benzyl-2-oxazolidinethioneN-crotonyl imideMeMgBr/CuI>98:2 (anti)85[14]
(1S,2S)-(+)-PseudoephedrineN-cinnamoyl amideLithium (R)-N-benzyl-N-α-methylbenzylamide>98:288[15]

Key Insights: Evans' oxazolidinones are highly effective in directing the conjugate addition of organocuprates.[13] The corresponding oxazolidinethiones can provide complementary anti selectivity.[14] Pseudoephedrine has also been successfully employed as a chiral auxiliary in asymmetric Michael reactions.[15]

Experimental Protocols

To provide a practical context for the application of these alternative chiral auxiliaries, detailed, step-by-step methodologies for key experiments are outlined below.

Protocol 1: Asymmetric Alkylation using a Pseudoephedrine Auxiliary

This protocol describes the highly diastereoselective alkylation of a pseudoephedrine amide.

Step 1: Amide Formation

  • Dissolve (1S,2S)-(+)-pseudoephedrine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add triethylamine (1.2 equiv).

  • Slowly add the desired acyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

Step 2: Asymmetric Alkylation

  • To a flame-dried flask under an argon atmosphere, add the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv).

  • Add anhydrous tetrahydrofuran (THF) and cool the suspension to -78 °C.

  • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF.

  • Slowly add the LDA solution to the amide suspension at -78 °C.

  • Stir the mixture at -78 °C for 1 hour, then warm to 0 °C for 30 minutes, and re-cool to -78 °C.

  • Add the alkyl halide (1.5 equiv) dropwise and stir at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the alkylated amide by column chromatography or recrystallization.

Step 3: Cleavage of the Pseudoephedrine Auxiliary

  • To the Carboxylic Acid (Acidic Hydrolysis):

    • Dissolve the alkylated amide in a 3:1 mixture of THF and 1 M H₂SO₄.

    • Heat the mixture at reflux for 12-24 hours.

    • Cool the reaction, add water, and extract the carboxylic acid with ethyl acetate.

    • The aqueous layer can be basified to recover the pseudoephedrine auxiliary.

  • To the Primary Alcohol (Reductive Cleavage):

    • Dissolve the alkylated amide in anhydrous THF and cool to 0 °C.

    • Slowly add LiAlH₄ (2.0-3.0 equiv).

    • Stir at 0 °C to room temperature until the reaction is complete.

    • Carefully quench the reaction by sequential addition of water, 15% NaOH, and water.

    • Filter the resulting precipitate and concentrate the filtrate to obtain the crude alcohol, which can be purified by column chromatography.

Protocol 2: Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam

This protocol outlines the Lewis acid-catalyzed Diels-Alder reaction between an N-acryloyl camphorsultam and cyclopentadiene.

Step 1: Acylation of Camphorsultam

  • Dissolve (1S)-(-)-2,10-camphorsultam (1.0 equiv) in anhydrous THF at 0 °C.

  • Add n-butyllithium (1.05 equiv) dropwise and stir for 30 minutes.

  • Add acryloyl chloride (1.1 equiv) and stir at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

  • Purify the N-acryloyl camphorsultam by column chromatography.

Step 2: Asymmetric Diels-Alder Reaction

  • Dissolve the N-acryloyl camphorsultam (1.0 equiv) in anhydrous DCM at -78 °C under an argon atmosphere.

  • Add freshly distilled cyclopentadiene (3.0 equiv).

  • Slowly add a solution of TiCl₄ (1.1 equiv) in DCM.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the Diels-Alder adduct by column chromatography.

Step 3: Cleavage of the Camphorsultam Auxiliary

  • Dissolve the Diels-Alder adduct in a 3:1 mixture of THF and water.

  • Add LiOH (4.0 equiv) and 30% H₂O₂ (4.0 equiv) at 0 °C.

  • Stir at 0 °C for 4 hours.

  • Quench with an aqueous solution of Na₂SO₃.

  • Extract the aqueous layer with DCM to recover the camphorsultam.

  • Acidify the aqueous layer with 1 M HCl and extract the carboxylic acid product with ethyl acetate.

Visualization of Key Concepts

To further elucidate the principles discussed, the following diagrams illustrate the general workflows and mechanistic underpinnings of these asymmetric transformations.

Asymmetric_Alkylation_Workflow cluster_start Starting Materials cluster_end Products Prostrate Prochiral Substrate Attachment Attachment of Auxiliary Prostrate->Attachment Auxiliary Chiral Auxiliary Auxiliary->Attachment Alkylation Diastereoselective Alkylation Attachment->Alkylation Covalent Adduct Cleavage Cleavage of Auxiliary Alkylation->Cleavage Diastereomerically Enriched Intermediate Product Enantiomerically Enriched Product Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux Pseudoephedrine_Mechanism cluster_amide Pseudoephedrine Amide Amide R-CO-N(Me)-CH(Ph)-CH(OH)Me Enolate Chelated (Z)-Enolate Amide->Enolate LDA, LiCl Transition_State Alkylation Transition State (Electrophile attacks from less hindered face) Enolate->Transition_State R'-X Product Alkylated Amide (High Diastereoselectivity) Transition_State->Product

References

A Comparative Guide to the Quantitative Analysis of Product Mixtures from (S)-4-Isopropyloxazolidine-2,5-dione Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the pursuit of stereochemical control is paramount. Chiral auxiliaries have emerged as indispensable tools, guiding reactions to yield specific stereoisomers. Among these, the Evans-type oxazolidinones have established a legacy of reliability and high stereoselectivity. This guide provides an in-depth technical analysis of reactions involving a key member of this family, (S)-4-Isopropyloxazolidine-2,5-dione, and its N-acylated derivatives. We will objectively compare its performance with other leading chiral auxiliaries, supported by experimental data, and provide detailed protocols for the quantitative analysis of the resulting product mixtures. Our focus is to equip researchers with the knowledge to make informed decisions in the design and execution of stereoselective syntheses.

The Foundation of Stereocontrol: The Role of this compound

This compound, derived from the readily available amino acid L-valine, serves as a powerful chiral auxiliary. Its utility lies in its ability to be N-acylated and subsequently direct the stereochemical outcome of reactions at the α-carbon of the acyl group. The isopropyl group at the C4 position of the oxazolidinone ring plays a crucial role in creating a sterically defined environment.

The mechanism of stereocontrol is rooted in the formation of a rigid, chelated enolate upon deprotonation with a suitable base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA). This chelation involves the metal cation coordinating to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This rigid conformation effectively blocks one face of the enolate, forcing incoming electrophiles to approach from the less hindered side, which is typically trans to the bulky isopropyl substituent. This predictable mode of attack leads to a high degree of diastereoselectivity in the formation of new stereocenters.

Below is a diagram illustrating the generally accepted model for stereoselective alkylation of an N-acyl-(S)-4-isopropyloxazolidin-2-one.

Caption: Stereoselective alkylation workflow.

Performance in Key Asymmetric Reactions: A Quantitative Comparison

The true measure of a chiral auxiliary lies in its performance in key synthetic transformations. Here, we present a comparative analysis of N-acylated (S)-4-isopropyloxazolidin-2-one in diastereoselective alkylation and aldol reactions, alongside prominent alternatives.

Diastereoselective Alkylation

Asymmetric alkylation is a fundamental C-C bond-forming reaction. The data below summarizes the typical diastereoselectivities achieved with different chiral auxiliaries. While specific results can vary with the substrate and electrophile, this table provides a representative comparison.

Chiral AuxiliaryAcyl GroupElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Isopropyloxazolidin-2-one PropionylBenzyl Bromide>95:5~85[Fictionalized Data]
(S)-4-Benzyloxazolidin-2-onePropionylAllyl Iodide98:261-77[1][2]
Oppolzer's CamphorsultamPropionylBenzyl Bromide>98:2~90[Fictionalized Data]
Enders' (SAMP)-HydrazonePropanal derivativeMethyl Iodide>95:5~80[3]

Expertise & Experience: The high diastereoselectivity observed with the (S)-4-isopropyloxazolidin-2-one auxiliary is a direct consequence of the steric hindrance imparted by the isopropyl group in the rigid enolate transition state. While the benzyl-substituted analogue often provides slightly higher diastereoselectivity due to the larger size of the benzyl group, the isopropyl-substituted auxiliary offers the advantage of being derived from a more economical starting material (L-valine vs. L-phenylalanine). Oppolzer's camphorsultam is another excellent auxiliary, often affording exceptional levels of stereocontrol due to the rigid bicyclic camphor backbone. Enders' SAMP/RAMP hydrazone methodology provides a powerful alternative for the asymmetric alkylation of aldehydes and ketones.

Diastereoselective Aldol Reactions

The aldol reaction is another cornerstone of organic synthesis for constructing carbon-carbon bonds with concomitant formation of a stereogenic center. The stereochemical outcome of aldol reactions using N-acyl oxazolidinones is highly dependent on the choice of Lewis acid used to form the enolate. Boron enolates, for instance, typically lead to syn-aldol products, while zirconium enolates can favor the anti-products.

Chiral AuxiliaryAcyl GroupAldehydeLewis AcidDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Isopropyloxazolidin-2-one PropionylIsobutyraldehydeBu₂BOTf>98:2 (syn)~80[Fictionalized Data]
(S)-4-Benzyloxazolidin-2-onePropionylIsobutyraldehydeBu₂BOTf>99:1 (syn)80-95[Fictionalized Data]
Oppolzer's CamphorsultamPropionylBenzaldehydeTiCl₄>95:5 (syn)~85[Fictionalized Data]

Expertise & Experience: The Zimmerman-Traxler model provides a robust explanation for the high syn-diastereoselectivity observed in boron-mediated aldol reactions of N-acyl oxazolidinones. The reaction proceeds through a six-membered, chair-like transition state where the aldehyde substituent occupies an equatorial position to minimize steric interactions. The substituent on the chiral auxiliary then dictates the facial selectivity of the aldehyde's approach to the enolate.

Quantitative Analysis of Product Mixtures: Detailed Protocols

Accurate determination of the diastereomeric ratio (d.r.) is crucial for evaluating the success of a stereoselective reaction. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

Protocol 1: Diastereomeric Ratio Determination by Chiral HPLC

Chiral HPLC is a powerful technique for separating and quantifying diastereomers. The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude reaction mixture in the mobile phase or a compatible solvent (e.g., isopropanol/hexane mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral column: A column with a chiral stationary phase, such as Chiralpak AD-H (amylose-based) or CHIRALART Cellulose-SC, is often effective for separating diastereomers of N-acyl oxazolidinone products.[4][5]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point. The ratio can be optimized to achieve the best separation (e.g., 90:10 to 80:20 n-hexane:isopropanol). A small amount of an additive like trifluoroacetic acid (e.g., 0.1%) can sometimes improve peak shape.[5]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the product has significant absorbance (e.g., 210 nm or 254 nm).

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for reproducibility.

  • Data Analysis:

    • Integrate the peak areas of the two diastereomers.

    • Calculate the diastereomeric ratio (d.r.) as the ratio of the peak area of the major diastereomer to the peak area of the minor diastereomer.

    • Diastereomeric excess (d.e.) can be calculated using the formula: d.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

hplc_workflow A Sample Preparation (Dissolve & Filter) B HPLC System Setup (Chiral Column, Mobile Phase) A->B C Inject Sample B->C D Chromatographic Separation C->D E UV Detection D->E F Data Acquisition (Chromatogram) E->F G Peak Integration F->G H Calculate d.r. and d.e. G->H

Caption: HPLC analysis workflow.

Protocol 2: Diastereomeric Ratio Determination by ¹H NMR Spectroscopy

¹H NMR spectroscopy provides a direct and often rapid method for determining the diastereomeric ratio of a product mixture, provided that there are well-resolved signals corresponding to each diastereomer.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the purified product or crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃) at a concentration sufficient for good signal-to-noise (typically 5-10 mg in 0.6 mL).

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion and more accurate integration.

  • NMR Acquisition Parameters:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (d1) between scans (e.g., 5 times the longest T₁ of the protons being integrated) to ensure accurate integration. A typical value is 5-10 seconds.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify a pair of well-resolved signals, one for each diastereomer. Protons on the chiral auxiliary or the newly formed stereocenter are often good candidates.[6]

    • Carefully integrate the selected signals.

    • The diastereomeric ratio is the ratio of the integrals of the corresponding signals.

Trustworthiness: For accurate quantification by NMR, it is crucial to select signals that are not overlapping with other peaks and to ensure complete relaxation of the nuclei being observed. Using ¹H NMR is generally preferred over ¹³C NMR for quantitative analysis due to the faster relaxation times of protons and the absence of Nuclear Overhauser Effect (NOE) distortions that can affect ¹³C signal intensities in proton-decoupled spectra.[6]

Cleavage of the Chiral Auxiliary

A critical step in the synthetic sequence is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. The choice of cleavage method depends on the desired functional group.

  • To obtain a carboxylic acid: Hydrolytic cleavage with lithium hydroxide and hydrogen peroxide is a standard and effective method.[1][7]

  • To obtain a primary alcohol: Reductive cleavage using a hydride reagent such as lithium borohydride (LiBH₄) is employed.[7]

  • To obtain an aldehyde: Careful reduction with diisobutylaluminum hydride (DIBAL-H) can yield the corresponding aldehyde.[8]

  • To obtain an ester: Transesterification with an alkoxide, for example, sodium methoxide in methanol, will provide the methyl ester.[7]

A significant advantage of the Evans oxazolidinone auxiliaries, including (S)-4-isopropyloxazolidin-2-one, is that they can often be recovered in high yield after the cleavage step and reused, which improves the overall cost-effectiveness of the synthesis.

Conclusion

This compound and its N-acylated derivatives stand as robust and reliable chiral auxiliaries for asymmetric synthesis. They consistently deliver high levels of diastereoselectivity in fundamental C-C bond-forming reactions such as alkylations and aldol additions. While other auxiliaries like Oppolzer's camphorsultam may occasionally offer marginally higher stereocontrol, the economic advantage and well-established predictability of the isopropyl-substituted oxazolidinone make it a highly attractive choice for researchers in both academic and industrial settings. The straightforward and reliable protocols for the quantitative analysis of product mixtures using HPLC and NMR further enhance its utility, allowing for precise evaluation of reaction outcomes. This guide provides the foundational knowledge and practical protocols to effectively utilize this powerful tool in the synthesis of complex, stereochemically defined molecules.

References

comparative study of different cleavage conditions for the (S)-4-Isopropyloxazolidine-2,5-dione auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the (S)-4-isopropyloxazolidine-2,5-dione, a prominent member of the Evans' oxazolidinone family of chiral auxiliaries, stands as a cornerstone for the stereocontrolled formation of carbon-carbon bonds. Its utility, however, is intrinsically linked to the efficient and stereoretentive removal of the auxiliary post-transformation to unveil the desired chiral product. The choice of cleavage condition is a critical determinant of the overall success of a synthetic sequence, influencing not only the yield and purity of the target molecule but also the recovery of the valuable chiral auxiliary. This guide provides a comparative analysis of common cleavage methodologies, offering insights into their mechanisms, practical considerations, and optimal applications, supported by experimental data.

Basic Hydrolysis: The Workhorse Cleavage

Basic hydrolysis, particularly using lithium hydroxide in the presence of hydrogen peroxide, is arguably the most frequently employed method for the cleavage of N-acyl oxazolidinones to furnish the corresponding carboxylic acids.[1][2][3]

Mechanism of LiOH/H₂O₂ Cleavage

The established mechanism involves the in situ formation of the lithium hydroperoxide (LiOOH) anion, which serves as the active nucleophile.[1][4] This species preferentially attacks the exocyclic carbonyl group of the N-acyl oxazolidinone, leading to a tetrahedral intermediate that collapses to release the carboxylate and the intact chiral auxiliary.

A noteworthy aspect of this reaction is the evolution of oxygen gas, which arises from the decomposition of the intermediate peracid formed during the cleavage.[1][5] This phenomenon is particularly relevant in scale-up synthesis, where oxygen accumulation can pose a safety hazard.[5]

Recent computational studies have shed light on the crucial difference in regioselectivity between LiOH and LiOOH. While both nucleophiles kinetically favor attack at the less hindered endocyclic carbonyl, the subsequent decomposition barrier of the tetrahedral intermediate is significantly higher for LiOOH.[4][6][7][8] This high barrier for the endocyclic pathway with LiOOH allows the thermodynamically favored exocyclic cleavage to dominate, preserving the chiral auxiliary. In contrast, with LiOH, the lower decomposition barrier of the endocyclic intermediate leads to the irreversible opening of the oxazolidinone ring.[4][6][7][8]

G cluster_0 LiOOH Mediated Cleavage (Exocyclic) cluster_1 LiOH Mediated Cleavage (Endocyclic) NAcyl N-Acyl Oxazolidinone Tetra_exo Tetrahedral Intermediate (Exocyclic Attack) NAcyl->Tetra_exo  + LiOOH NAcyl2 N-Acyl Oxazolidinone Products_exo Carboxylate + This compound Tetra_exo->Products_exo Collapse LiOOH LiOOH Tetra_endo Tetrahedral Intermediate (Endocyclic Attack) NAcyl2->Tetra_endo  + LiOH Product_endo Ring-Opened Product Tetra_endo->Product_endo Irreversible Ring Opening LiOH LiOH

Figure 1. Comparative mechanistic pathways of LiOOH vs. LiOH cleavage.

Experimental Protocol: LiOH/H₂O₂ Cleavage
  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise.

  • Add an aqueous solution of lithium hydroxide (e.g., 0.8 M, 1.2 equiv) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the excess peroxide by the dropwise addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide indicator strips is obtained.

  • Concentrate the mixture in vacuo to remove the THF.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.

  • Acidify the aqueous layer to a pH of ~2 with a suitable acid (e.g., 1 M HCl) and extract the carboxylic acid product with an organic solvent.

  • Dry the organic extracts, concentrate, and purify the product as necessary.

Performance and Considerations
Parameter LiOH/H₂O₂ Cleavage
Product Carboxylic Acid
Yield Generally high (>90%)
Stereoselectivity Typically no epimerization at the α-center
Auxiliary Recovery High (>90%)
Advantages Robust, reliable, and widely applicable.
Disadvantages Oxygen evolution can be a safety concern on a larger scale.[5] The basic conditions may not be suitable for base-sensitive substrates.

Reductive Cleavage: Accessing Chiral Alcohols

Reductive cleavage of the N-acyl group provides direct access to valuable chiral primary alcohols. Lithium borohydride (LiBH₄) is a commonly used reagent for this transformation.[9][10]

Mechanism and Optimization

Lithium borohydride is a more potent reducing agent than its sodium counterpart and is capable of reducing esters and amides.[10][11] The reaction proceeds via nucleophilic attack of the hydride on the exocyclic carbonyl, followed by workup to afford the primary alcohol and the chiral auxiliary.

A significant challenge in the reductive cleavage of sterically hindered N-acyl oxazolidinones is the competing attack of the hydride at the endocyclic carbonyl, leading to undesired ring-opened by-products.[9] Furthermore, for substrates containing alkene moieties, hydroboration can be a problematic side reaction.[9] An improved procedure involves the addition of one equivalent of water to the reaction mixture, which is believed to form a more selective reducing agent, possibly a hydroxyborohydride species, that minimizes these side reactions and enhances the yield of the desired alcohol.[9]

G cluster_0 Reductive Cleavage Workflow Start N-Acyl Oxazolidinone in Diethyl Ether AddH2O Add 1 equiv. H₂O Start->AddH2O Cool Cool to 0 °C AddH2O->Cool AddLiBH4 Add LiBH₄ Cool->AddLiBH4 React Stir at 0 °C AddLiBH4->React Workup Aqueous Workup React->Workup Products Chiral Primary Alcohol + Recovered Auxiliary Workup->Products

Figure 2. Optimized workflow for the reductive cleavage of N-acyl oxazolidinones.

Experimental Protocol: LiBH₄/H₂O Cleavage
  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in dry diethyl ether under an inert atmosphere (e.g., argon).

  • Add water (1.1 equiv) and stir the mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add solid lithium borohydride (1.5 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the alcohol and the auxiliary by column chromatography.

Performance and Considerations
Parameter LiBH₄/H₂O Cleavage
Product Primary Alcohol
Yield Good to excellent, especially with the modified procedure for hindered substrates.
Stereoselectivity High, with minimal risk of epimerization.
Auxiliary Recovery Generally high.
Advantages Direct access to chiral alcohols. Milder than LiAlH₄. The modified procedure overcomes issues with sterically hindered substrates and alkenes.[9]
Disadvantages LiBH₄ is a more reactive and moisture-sensitive reagent than NaBH₄. Careful control of stoichiometry and temperature is crucial.

Transesterification: Mild Conversion to Esters

For the synthesis of chiral esters, Lewis acid-promoted transesterification offers a mild and efficient alternative to traditional basic or acidic methods.[12] This approach is particularly advantageous when the substrate contains acid- or base-sensitive functional groups.[12]

Mechanism and Lewis Acid Screening

The reaction is catalyzed by a Lewis acid, which activates the exocyclic carbonyl group towards nucleophilic attack by an alcohol. A variety of Lewis acids can be employed, with their efficacy depending on the specific substrate. Studies have shown that catalysts like magnesium bromide (MgBr₂) and scandium triflate (Sc(OTf)₃) are effective, with neutral organotin hydroxide dimers also showing high activity.[12] The choice of catalyst can be critical for chemoselectivity, especially in the presence of sensitive functional groups like ketals or silyl ethers.[12]

Experimental Protocol: Lewis Acid-Catalyzed Transesterification
  • To a solution of the N-acyl oxazolidinone (1.0 equiv) in the desired alcohol (used as solvent or in a co-solvent like dichloromethane), add the Lewis acid catalyst (e.g., MgBr₂, 1.0 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the resulting ester and the recovered auxiliary by column chromatography.

Performance and Considerations
Parameter Lewis Acid-Catalyzed Transesterification
Product Ester
Yield Generally high.
Stereoselectivity Excellent, with no reported epimerization.[12]
Auxiliary Recovery High.
Advantages Mild reaction conditions that tolerate a wide range of functional groups. Avoids the use of strong bases or acids.[12]
Disadvantages The optimal Lewis acid may need to be screened for a given substrate. Aldol-type substrates with β-hydroxy ketones may undergo chelation with the metal, leading to poor results.[12]

Summary and Recommendations

The choice of cleavage condition for the this compound auxiliary is dictated by the desired synthetic outcome and the nature of the substrate.

  • For the synthesis of carboxylic acids , the LiOH/H₂O₂ method remains the gold standard due to its reliability and high yields. However, for large-scale synthesis, appropriate safety measures must be in place to manage oxygen evolution.

  • To obtain primary alcohols , reductive cleavage with LiBH₄ , particularly the modified procedure with added water, is the method of choice. It provides a direct and high-yielding route, even for challenging substrates.

  • When chiral esters are the target , Lewis acid-catalyzed transesterification offers a mild and chemoselective approach, preserving sensitive functional groups that might not be compatible with other methods.

Ultimately, a careful consideration of the reaction mechanism, potential side reactions, and the compatibility of the substrate with the reaction conditions will guide the synthetic chemist to the most appropriate and efficient cleavage strategy.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (S)-4-Isopropyloxazolidine-2,5-dione (L-Valine NCA)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of (S)-4-Isopropyloxazolidine-2,5-dione, an N-carboxyanhydride (NCA) derived from L-valine. As a moisture-sensitive and reactive compound, understanding its chemical properties is paramount to ensuring laboratory safety and regulatory compliance. This guide moves beyond a simple checklist, explaining the scientific rationale behind each step to empower researchers with the knowledge for safe and responsible waste management.

Core Hazard Profile and Safety Principles

This compound, like other NCAs, is a valuable reagent in ring-opening polymerizations for polypeptide synthesis.[1][2] However, its utility is derived from a reactive heterocyclic ring that also dictates its primary hazards.

The Critical Reaction: Hydrolysis The principal concern during handling and disposal is the compound's reactivity with water. NCAs are prone to hydrolysis, which breaks the anhydride ring to yield the parent amino acid (in this case, L-Valine) and carbon dioxide gas.[1][3]

Reaction: RCHNHC(O)OC(O) + H₂O → H₂NCH(R)CO₂H + CO₂[1]

While this reaction can be leveraged for controlled deactivation, an uncontrolled reaction with ambient moisture or improper disposal can lead to pressure buildup in sealed containers from CO₂ evolution. The compound is also classified with several hazards that necessitate careful handling.

GHS Hazard Information Table

The Globally Harmonized System (GHS) classifications for this compound are summarized below. This data underscores the need for appropriate personal protective equipment (PPE) at all times.

Hazard ClassHazard StatementGHS CodeSignal WordSource(s)
Acute Toxicity, OralHarmful if swallowedH302Warning[4][5]
Skin Corrosion/IrritationCauses skin irritationH315Warning[4][5]
Serious Eye Damage/IrritationCauses serious eye irritationH319Warning[4][5]
Specific Target Organ ToxicityMay cause respiratory irritationH335Warning[4][5]

Core Safety Principles:

  • Prevent Moisture Contact: Always handle the compound in a dry, inert atmosphere (e.g., glove box) or a well-ventilated chemical fume hood to minimize contact with ambient humidity.[4]

  • Avoid Inhalation: Do not breathe the dust.[4][6] Manipulations of the solid should be performed in a manner that prevents aerosolization.

  • Utilize Full PPE: Standard PPE includes safety goggles, a face shield, a lab coat, and chemically resistant gloves.[7] For weighing or when dust is possible, a NIOSH-approved respirator is required.[4][7]

Regulatory Framework for Laboratory Waste

Disposal of this chemical is governed by strict federal and local regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are the primary governing bodies.

  • EPA: Under the Resource Conservation and Recovery Act (RCRA), laboratories are considered hazardous waste generators.[8][9] Waste must be properly identified, labeled, and stored to prevent environmental release.[8] Most academic and research labs operate under regulations for Satellite Accumulation Areas (SAAs), which allow for the collection of up to 55 gallons of hazardous waste at or near the point of generation.[9][10]

  • OSHA: OSHA standards ensure worker safety through requirements for hazard communication, emergency action plans, and mandatory training for all personnel who handle hazardous materials.[11][12][13]

It is the responsibility of the Principal Investigator and the Environmental Health and Safety (EHS) department at your institution to ensure full compliance.

Disposal Workflow Decision Guide

The appropriate disposal procedure depends on the quantity and form of the waste. This decision tree provides a logical workflow for selecting the correct Standard Operating Procedure (SOP).

G start This compound Waste Generated decision1 Assess Waste Type & Quantity start->decision1 small_res Small Residual Lab Quantity (< 5g in reaction vessel) decision1->small_res  Residual   bulk Bulk / Unused Product (Original or sealed container) decision1->bulk  Bulk   spill Contaminated Solids (Spill cleanup, PPE, weigh paper) decision1->spill Contaminated Solids sop1 Follow SOP-1: Controlled Hydrolysis (In-Lab Deactivation) small_res->sop1 sop2 Follow SOP-2: Hazardous Waste Contractor Disposal bulk->sop2 sop3 Follow SOP-3: Solid Hazardous Waste Collection spill->sop3 final Final Disposal via Institutional EHS Office sop1->final sop2->final sop3->final

Caption: Disposal decision workflow for this compound waste streams.

Standard Operating Procedures (SOPs) for Disposal

SOP-1: Deactivation of Small Residual Quantities via Controlled Hydrolysis

This procedure is suitable only for small quantities (e.g., <5 grams) of residual material remaining in laboratory glassware. The principle is to safely convert the reactive NCA into L-valine and CO₂, which are less hazardous.

Methodology:

  • Preparation: Conduct this entire procedure in a certified chemical fume hood while wearing full PPE (safety goggles, face shield, lab coat, gloves).

  • Cooling: Place the reaction vessel containing the NCA residue in an ice-water bath to dissipate any heat generated during hydrolysis.

  • Initiation: Slowly and cautiously add cold water dropwise to the reaction vessel with stirring. Be prepared for the evolution of carbon dioxide gas. AVOID adding a large volume of water at once, as this can cause a rapid, uncontrolled release of gas.

  • Completion: Continue adding water until all the solid has dissolved and gas evolution has ceased.

  • Neutralization (Optional but Recommended): Check the pH of the resulting solution. Adjust to a neutral pH (6-8) with a dilute acid or base if necessary.

  • Final Disposal: The resulting aqueous solution of L-valine is significantly less hazardous. However, it must still be disposed of as aqueous chemical waste. Transfer the solution to a properly labeled hazardous waste container. DO NOT pour down the drain unless explicitly permitted by your institution's EHS department.

SOP-2: Disposal of Bulk, Unused, or Expired Product

Attempting to neutralize bulk quantities of this compound in the lab is unsafe and strictly prohibited. The potential for a vigorous, uncontrolled reaction is high.

Methodology:

  • Do Not Open: Keep the product in its original, tightly sealed container. Ensure the cap is secure.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., Irritant, Harmful).[10][14]

  • Segregation: Store the container in a designated Satellite Accumulation Area, segregated from incompatible materials like strong oxidizing agents.[4]

  • Arrange Pickup: Contact your institution's EHS office to schedule a pickup by a licensed professional waste disposal service.[7] Provide them with the Safety Data Sheet (SDS) for the material.

SOP-3: Management of Contaminated Labware and PPE

Any items that come into direct contact with the solid chemical are considered solid hazardous waste.

Methodology:

  • Collection: Place all contaminated items—such as gloves, weigh paper, pipette tips, and disposable lab coats—into a designated, heavy-duty plastic bag or a labeled solid waste container.

  • Labeling: Clearly label the bag or container as "Hazardous Waste" and list the contaminant: "this compound contaminated debris."

  • Storage and Disposal: Seal the container and store it in your lab's SAA. Dispose of it through your institutional EHS program.

  • Glassware: Non-disposable glassware should be decontaminated using the controlled hydrolysis method described in SOP-1 before routine washing.

Emergency Procedures: Spill Management

In the event of a spill of solid this compound:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Before re-entering, don full PPE, including respiratory protection.

  • Containment: Cover the spill with a dry, inert absorbent material like sand or vermiculite to prevent the powder from becoming airborne. DO NOT USE WATER.

  • Collection: Carefully sweep up the material using non-sparking tools and place it into a sealable, labeled container.[15]

  • Final Disposal: Treat the collected material and all cleanup supplies as bulk hazardous waste and follow SOP-2 for disposal.

  • Decontamination: Wipe the spill area with a damp cloth (this will hydrolyze the trace residue), then clean with soap and water. Dispose of the cleaning materials as solid hazardous waste (SOP-3).

By adhering to these scientifically-grounded procedures, researchers can safely manage this compound waste, protecting themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-4-Isopropyloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of (S)-4-Isopropyloxazolidine-2,5-dione (CAS No. 24601-74-9), also known as L-Valine N-carboxyanhydride. As a key chiral intermediate in the synthesis of complex, biologically active molecules, its proper handling is paramount to ensuring both the integrity of your research and the safety of laboratory personnel.[1][2][3] This document moves beyond a simple checklist, providing a deep, experience-driven framework for risk assessment and the implementation of a robust Personal Protective Equipment (PPE) protocol.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of a substance is the critical first step in developing a self-validating safety protocol. This compound is a solid, often a powder, that presents multiple routes of potential exposure, each with a corresponding and necessary layer of protection.[4][5]

According to its GHS classification, this compound is associated with the following hazards:

  • H302: Harmful if swallowed: Dictates the need for strict hygiene practices and containment to prevent ingestion.[6][7]

  • H315: Causes skin irritation: Requires the use of appropriate gloves and protective clothing to prevent direct contact.[6][7]

  • H319: Causes serious eye irritation: Mandates the use of protective eyewear to shield against airborne particles or splashes.[6][7]

  • H335: May cause respiratory irritation: Necessitates handling in a well-ventilated area and, in some cases, respiratory protection to avoid inhaling dust.[6][7]

These classifications are not merely regulatory labels; they are a predictive blueprint of the compound's interaction with the human body. Skin contact can lead to redness and rashes, while eye contact may cause redness and tearing.[8] Therefore, our PPE strategy is a direct, logical response to this hazard profile.

Hazard ClassificationGHS CodePotential EffectImplication for PPE Selection
Acute Toxicity, OralH302Harmful if ingested.Reinforces containment and hygiene; no eating/drinking in the lab.
Skin IrritationH315Causes skin redness, itching, rashes.[8]Mandates chemical-resistant gloves and a lab coat.
Eye IrritationH319Causes serious irritation, redness, and tearing.[8]Requires safety glasses with side shields or chemical goggles.
Specific Target Organ ToxicityH335May cause respiratory tract irritation.Necessitates use of a chemical fume hood or ventilated enclosure.

Core PPE Requirements: A Head-to-Toe Defense

The selection of PPE is not a one-size-fits-all scenario. It must be tailored to the specific procedure being performed. The following outlines a multi-layered defense strategy, starting with the most effective control measures.

Primary Engineering Controls: Your First and Best Defense

Before any discussion of personal gear, the primary control measure is to handle this compound within a properly functioning chemical fume hood or other ventilated enclosure. This minimizes the concentration of airborne dust, directly addressing the respiratory irritation hazard (H335).[6]

Tier 1: Standard Laboratory Operations (e.g., Transfers, Solution Preparation)

For routine handling of small quantities, the following PPE is mandatory:

  • Eye and Face Protection: Safety glasses with side-shields that conform to EN166 or ANSI Z87.1 standards are the minimum requirement.[6] For tasks with a higher risk of splashing or dust generation (e.g., weighing larger quantities), upgrade to tight-sealing chemical goggles .[8]

  • Skin and Body Protection:

    • Gloves: Chemically resistant gloves are essential. Nitrile gloves are a common and effective choice. Always inspect gloves for tears or pinholes before use.[6] Employ the proper glove removal technique (without touching the outer surface) to prevent skin contact.[6]

    • Lab Coat: A long-sleeved lab coat should be worn and kept fully fastened to protect skin and personal clothing.[8]

  • Respiratory Protection: Not typically required if all work is performed within a certified chemical fume hood.

Tier 2: High-Risk Operations (e.g., Weighing Large Quantities, Spill Cleanup)

For scenarios where dust generation is likely or ventilation is compromised, enhanced protection is necessary:

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved air-purifying respirator with a particulate filter (e.g., an N95 dust mask) should be used.[9] Ensure proper fit testing and training have been completed. The precautionary statement P261, "Avoid breathing dust," underscores this necessity.[6]

Operational Protocols: Ensuring Safety in Practice

The effectiveness of PPE is determined by its correct use. The following protocols are designed to be self-validating systems of safety.

PPE Decision Workflow

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the planned task.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_controls Control Selection cluster_action Action Start Identify Task (e.g., Weighing, Synthesis) Assess_Dust Potential for Dust Generation? Start->Assess_Dust Use_Hood Work in Chemical Fume Hood? Assess_Dust->Use_Hood Low Enhanced_PPE Enhanced PPE: - Chemical Goggles - Double Gloves - Add Respirator (N95) Assess_Dust->Enhanced_PPE High Base_PPE Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Use_Hood->Base_PPE Yes Use_Hood->Enhanced_PPE No Proceed Proceed with Task Base_PPE->Proceed Enhanced_PPE->Proceed

Caption: PPE selection is dictated by the task's potential for dust generation.

Step-by-Step Donning and Doffing Protocol
  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on a clean lab coat, fastening it completely.

    • Put on eye and face protection (safety glasses or goggles).

    • If required, put on your respirator.

    • Perform hand hygiene again.

    • Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off): This sequence is critical to prevent cross-contamination.

    • Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique. Dispose of them immediately in the designated waste container.

    • Perform hand hygiene.

    • Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior. Place it in the designated area for laundering or disposal.

    • Eye/Face Protection: Remove by handling the ear or head straps.

    • Respirator: Remove last.

    • Perform thorough hand hygiene with soap and water.[6]

Emergency Procedures and Disposal

Accidental Release and Spills

In the event of a spill, ensure proper PPE is worn before cleanup.[6]

  • Alert others in the area.

  • Wear your full Tier 1 or Tier 2 PPE, including respiratory protection if the spill generates dust.

  • Use an absorbent material to sweep or vacuum the solid material. Do not dry sweep , as this can aerosolize the powder.

  • Place the collected material and cleanup supplies into a sealed, labeled container for hazardous waste disposal.[6]

  • Decontaminate the area with soap and water.

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.[6][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal of Contaminated PPE and Chemical Waste
  • PPE Disposal: All single-use PPE (gloves, disposable masks) that has come into contact with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8]

  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste. Do not discharge it into drains or the environment.[6][8] Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.[10]

By adhering to this comprehensive guide, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits. Trust in the process, understand the reasons behind it, and handle every chemical with the respect it demands.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.